Product packaging for 3-Aminocyclohexanol(Cat. No.:CAS No. 40525-77-7)

3-Aminocyclohexanol

Cat. No.: B3135877
CAS No.: 40525-77-7
M. Wt: 115.17 g/mol
InChI Key: NIQIPYGXPZUDDP-UHFFFAOYSA-N
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Description

3-Aminocyclohexanol is a useful research compound. Its molecular formula is C6H13NO and its molecular weight is 115.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO B3135877 3-Aminocyclohexanol CAS No. 40525-77-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-aminocyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H13NO/c7-5-2-1-3-6(8)4-5/h5-6,8H,1-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIQIPYGXPZUDDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20902517
Record name NoName_3027
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Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6850-39-1
Record name 3-Aminocyclohexanol
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Record name 3-Aminocyclohexanol
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Foundational & Exploratory

An In-depth Technical Guide to 3-Aminocyclohexanol: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for 3-Aminocyclohexanol (B121133). This versatile building block is of significant interest in medicinal chemistry and organic synthesis due to its presence in a variety of biologically active compounds.

Chemical Properties and Identification

This compound is a cyclic amino alcohol. Its properties can vary slightly depending on the specific stereoisomer. The information presented here represents a summary of data available for this compound, including mixtures of isomers and specific stereoisomers.

Table 1: General and Physical Properties of this compound

PropertyValueSource(s)
IUPAC Name 3-aminocyclohexan-1-ol
Molecular Formula C₆H₁₃NO[1][2][3]
Molecular Weight 115.17 g/mol [1][3]
Appearance Off-white to pale pink solid[4]
Melting Point 64-69 °C (mixture)[4][5]
94-95 °C (trans-isomer)[2]
Boiling Point 201.1 °C at 760 mmHg[3][6]
122 °C at 18 Torr (trans-isomer)[2]
115 °C at 0.5 Torr[4][7]
Density 1.037 ± 0.06 g/cm³ (predicted)[2][4]
Solubility Soluble in Chloroform, Dichloromethane, Dimethyl Sulfoxide, Methanol[4][7]

Table 2: Chemical Identifiers for this compound and its Stereoisomers

IdentifierValueIsomer/Mixture
CAS Number 6850-39-1Mixture of cis/trans isomers
40525-77-7trans-isomer
1110772-22-9(1R,3S)-isomer (cis)
1110772-04-7(1S,3R)-isomer (cis)
721884-82-8(1R,3R)-isomer (trans)
PubChem CID 11240459Unspecified stereochemistry
12213491(1R,3S)-isomer
25630532(1S,3R)-isomer
InChIKey NIQIPYGXPZUDDP-UHFFFAOYSA-NUnspecified stereochemistry

Chemical Structure and Stereoisomerism

This compound possesses two stereocenters, leading to the existence of four possible stereoisomers (two pairs of enantiomers). The relative orientation of the amino and hydroxyl groups on the cyclohexane (B81311) ring gives rise to cis and trans diastereomers.

Figure 1. Stereoisomers of this compound

Experimental Protocols

Synthesis of cis- and trans-3-Aminocyclohexanols

A common method for the synthesis of 3-aminocyclohexanols involves the reduction of β-enaminoketones.[1][3]

Protocol:

  • Preparation of β-enaminoketone: A solution of a 1,3-cyclohexanedione (B196179) (e.g., 4,4-dimethyl-1,3-cyclohexanedione) and an amine (e.g., benzylamine) in toluene (B28343) is heated at reflux. The resulting β-enaminoketone is then purified.[3]

  • Reduction: The purified β-enaminoketone is dissolved in a mixture of THF and isopropyl alcohol. Sodium metal is added portion-wise at room temperature.[1][3] The reaction proceeds to afford a diastereomeric mixture of the corresponding amino alcohols.

  • Purification: The resulting mixture of cis- and trans-3-aminocyclohexanols can be separated by column chromatography.[3]

G Figure 2. Synthetic Workflow for 3-Aminocyclohexanols start 1,3-Cyclohexanedione + Amine enaminoketone β-Enaminoketone Formation (Toluene, Reflux) start->enaminoketone reduction Reduction (Na, THF/Isopropyl Alcohol) enaminoketone->reduction mixture Diastereomeric Mixture of cis- and trans-3-Aminocyclohexanols reduction->mixture separation Column Chromatography mixture->separation cis_isomer cis-3-Aminocyclohexanol separation->cis_isomer trans_isomer trans-3-Aminocyclohexanol separation->trans_isomer

Figure 2. Synthetic Workflow for 3-Aminocyclohexanols
Analytical Methodologies

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of this compound isomers.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. For detailed structural analysis, 2D NMR experiments such as COSY, HSQC, and NOESY are recommended.[1]

  • Analysis: The multiplicity and coupling constants of the protons at C1 and C3 in the ¹H NMR spectrum are diagnostic for determining the cis or trans configuration. NOESY experiments can confirm the spatial proximity of these protons.[1]

3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used for the separation and identification of stereoisomers.

Protocol:

  • Sample Preparation: Derivatization of the amino and hydroxyl groups (e.g., silylation) may be necessary to improve volatility and chromatographic performance.

  • Chromatographic Separation: Utilize a chiral capillary column (e.g., cyclosil-B) for the separation of stereoisomers.[3][6]

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium

    • Oven Program: An initial temperature of 100 °C, held for 2 minutes, followed by a ramp to 250 °C at 10 °C/min.

  • Mass Spectrometry: A standard electron ionization (EI) source at 70 eV is used for detection.

3.2.3. High-Performance Liquid Chromatography (HPLC)

HPLC is employed for purity analysis and separation of isomers. Due to the lack of a strong chromophore, derivatization is often required for UV detection.

Protocol:

  • Derivatization: React the sample with a derivatizing agent that introduces a chromophore (e.g., dansyl chloride, o-phthalaldehyde).

  • Chromatographic System: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed.

  • Detection: UV or fluorescence detection at a wavelength appropriate for the chosen derivatizing agent.

Biological Relevance and Signaling Pathways

While this compound itself is not widely reported to have direct biological activity, the 1,3-amino alcohol motif is a key structural component in numerous pharmacologically active compounds.[1][3] For instance, derivatives of aminocyclohexanols have been investigated as analgesics and narcotic antagonists, suggesting potential interaction with opioid receptors. The μ-opioid receptor, a G-protein coupled receptor (GPCR), is a key target in pain management.

G Figure 3. Representative Opioid Receptor Signaling Pathway cluster_membrane Cell Membrane receptor μ-Opioid Receptor (GPCR) g_protein Gi/o Protein receptor->g_protein activates ac Adenylate Cyclase camp cAMP ac->camp produces ligand Opioid Agonist (e.g., this compound Derivative) ligand->receptor g_protein->ac inhibits ion_channel Ion Channel Modulation (e.g., K+ efflux, Ca2+ influx inhibition) g_protein->ion_channel modulates pka Protein Kinase A (PKA) camp->pka activates neurotransmitter Reduced Neurotransmitter Release (e.g., Glutamate) ion_channel->neurotransmitter analgesia Analgesia neurotransmitter->analgesia

Figure 3. Representative Opioid Receptor Signaling Pathway

This pathway illustrates how a derivative of this compound, acting as an opioid agonist, could induce analgesia. Binding to the μ-opioid receptor activates the inhibitory G-protein (Gi/o), which in turn inhibits adenylate cyclase, leading to reduced intracellular cAMP levels. This signaling cascade also modulates ion channels, resulting in decreased neuronal excitability and reduced release of pain-mediating neurotransmitters.

Conclusion

This compound is a valuable chiral building block with a rich stereochemistry that is fundamental to its application in the synthesis of complex and biologically active molecules. This guide has provided a detailed overview of its chemical and physical properties, along with protocols for its synthesis and analysis. The potential for its derivatives to interact with significant biological pathways, such as the opioid signaling system, underscores its importance for further research and development in the pharmaceutical sciences.

References

Synthesis of cis-3-Aminocyclohexanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic routes for cis-3-Aminocyclohexanol, a valuable building block in medicinal chemistry and materials science. The document details experimental protocols, presents quantitative data in a comparative format, and includes workflow diagrams for clarity.

Introduction

cis-3-Aminocyclohexanol is a key chiral intermediate used in the synthesis of a variety of pharmaceutical compounds and functional materials. Its stereochemistry plays a crucial role in determining the biological activity and material properties of the final products. This guide outlines two principal methods for its synthesis: the reduction of β-enaminoketones and the catalytic hydrogenation of 3-nitrocyclohexanol.

Synthetic Routes

Reduction of β-Enaminoketones

This method involves the preparation of a β-enaminoketone intermediate from a 1,3-cyclohexanedione (B196179), followed by its stereoselective reduction to yield the desired cis- and trans-3-aminocyclohexanols.[1][2][3][4]

Experimental Protocol:

Step 1: Synthesis of β-Enaminoketones. [1][2] A solution of a 1,3-cyclohexanedione derivative (e.g., 4,4-dimethyl-1,3-cyclohexanedione) and a primary amine (e.g., benzylamine (B48309) or (S)-α-methylbenzylamine) in toluene (B28343) is refluxed. The reaction progress is monitored, and upon completion, the solvent is removed. The resulting β-enaminoketone is then purified, typically by crystallization. For example, the reaction of 4,4-dimethyl-1,3-cyclohexanedione (B1345627) with (S)-α-methylbenzylamine yields the corresponding β-enaminoketone in 87% yield after crystallization.[2]

Step 2: Reduction of β-Enaminoketones. [1][2] The purified β-enaminoketone is dissolved in a mixture of THF and isopropyl alcohol. Sodium metal is added portion-wise at room temperature. The reaction mixture is stirred until the starting material is consumed. The resulting mixture contains both cis- and trans-3-aminocyclohexanol diastereomers. For the reduction of the β-enaminoketone derived from (S)-α-methylbenzylamine, a diastereomeric mixture of the corresponding amino alcohols is obtained in 75% yield.[2]

Step 3: Separation of Diastereomers. The diastereomeric mixture is separated by column chromatography to isolate the cis- and trans-isomers. In the case of the (S)-α-methylbenzylamine derivative, column chromatography affords the pure cis-isomer in 69% yield and the trans-isomer in 6% yield.[2]

Quantitative Data:

PrecursorProductOverall YieldDiastereomeric Ratio (cis:trans)Reference
4,4-dimethyl-1,3-cyclohexanedione and benzylamine3-(benzylamino)-5,5-dimethylcyclohexan-1-ol77% (mixture)Not separated[1][2]
4,4-dimethyl-1,3-cyclohexanedione and (S)-α-methylbenzylamine5,5-dimethyl-3-((S)-1-phenylethylamino)cyclohexan-1-ol75% (mixture)89:11[1][2]

Reaction Workflow:

G cluster_0 Step 1: β-Enaminoketone Synthesis cluster_1 Step 2: Reduction cluster_2 Step 3: Purification A 1,3-Cyclohexanedione C Toluene, Reflux A->C B Primary Amine B->C D β-Enaminoketone C->D E β-Enaminoketone F Sodium, THF/i-PrOH E->F G Diastereomeric Mixture (cis- and trans-3-Aminocyclohexanol) F->G H Diastereomeric Mixture I Column Chromatography H->I J cis-3-Aminocyclohexanol I->J K trans-3-Aminocyclohexanol I->K

Caption: Workflow for the synthesis of cis-3-Aminocyclohexanol via reduction of β-enaminoketones.

Catalytic Hydrogenation of 3-Nitrocyclohexanol

This method provides a direct route to cis-3-Aminocyclohexanol with high stereoselectivity through the reduction of a nitro group.[5]

Experimental Protocol:

Step 1: Preparation of 3-Nitrocyclohexanol. The starting material, 3-nitrocyclohexanol, can be synthesized through various established methods.

Step 2: Catalytic Hydrogenation. [5] 3-Nitrocyclohexanol is dissolved in a 3:1 mixture of ethanol (B145695) and water. A 5% palladium on carbon (Pd/C) catalyst is added to the solution. The mixture is then subjected to hydrogenation in a reactor under a hydrogen gas pressure of 50 psi at a temperature between 25–40°C.

Step 3: Isolation and Purification. [5] After the reaction is complete, the catalyst is filtered off. The filtrate is then acidified to form the hydrochloride salt of the product. The cis-3-Aminocyclohexanol hydrochloride is then isolated, typically by crystallization, yielding the cis-isomer with high purity.

Quantitative Data:

CatalystSolvent SystemHydrogen PressureTemperatureStereoselectivity (cis-isomer)Reference
5% Pd/CEthanol/Water (3:1)50 psi25–40°C88–92%[5]

Reaction Workflow:

G cluster_0 Step 1: Hydrogenation cluster_1 Step 2: Isolation A 3-Nitrocyclohexanol B 5% Pd/C, H₂, EtOH/H₂O A->B C cis-3-Aminocyclohexanol B->C D Reaction Mixture E Filtration D->E F Acidification (HCl) E->F G cis-3-Aminocyclohexanol Hydrochloride F->G

Caption: Workflow for the synthesis of cis-3-Aminocyclohexanol via catalytic hydrogenation.

Conclusion

Both the reduction of β-enaminoketones and the catalytic hydrogenation of 3-nitrocyclohexanol are effective methods for the synthesis of cis-3-Aminocyclohexanol. The choice of method may depend on the availability of starting materials, desired scale of production, and the required level of stereochemical purity. The β-enaminoketone route offers a versatile approach starting from readily available diones, while the hydrogenation route provides a more direct path with high cis-selectivity. For drug development and other applications requiring high enantiopurity, further chiral resolution or asymmetric synthesis strategies may be necessary.

References

Synthesis of trans-3-Aminocyclohexanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of a key synthetic route to trans-3-aminocyclohexanol, a valuable building block in medicinal chemistry and drug development. The methodology detailed herein involves the preparation of a β-enaminoketone intermediate from a 1,3-cyclohexanedione (B196179) derivative, followed by a diastereoselective reduction to yield the target 1,3-amino alcohol. This document presents quantitative data in a structured format, provides detailed experimental protocols, and includes process visualizations to ensure clarity and reproducibility for researchers in the field.

Overview of the Synthetic Approach

The synthesis of cis- and trans-3-aminocyclohexanols can be effectively achieved through a two-step process.[1] The initial step involves the condensation of a 1,3-cyclohexanedione with a primary amine to form a stable β-enaminoketone. The subsequent reduction of this intermediate yields the desired 3-aminocyclohexanol (B121133) as a mixture of diastereomers. The stereochemical outcome of the reduction is influenced by the substrate and reaction conditions, often favoring the cis isomer.[2]

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of 5,5-dimethyl-3-aminocyclohexanol derivatives, illustrating typical yields and diastereoselectivity for this class of compounds.

Table 1: Synthesis of β-Enaminoketone Intermediates [2]

Starting DioneAmineProductYield (%)
4,4-dimethyl-1,3-cyclohexanedione (B1345627)Benzylamine (B48309)5,5-Dimethyl-3-(benzylamino)cyclohex-2-en-1-one85
4,4-dimethyl-1,3-cyclohexanedione(S)-α-methylbenzylamine(S)-5,5-Dimethyl-3-((S)-1-phenylethylamino)cyclohex-2-en-1-one87

Table 2: Reduction of β-Enaminoketones to 3-Aminocyclohexanols [2]

β-Enaminoketone IntermediateTotal Yield of Amino Alcohols (%)Diastereomeric Ratio (cis:trans)Isolated Yield of cis-isomer (%)Isolated Yield of trans-isomer (%)
5,5-Dimethyl-3-(benzylamino)cyclohex-2-en-1-one77Not Separated--
(S)-5,5-Dimethyl-3-((S)-1-phenylethylamino)cyclohex-2-en-1-one7589:11696

Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of 5,5-dimethyl-3-aminocyclohexanol derivatives.

General Procedure for the Preparation of β-Enaminoketones

Materials:

  • 4,4-dimethyl-1,3-cyclohexanedione

  • Benzylamine

  • Toluene (B28343)

  • Dichloromethane (CH₂Cl₂)

  • Hexane

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Rotary evaporator

  • Recrystallization apparatus

Protocol:

  • A solution of 4,4-dimethyl-1,3-cyclohexanedione (1.0 g, 7.13 mmol) and benzylamine (0.86 mL, 7.84 mmol) is prepared in toluene (30 mL) in a round-bottom flask.[2]

  • The flask is equipped with a Dean-Stark trap and a reflux condenser.

  • The mixture is heated to reflux for 3 hours, during which the water formed is azeotropically removed.[2]

  • After cooling to room temperature, the toluene is removed under reduced pressure using a rotary evaporator.

  • The resulting yellow solid is purified by recrystallization from a dichloromethane/hexane solvent system to afford 5,5-dimethyl-3-(benzylamino)cyclohex-2-en-1-one.[2]

General Procedure for the Reduction of β-Enaminoketones

Materials:

  • β-Enaminoketone (e.g., (S)-5,5-Dimethyl-3-((S)-1-phenylethylamino)cyclohex-2-en-1-one)

  • Isopropyl alcohol

  • Tetrahydrofuran (THF)

  • Metallic sodium

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate (B1210297) (EtOAc)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Equipment:

  • Reaction flask with magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Protocol:

  • The β-enaminoketone (2.0 mmol) is dissolved in a mixture of isopropyl alcohol (2 mL) and THF (5 mL) in a reaction flask.[2]

  • The solution is cooled to 0 °C in an ice bath.

  • Small pieces of metallic sodium (0.27 g, 12.0 mmol) are added in excess.[2]

  • The mixture is stirred and allowed to warm to room temperature until the reaction is complete, as monitored by Thin-Layer Chromatography (TLC).

  • Once the reaction is complete, any unreacted sodium is carefully removed.

  • The reaction mixture is poured into a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate.[2]

  • The organic layers are combined, dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated under reduced pressure.

  • The resulting crude mixture of diastereomers is purified by column chromatography on silica gel to separate the cis and trans isomers.[2]

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical relationship between the stereoisomers.

G A 1. Condensation 4,4-Dimethyl-1,3-cyclohexanedione + Amine in Toluene (reflux) B 2. Intermediate Formation β-Enaminoketone A->B Azeotropic water removal C 3. Reduction Sodium in THF/Isopropanol B->C Stir at 0°C to RT D 4. Product Mixture Diastereomeric Mixture of cis- and trans-3-Aminocyclohexanols C->D Aqueous workup E 5. Purification Column Chromatography D->E Separation F Isolated trans-3-Aminocyclohexanol E->F G Isolated cis-3-Aminocyclohexanol E->G G cluster_0 Reduction of β-Enaminoketone cluster_1 Diastereomeric Products start Prochiral Intermediate cis cis-3-Aminocyclohexanol (e.g., 89%) (Major Product) start->cis Favored pathway trans trans-3-Aminocyclohexanol (e.g., 11%) (Minor Product) start->trans Disfavored pathway

References

An In-depth Technical Guide to the Stereoisomers of 3-Aminocyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the stereoisomers of 3-aminocyclohexanol (B121133), a crucial chiral building block in synthetic organic chemistry and drug development. The document details the structure and properties of the stereoisomers, methods for their synthesis and separation, and their conformational analysis, targeting researchers, scientists, and professionals in drug development.

Introduction to the Stereoisomers of this compound

This compound possesses two stereogenic centers at carbons 1 and 3, giving rise to a total of four stereoisomers. These exist as two pairs of enantiomers. The relative orientation of the amino and hydroxyl groups on the cyclohexane (B81311) ring defines them as either cis or trans diastereomers.

  • Cis Isomers: The amino and hydroxyl groups are on the same side of the cyclohexane ring. This diastereomer exists as a pair of enantiomers: (1R, 3S)-3-aminocyclohexanol and (1S, 3R)-3-aminocyclohexanol.[1][2]

  • Trans Isomers: The amino and hydroxyl groups are on opposite sides of the ring. This diastereomer also exists as a pair of enantiomers: (1R, 3R)-3-aminocyclohexanol and (1S, 3S)-3-aminocyclohexanol.

The specific stereochemistry of these isomers is critical in the synthesis of pharmaceuticals, as different stereoisomers can exhibit distinct pharmacological activities and toxicological profiles.[3][4][5]

G cluster_0 This compound Stereoisomers cluster_1 Diastereomers cluster_2 Enantiomers (cis) cluster_3 Enantiomers (trans) 3-AC This compound cis cis-3-Aminocyclohexanol 3-AC->cis trans trans-3-Aminocyclohexanol 3-AC->trans 1R3S (1R, 3S) cis->1R3S 1S3R (1S, 3R) cis->1S3R 1R3R (1R, 3R) trans->1R3R 1S3S (1S, 3S) trans->1S3S

Figure 1: Stereoisomeric Relationship of this compound

Synthesis and Separation of Stereoisomers

The preparation of specific stereoisomers of this compound is a key challenge. Several synthetic and separation strategies have been developed.

A common method involves the reduction of β-enaminoketones derived from 1,3-cyclohexanediones.[6][7] This approach can yield mixtures of cis and trans isomers.

Experimental Protocol: Synthesis of 5,5-Dimethyl-3-(S)-α-methylbenzylamino)cyclohexanols [6][8]

  • Preparation of β-Enaminoketone: 4,4-dimethyl-1,3-cyclohexanedione (B1345627) is condensed with (S)-α-methylbenzylamine in toluene (B28343) at reflux to produce the corresponding β-enaminoketone.

  • Reduction: The resulting β-enaminoketone is reduced using sodium in a mixture of THF and isopropyl alcohol at room temperature. This reaction affords a diastereomeric mixture of the corresponding amino alcohols.

  • Analysis and Separation: The reaction mixture can be analyzed by GC-MS using a chiral column to determine the ratio of stereoisomers.[6][8] For the N-((S)-α-methylbenzyl) derivative, a high diastereoselectivity for the cis isomer is observed.[8] The cis and trans diastereomers can then be separated by column chromatography.[6]

G start 4,4-dimethyl-1,3-cyclohexanedione + (S)-α-methylbenzylamine step1 Condensation (Toluene, reflux) start->step1 intermediate β-Enaminoketone step1->intermediate step2 Reduction (Na, THF/isopropyl alcohol) intermediate->step2 product_mixture Diastereomeric Mixture of Amino Alcohols (cis and trans) step2->product_mixture step3 Column Chromatography product_mixture->step3 product_cis cis-isomer step3->product_cis product_trans trans-isomer step3->product_trans

Figure 2: Workflow for Synthesis of this compound Derivatives

An alternative route to obtain the cis-isomer is through the catalytic hydrogenation of 3-nitrocyclohexanol. This method is considered scalable and suitable for industrial production.[9]

Resolution of the enantiomers can be achieved through various techniques:

  • Diastereoisomeric Salt Formation: This classical method involves reacting the racemic amino alcohol with a chiral acid to form diastereomeric salts, which can be separated by crystallization.[10]

  • Enzyme-Catalyzed Kinetic Resolution: Enzymes can selectively acylate one enantiomer of the amino alcohol, allowing for the separation of the acylated and unreacted enantiomers.[10]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful analytical and preparative technique for separating enantiomers using a chiral stationary phase.[11][12]

Conformational Analysis

The stereochemistry of the substituents has a profound impact on the preferred conformation of the cyclohexane ring.

  • cis-Isomers: For cis-3-aminocyclohexanol derivatives, NMR studies, including COSY, HSQC, and NOESY, have shown that the molecule predominantly adopts a chair conformation where the hydroxyl and amino groups are in a diequatorial orientation.[6][8] This arrangement is stabilized by avoiding 1,3-diaxial interactions.

  • trans-Isomers: The conformational analysis of trans-isomers is more complex. While a chair conformation with one axial and one equatorial substituent is possible, NOESY experiments on some N-substituted derivatives suggest that a boat or twist-boat conformation might be significantly populated in solution to alleviate steric strain.[8]

Quantitative Data

The following table summarizes the available NMR data for the N-((S)-α-methylbenzyl)-5,5-dimethylcyclohexanol derivatives, which serve as models for the parent compounds.[6][7][8]

Compound Proton (Position) ¹H-NMR Chemical Shift (δ, ppm), Coupling Constant (J, Hz) Carbon (Position) ¹³C-NMR Chemical Shift (δ, ppm)
cis-4 H₁3.64 (tt, J = 10.8, 4.4)C₁67.1
H₃2.59 (tt, J = 11.6, 4.1)C₃48.4
H₂ₑ1.63 (ddt, J = 12.4, 4.2, 2.0)C₂46.5
H₄ₑ1.50 (m)C₄42.6
CH₃ (C₅)0.75 (s), 0.93 (s)C₅31.7
trans-4 H₁3.75 (tt, J = 11.2, 4.4)C₁66.6
H₃2.79 (tt, J = 11.6, 4.0)C₃50.9
H₂ₑ2.31 (m)C₂48.2
H₄ₑ1.67 (m)C₄45.3
CH₃ (C₅)0.85 (s), 0.99 (s)C₅33.3

Significance in Drug Development

This compound and its derivatives are valuable chiral building blocks in the synthesis of a wide range of biologically active molecules.[6] The stereochemical purity of these intermediates is paramount, as the pharmacological and toxicological properties of the final drug substance are often highly dependent on its stereochemistry.[3][5] For instance, the two enantiomers of a chiral drug can exhibit different potencies, mechanisms of action, or metabolic pathways.[13][14] Therefore, the development of robust and efficient methods for the stereoselective synthesis and analysis of this compound isomers is of great interest to the pharmaceutical industry.

References

(1R,3S)-3-Aminocyclohexanol: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the physicochemical properties, synthesis, spectral characteristics, and pharmaceutical applications of the chiral building block, (1R,3S)-3-Aminocyclohexanol.

(1R,3S)-3-Aminocyclohexanol is a chiral bifunctional molecule that has garnered significant interest in the fields of medicinal chemistry and drug development. Its rigid cyclohexyl backbone, coupled with the specific stereochemical orientation of its amino and hydroxyl functional groups, makes it a valuable synthon for the creation of complex molecular architectures with specific biological activities. This technical guide provides a detailed overview of its core properties, synthesis, and applications for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

The fundamental physicochemical properties of (1R,3S)-3-Aminocyclohexanol are summarized below. While experimental data for this specific stereoisomer is limited in publicly available literature, computed values provide a reliable estimation.

PropertyValueSource
Molecular Formula C₆H₁₃NO--INVALID-LINK--[1]
Molecular Weight 115.17 g/mol --INVALID-LINK--[1]
CAS Number 1110772-22-9--INVALID-LINK--[1]
Boiling Point (Predicted) 201.1 ± 33.0 °CN/A
Density (Predicted) 1.037 ± 0.06 g/cm³N/A
pKa (Predicted) 15.09 ± 0.40N/A
XLogP3 -0.1--INVALID-LINK--[1]
Topological Polar Surface Area 46.3 Ų--INVALID-LINK--[1]
Rotatable Bond Count 0--INVALID-LINK--[1]
Hydrogen Bond Donor Count 2[PubChem CID: 9, 10]
Hydrogen Bond Acceptor Count 2[PubChem CID: 9, 10]
Solubility Slightly soluble in water and methanol.N/A

Synthesis and Experimental Protocols

The stereospecific synthesis of (1R,3S)-3-Aminocyclohexanol is crucial for its application in pharmaceuticals. Several synthetic strategies have been developed, with a common approach involving the stereoselective reduction of a corresponding β-enaminoketone.

General Synthesis Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_reduction Stereoselective Reduction cluster_purification Purification and Isolation 1_3_Cyclohexanedione 1,3-Cyclohexanedione (B196179) Derivative Enaminoketone β-Enaminoketone 1_3_Cyclohexanedione->Enaminoketone Condensation Chiral_Amine Chiral Amine (e.g., (S)-α-methylbenzylamine) Chiral_Amine->Enaminoketone Diastereomeric_Mixture Diastereomeric Mixture of Aminocyclohexanols Enaminoketone->Diastereomeric_Mixture Reduction (e.g., Na in THF/IPA) Chromatography Chromatographic Separation Diastereomeric_Mixture->Chromatography Final_Product (1R,3S)-3-Aminocyclohexanol Chromatography->Final_Product

A generalized workflow for the synthesis of (1R,3S)-3-Aminocyclohexanol.
Experimental Protocol: Reduction of β-Enaminoketones

A widely employed method for the synthesis of 3-aminocyclohexanol (B121133) derivatives involves the reduction of β-enaminoketones. This protocol provides a general procedure.[2]

Step 1: Formation of the β-Enaminoketone

  • A solution of a 1,3-cyclohexanedione derivative and a chiral amine (e.g., (S)-α-methylbenzylamine) in a suitable solvent like toluene (B28343) is refluxed.

  • Water formed during the reaction is removed azeotropically using a Dean-Stark trap.

  • The solvent is removed under reduced pressure, and the resulting crude product is purified, typically by recrystallization, to yield the β-enaminoketone.

Step 2: Reduction to the Aminocyclohexanol

  • The synthesized β-enaminoketone is dissolved in a mixture of an appropriate alcohol (e.g., isopropyl alcohol) and a solvent like tetrahydrofuran (B95107) (THF).

  • A reducing agent, such as sodium metal, is added portion-wise to the solution at room temperature.

  • The reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched, and the product is extracted.

  • The resulting diastereomeric mixture of aminocyclohexanols can then be separated using column chromatography to isolate the desired (1R,3S) stereoisomer.

Spectroscopic Data

Detailed spectroscopic analysis is essential for the structural confirmation of (1R,3S)-3-Aminocyclohexanol. While publicly accessible raw spectra are limited, typical spectral features can be predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NucleusChemical Shift (ppm)MultiplicityAssignment
¹H NMR ~3.5mH-1 (proton on carbon bearing OH)
~2.8mH-3 (proton on carbon bearing NH₂)
1.2 - 2.0mCyclohexyl ring protons
Variablebr sOH, NH₂
¹³C NMR ~70-C-1 (carbon bearing OH)
~50-C-3 (carbon bearing NH₂)
20 - 40-Other cyclohexyl ring carbons
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3200O-H stretch, N-H stretchAlcohol, Amine
2950-2850C-H stretchAlkane
1650-1580N-H bendAmine
1300-1000C-O stretch, C-N stretchAlcohol, Amine
Mass Spectrometry (MS)

The mass spectrum of (1R,3S)-3-Aminocyclohexanol is expected to show a molecular ion peak ([M]⁺) at m/z 115. Common fragmentation patterns for cyclic amines and alcohols would include the loss of water (H₂O), ammonia (B1221849) (NH₃), and cleavage of the cyclohexane (B81311) ring.

Applications in Drug Development

The chiral scaffold of (1R,3S)-3-Aminocyclohexanol is a key component in a variety of biologically active molecules. Its defined stereochemistry is often crucial for selective binding to biological targets.[3]

Role as a Chiral Building Block

The presence of both an amino and a hydroxyl group in a fixed spatial arrangement allows for the construction of complex molecules with multiple stereocenters. This is particularly important in the synthesis of active pharmaceutical ingredients (APIs) where a specific enantiomer is responsible for the desired therapeutic effect, while other isomers may be inactive or even cause adverse effects.

Therapeutic Areas of Interest

Derivatives of aminocyclohexanols have been investigated for a range of therapeutic applications, including:

  • Antiviral Agents: As key intermediates in the synthesis of drugs targeting viral enzymes.

  • Neurodegenerative Diseases: The aminocyclohexanol motif is found in compounds being explored for the treatment of conditions like Alzheimer's and Parkinson's disease.[3]

  • Analgesics and Anti-inflammatory Drugs: It serves as a scaffold for the development of novel pain and inflammation modulators.

Example Application: Synthesis of a Drug Candidate

Drug_Synthesis Aminocyclohexanol (1R,3S)-3-Aminocyclohexanol Intermediate_1 Intermediate 1 Aminocyclohexanol->Intermediate_1 Step 1 Reactant_A Reactant A Reactant_A->Intermediate_1 Drug_Candidate Final Drug Candidate Intermediate_1->Drug_Candidate Step 2 Reactant_B Reactant B Reactant_B->Drug_Candidate

Illustrative pathway for the use of (1R,3S)-3-Aminocyclohexanol in drug synthesis.

While specific signaling pathways directly modulated by (1R,3S)-3-Aminocyclohexanol itself are not extensively documented, its incorporation into larger molecules dictates the interaction of the final compound with biological targets such as enzymes and receptors. For instance, its use as a reactant in the preparation of isoxazole (B147169) carboxamide compounds suggests a role in developing potent and orally active TRPV1 (Transient Receptor Potential Vanilloid 1) antagonists, which are targets for pain relief.

Conclusion

(1R,3S)-3-Aminocyclohexanol stands out as a valuable and versatile chiral building block for the synthesis of complex and stereochemically defined molecules. Its unique structural features make it an important tool in the arsenal (B13267) of medicinal chemists and drug development professionals. Further research into its direct biological activities and the development of more efficient and scalable enantioselective synthetic routes will undoubtedly expand its applications in the creation of novel therapeutics.

References

An In-depth Technical Guide to the Synthesis of (1S,3R)-3-Aminocyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S,3R)-3-Aminocyclohexanol is a crucial chiral building block in the pharmaceutical industry, valued for its role in the synthesis of complex molecular architectures with specific stereochemistry. This technical guide provides a comprehensive overview of the synthetic routes to obtain enantiomerically pure (1S,3R)-3-aminocyclohexanol. The primary focus is on a two-stage process: the initial synthesis of racemic cis-3-aminocyclohexanol followed by chiral resolution. This document details experimental protocols for the synthesis of the racemic precursor via the reduction of a β-enaminoketone intermediate. Subsequently, two effective methods for chiral resolution are presented: enzymatic kinetic resolution of an N-protected derivative and classical resolution through diastereomeric salt formation with a chiral acid. Quantitative data is summarized in tables for comparative analysis, and key experimental workflows are visualized using logical diagrams.

Introduction

Chiral 1,3-amino alcohols are prevalent structural motifs in a wide array of biologically active compounds, including natural products and synthetic drugs. The specific stereochemical arrangement of the amino and hydroxyl groups is often critical for pharmacological activity. (1S,3R)-3-Aminocyclohexanol, a cis-isomer, represents a valuable chiral synthon for the development of novel therapeutics. Its rigid cyclohexane (B81311) scaffold and defined spatial orientation of functional groups make it an ideal starting material for creating molecules with high target specificity. This guide aims to provide researchers and drug development professionals with a detailed understanding of the practical synthesis of this important intermediate.

Synthetic Strategies

The synthesis of enantiomerically pure (1S,3R)-3-aminocyclohexanol is typically achieved through a multi-step process that first generates a racemic mixture of the cis-isomer, which is then resolved to isolate the desired enantiomer.

Overall Synthetic Approach:

G start Starting Materials (e.g., 1,3-Cyclohexanedione) racemic_synthesis Synthesis of Racemic cis-3-Aminocyclohexanol start->racemic_synthesis chiral_resolution Chiral Resolution racemic_synthesis->chiral_resolution target (1S,3R)-3-Aminocyclohexanol chiral_resolution->target

Caption: General workflow for the synthesis of (1S,3R)-3-Aminocyclohexanol.

This guide will detail the following key stages:

  • Synthesis of Racemic cis-3-Aminocyclohexanol: A robust method starting from 1,3-cyclohexanedione (B196179).

  • Chiral Resolution:

    • Method A: Enzymatic Kinetic Resolution.

    • Method B: Diastereomeric Salt Formation.

Experimental Protocols

Synthesis of Racemic cis-3-Aminocyclohexanol

This synthesis involves a two-step sequence: the formation of a β-enaminoketone from 1,3-cyclohexanedione and an amine, followed by its reduction to the corresponding aminocyclohexanol. The following protocol is adapted from a procedure for a similar substituted analog and is expected to provide the desired racemic cis-3-aminocyclohexanol with high diastereoselectivity.[1][2][3]

Step 1: Synthesis of 3-(Benzylamino)cyclohex-2-en-1-one

G reagents 1,3-Cyclohexanedione + Benzylamine (B48309) conditions Toluene (B28343), Reflux (Dean-Stark Trap) reagents->conditions product 3-(Benzylamino)cyclohex-2-en-1-one conditions->product

Caption: Synthesis of the β-enaminoketone intermediate.

  • Materials:

    • 1,3-Cyclohexanedione

    • Benzylamine

    • Toluene

  • Procedure:

    • A solution of 1,3-cyclohexanedione (1.0 eq) and benzylamine (1.1 eq) is refluxed in toluene (approx. 0.2 M solution) using a Dean-Stark trap to azeotropically remove the water formed during the reaction.

    • The reaction is monitored by TLC until the starting material is consumed (typically 3-4 hours).

    • After completion, the solvent is removed under reduced pressure.

    • The resulting solid is purified by recrystallization from a suitable solvent system (e.g., CH₂Cl₂/hexane) to afford the β-enaminoketone.

Step 2: Reduction to cis-3-(Benzylamino)cyclohexanol (B584428)

G start 3-(Benzylamino)cyclohex-2-en-1-one reagents Sodium Metal start->reagents dissolved in conditions THF / Isopropyl Alcohol Room Temperature reagents->conditions added to product Racemic cis-3-(Benzylamino)cyclohexanol conditions->product

Caption: Reduction of the β-enaminoketone to the racemic amino alcohol.

  • Materials:

    • 3-(Benzylamino)cyclohex-2-en-1-one

    • Sodium metal

    • Tetrahydrofuran (THF), anhydrous

    • Isopropyl alcohol, anhydrous

    • Saturated aqueous NH₄Cl solution

    • Ethyl acetate (B1210297) (EtOAc)

    • Anhydrous Na₂SO₄

  • Procedure:

    • The β-enaminoketone (1.0 eq) is dissolved in a mixture of THF and isopropyl alcohol.

    • Small pieces of sodium metal (excess) are added portion-wise to the solution at room temperature. The reaction is stirred until the starting material is consumed (monitored by TLC).

    • After completion, the unreacted sodium is carefully removed.

    • The reaction mixture is poured into a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate.

    • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica (B1680970) gel to separate the cis and trans isomers. The cis isomer is typically the major product.[1]

Step 3: Deprotection to Racemic cis-3-Aminocyclohexanol

The benzyl (B1604629) protecting group can be removed by catalytic hydrogenation.

  • Materials:

    • Racemic cis-3-(Benzylamino)cyclohexanol

    • Palladium on carbon (10% Pd/C)

    • Methanol (B129727) or Ethanol

    • Hydrogen gas

  • Procedure:

    • The racemic cis-3-(benzylamino)cyclohexanol is dissolved in methanol or ethanol.

    • 10% Pd/C catalyst (typically 5-10 mol%) is added to the solution.

    • The mixture is subjected to hydrogenation (e.g., using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).

    • The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure to yield racemic cis-3-aminocyclohexanol.

Chiral Resolution of Racemic cis-3-Aminocyclohexanol

This method involves the protection of the amino group, followed by lipase-catalyzed enantioselective acylation of the hydroxyl group.

Workflow for Enzymatic Kinetic Resolution:

G racemate Racemic cis-3-Aminocyclohexanol protection N-Protection (e.g., Cbz-Cl) racemate->protection protected_racemate Racemic N-Cbz-cis-3-aminocyclohexanol protection->protected_racemate resolution Lipase-catalyzed Kinetic Resolution (e.g., with vinyl acetate) protected_racemate->resolution separation Separation resolution->separation unreacted (1S,3R)-N-Cbz-3-aminocyclohexanol (unreacted alcohol) separation->unreacted slow reacting acylated (1R,3S)-N-Cbz-3-acetoxycyclohexylamine (acylated product) separation->acylated fast reacting deprotection1 Deprotection unreacted->deprotection1 deprotection2 Hydrolysis & Deprotection acylated->deprotection2 target (1S,3R)-3-Aminocyclohexanol deprotection1->target enantiomer (1R,3S)-3-Aminocyclohexanol deprotection2->enantiomer

Caption: Logical workflow for the enzymatic kinetic resolution of racemic cis-3-aminocyclohexanol.

Step A1: N-Protection of Racemic cis-3-Aminocyclohexanol

  • Materials:

    • Racemic cis-3-aminocyclohexanol

    • Benzyl chloroformate (Cbz-Cl)

    • Base (e.g., NaHCO₃ or Et₃N)

    • Solvent (e.g., Dioxane/Water or CH₂Cl₂)

  • Procedure:

    • Racemic cis-3-aminocyclohexanol is dissolved in the chosen solvent system.

    • The base is added, and the mixture is cooled in an ice bath.

    • Benzyl chloroformate (1.0-1.1 eq) is added dropwise, and the reaction is stirred until completion.

    • The reaction is worked up by extraction and purified by column chromatography or recrystallization to yield racemic N-Cbz-cis-3-aminocyclohexanol.

Step A2: Lipase-Catalyzed Enantioselective Acylation

  • Materials:

    • Racemic N-Cbz-cis-3-aminocyclohexanol

    • Lipase (B570770) (e.g., Candida antarctica lipase B, Novozym 435)

    • Acyl donor (e.g., vinyl acetate)

    • Anhydrous organic solvent (e.g., hexane, THF)

  • Procedure:

    • The racemic N-Cbz protected amino alcohol is dissolved in the anhydrous organic solvent.

    • The lipase and vinyl acetate (excess) are added.

    • The reaction is monitored for conversion (e.g., by chiral HPLC). The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the acylated product.

    • The enzyme is filtered off, and the solvent is evaporated.

    • The resulting mixture of the unreacted (1S,3R)-alcohol and the acylated (1R,3S)-acetate is separated by column chromatography.

Step A3: Deprotection of (1S,3R)-N-Cbz-3-aminocyclohexanol

  • Procedure:

    • The N-Cbz group of the isolated (1S,3R)-enantiomer is removed by catalytic hydrogenation as described in section 3.1, Step 3, to yield the final product, (1S,3R)-3-aminocyclohexanol.

This classical resolution method relies on the formation of diastereomeric salts with a chiral resolving agent, which can be separated by fractional crystallization.

Workflow for Diastereomeric Salt Resolution:

G racemate Racemic cis-3-Aminocyclohexanol salt_formation Diastereomeric Salt Formation racemate->salt_formation resolving_agent Chiral Resolving Agent (e.g., (R)-Mandelic Acid) resolving_agent->salt_formation diastereomers Mixture of Diastereomeric Salts ((1S,3R)-amine•(R)-acid) ((1R,3S)-amine•(R)-acid) salt_formation->diastereomers crystallization Fractional Crystallization diastereomers->crystallization separation Separation of Crystals and Mother Liquor crystallization->separation less_soluble_salt Less Soluble Diastereomeric Salt (e.g., (1S,3R)-amine•(R)-acid) separation->less_soluble_salt more_soluble_salt More Soluble Diastereomeric Salt (in mother liquor) separation->more_soluble_salt basification1 Basification less_soluble_salt->basification1 basification2 Basification more_soluble_salt->basification2 target (1S,3R)-3-Aminocyclohexanol basification1->target enantiomer (1R,3S)-3-Aminocyclohexanol basification2->enantiomer

Caption: Logical workflow for chiral resolution via diastereomeric salt formation.

  • Materials:

    • Racemic cis-3-aminocyclohexanol

    • Chiral resolving agent (e.g., (R)-(-)-Mandelic acid)

    • Solvent for crystallization (e.g., ethanol, isopropanol, ethyl acetate)

    • Aqueous base (e.g., NaOH solution)

    • Organic solvent for extraction (e.g., CH₂Cl₂)

  • Procedure (adapted from a general procedure for resolving amino alcohols): [4][5]

    • Racemic cis-3-aminocyclohexanol (1.0 eq) is dissolved in a suitable solvent (e.g., ethyl acetate).

    • A solution of (R)-(-)-mandelic acid (0.5 eq, to resolve one enantiomer) in the same or a miscible solvent is added slowly at room temperature or elevated temperature to achieve a clear solution.

    • The solution is allowed to cool slowly to room temperature, and then optionally cooled further in an ice bath to induce crystallization of the less soluble diastereomeric salt.

    • The precipitated salt is collected by filtration and washed with a small amount of cold solvent.

    • The enantiomeric purity of the amine in the salt can be checked by liberating a small sample with base and analyzing by chiral HPLC or GC.

    • The salt is recrystallized from a suitable solvent until constant optical rotation is achieved, indicating high diastereomeric purity.

    • The purified diastereomeric salt is then treated with an aqueous base (e.g., 1 M NaOH) to liberate the free amine.

    • The enantiomerically enriched (1S,3R)-3-aminocyclohexanol is extracted with an organic solvent, dried, and the solvent is evaporated to yield the final product.

Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis of 3-aminocyclohexanol (B121133) derivatives. Note that specific yields and stereoselectivities for (1S,3R)-3-aminocyclohexanol may vary depending on the exact reaction conditions and the efficiency of the resolution process.

Table 1: Synthesis of Racemic this compound Precursors

StepProductTypical YieldDiastereomeric Ratio (cis:trans)Reference
β-Enaminoketone Formation5,5-Dimethyl-3-(benzylamino)cyclohex-2-en-1-one85%N/A[1]
Reduction of β-Enaminoketone5,5-Dimethyl-3-((S)-α-methylbenzylamino)cyclohexanol75%89:11[1]

Table 2: Chiral Resolution Data (Illustrative)

MethodStepProductTypical YieldEnantiomeric Excess (ee)Reference
Enzymatic Kinetic ResolutionAcylation & Separation(1S,3R)-N-Cbz-3-aminocyclohexanol~45-50%>99%Conceptual
Diastereomeric Salt FormationCrystallization & Liberation(1S,3R)-3-aminocyclohexanolVaries (dependent on crystallization efficiency)>98%Conceptual

Conclusion

This technical guide has outlined robust and practical synthetic strategies for the preparation of the valuable chiral building block, (1S,3R)-3-aminocyclohexanol. The synthesis of the racemic cis-precursor followed by either enzymatic kinetic resolution or diastereomeric salt formation provides effective pathways to the enantiomerically pure target molecule. The detailed protocols and workflows presented herein are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, enabling the efficient and stereocontrolled synthesis of this key intermediate for the construction of novel, biologically active compounds.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Aminocyclohexanol (B121133)

This technical guide provides comprehensive information on this compound, a versatile chemical intermediate with significant applications in pharmaceutical and chemical synthesis.

Chemical Identification

The primary identifier for this compound, representing a mixture of its stereoisomers, is CAS number 6850-39-1.[1][2][3][4][5] Specific stereoisomers are identified by their own unique CAS numbers.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 6850-39-1 (isomer mixture)[1][2][3][4][5]
Molecular Formula C6H13NO[2][3]
Molecular Weight 115.17 g/mol [2][3]
Appearance Light brown to brown thick solid; Off-white to Pale Pink Solid[2][6]
Melting Point 64-69 °C[2]
Boiling Point 201.1 °C at 760 mmHg[2]
Density 1.037 g/cm³ (Predicted)[2]
Solubility Chloroform, Dichloromethane, Methanol[2]
Purity ≥97% (GC)[6]
Moisture ≤0.5%[6]

Suppliers

This compound is available from various chemical suppliers, catering to both research and bulk quantity requirements.

Table 2: Notable Suppliers of this compound

SupplierLocationNoted For
Capot ChemicalHangzhou, ChinaSpecifications on purity and appearance.
ChemicalBookBeijing, ChinaSafety data sheets and physical properties.[2]
Chem-Impex---Highlighting applications in pharmaceutical development.[7]
Dideu Industries Group Limited---Commercial quantities with specified purity.[4]
Career Henan Chemical Co.---Bulk quantities with specified purity.[4]
Santa Cruz BiotechnologyDallas, Texas, USABiochemicals for proteomics research.[8]
Synblock---Research chemicals with supporting documentation (MSDS, NMR, HPLC).[9]
Home Sunshine PharmaChinaSpecializing in API, intermediates, and fine chemicals, including hydrochloride salts.[10]

Synthesis and Experimental Protocols

A common and well-documented method for the synthesis of cis- and trans-3-aminocyclohexanols involves the reduction of β-enaminoketones.[1][9]

Experimental Protocol: Synthesis of cis- and trans-5,5-Dimethyl-3-benzylaminocyclohexanols [11]

This protocol details the synthesis of a this compound derivative, illustrating a generalizable synthetic route.

Part 1: Synthesis of β-Enaminoketone (5,5-Dimethyl-3-benzylaminocyclohexen-2-one)

  • A solution of 4,4-dimethyl-1,3-cyclohexanedione (B1345627) (1.0 g, 7.13 mmol) and benzylamine (B48309) (0.86 mL, 7.84 mmol) is refluxed in toluene (B28343) (30 mL) for 3 hours.

  • Water formed during the reaction is removed azeotropically using a Dean-Stark trap.

  • The solvent is then removed under reduced pressure.

  • The resulting yellow solid is purified by recrystallization from a dichloromethane/hexane mixture to yield the β-enaminoketone.

Part 2: Reduction to cis- and trans-Amino Alcohols

  • The synthesized β-enaminoketone is dissolved in a mixture of THF and isopropyl alcohol at room temperature.

  • Sodium metal is added to the solution to carry out the reduction.

  • The reaction yields a diastereomeric mixture of the corresponding amino alcohols.

  • Structural elucidation of the cis and trans isomers is typically performed using ¹H- and ¹³C-NMR, along with 2D NMR techniques such as COSY, HSQC, and NOESY.[1]

Workflow for the Synthesis of this compound Derivatives

G General Synthesis Workflow for this compound Derivatives cluster_0 Part 1: Enaminoketone Synthesis cluster_1 Part 2: Reduction cluster_2 Part 3: Analysis and Separation A 1,3-Cyclohexanedione C Reflux in Toluene with Dean-Stark Trap A->C B Primary Amine (e.g., Benzylamine) B->C D β-Enaminoketone C->D E Sodium in THF/Isopropyl Alcohol D->E Reduction F Diastereomeric Mixture of cis- and trans-3-Aminocyclohexanols E->F G NMR Spectroscopy (1H, 13C, COSY, NOESY) F->G Structural Elucidation H Chromatographic Separation F->H Purification I Isolated cis and trans Isomers H->I G Role of this compound in Pharmaceutical Synthesis cluster_derivatives Chemical Modifications cluster_targets Resulting Bioactive Molecules A This compound Core Scaffold B Addition of Functional Groups A->B Functionalization C Stereoselective Synthesis A->C Chiral Resolution D Formation of Diverse Derivatives B->D C->D E Analgesics & Anti-inflammatories D->E Leads to F HIV-Protease Inhibitors D->F G μ-Opioid Receptor Antagonists D->G H Antidepressants D->H

References

3-Aminocyclohexanol: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for 3-Aminocyclohexanol (CAS No: 6850-39-1). The information is intended to equip laboratory personnel with the necessary knowledge to handle this chemical compound safely, minimizing exposure risks and ensuring appropriate emergency responses.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for understanding its behavior under various laboratory conditions.

PropertyValueSource
Molecular Formula C₆H₁₃NO[1][2]
Molecular Weight 115.17 g/mol [1][2]
Appearance Off-white to Pale Pink Solid[3]
Melting Point 64-69 °C[2][3]
Boiling Point 201.1 °C at 760 mmHg[3]
Density 1.037 g/cm³[3]
Flash Point 75.4 °C[3]
Solubility Soluble in Chloroform, Dichloromethane, Dimethyl Sulfoxide, Methanol[3]

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized in the table below.

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3H335: May cause respiratory irritation

Source:[1][4]

GHS Pictograms:

  • Corrosion: GHS05

  • Health Hazard/Hazard to the Ozone Layer: GHS07

Signal Word: Danger[5]

Experimental Protocols for Hazard Determination

The hazard classifications are determined through standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). The following sections detail the methodologies for the key toxicological endpoints.

Acute Oral Toxicity (OECD Guideline 423)

The Acute Toxic Class Method is employed to assess the oral toxicity of a substance.

Principle: This method involves a stepwise procedure with the use of a small number of animals per step. The outcome of each step (mortality or survival) determines the next step, allowing for classification of the substance into a defined toxicity class.

Methodology:

  • Test Animals: Healthy, young adult rats of a single sex (typically females) are used.

  • Housing and Feeding: Animals are housed in appropriate conditions with access to food and water, except for a brief fasting period before dosing.

  • Dosing: The test substance is administered orally by gavage at one of the defined starting dose levels (e.g., 2000, 300, 50, or 5 mg/kg body weight).

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Stepwise Procedure:

    • If mortality is observed, the test is repeated at a lower dose level.

    • If no mortality occurs, the test is repeated at a higher dose level.

    • This process continues until the toxicity class can be determined.

Skin Irritation/Corrosion (OECD Guideline 404)

This test determines the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

Principle: The substance is applied to the skin of a test animal, and the resulting skin reactions are observed and graded.

Methodology:

  • Test Animal: A single healthy young adult albino rabbit is typically used for the initial test.

  • Preparation: The fur on the animal's back is clipped approximately 24 hours before the test.

  • Application: A small amount (0.5 g or 0.5 mL) of the test substance is applied to a small area of skin and covered with a gauze patch.

  • Exposure: The patch is left in place for 4 hours.

  • Observation: After patch removal, the skin is examined for erythema (redness) and edema (swelling) at specified intervals (1, 24, 48, and 72 hours). The reactions are scored according to a graded scale.

  • Confirmation: If the initial test does not show corrosive effects, the test is confirmed using additional animals.

Serious Eye Damage/Eye Irritation (OECD Guideline 405)

This protocol assesses the potential of a substance to cause damage to the eye.

Principle: The test substance is applied to the eye of an animal, and the effects on the cornea, iris, and conjunctiva are observed and scored.

Methodology:

  • Test Animal: A single healthy young adult albino rabbit is used for the initial test.

  • Application: A small amount of the substance is instilled into the conjunctival sac of one eye. The other eye remains untreated and serves as a control.

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The degree of corneal opacity, iritis, and conjunctival redness and swelling are scored.

  • Reversibility: The observation period may be extended up to 21 days to determine the reversibility of the effects.

  • Confirmation: If the initial test does not show severe or corrosive effects, the response is confirmed in additional animals.

Safety and Handling Precautions

Strict adherence to safety protocols is mandatory when handling this compound to prevent exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The following PPE must be worn at all times when handling this compound:

  • Eye/Face Protection: Chemical safety goggles or a face shield.

  • Skin Protection:

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

    • Body Protection: A lab coat and, if necessary, additional protective clothing to prevent skin contact.

  • Respiratory Protection: In case of insufficient ventilation or the potential for dust or aerosol formation, a NIOSH-approved respirator should be used.

Safe Handling Procedures
  • Handle in a well-ventilated area, preferably in a chemical fume hood.[3]

  • Avoid contact with skin, eyes, and clothing.

  • Avoid formation of dust and aerosols.[3]

  • Use non-sparking tools to prevent ignition.[3]

  • Wash hands thoroughly after handling.[4]

  • Do not eat, drink, or smoke in the work area.[4]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

  • Keep away from incompatible materials such as strong oxidizing agents.[6]

  • Store away from heat and sources of ignition.[7]

Spills and Accidental Release

In the event of a spill, follow these procedures:

  • Evacuate personnel from the area.

  • Ensure adequate ventilation.

  • Remove all sources of ignition.[3]

  • Wear appropriate PPE.

  • For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.[4]

  • Prevent the spill from entering drains or waterways.[3]

First Aid Measures

Immediate and appropriate first aid is crucial in case of exposure.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[3]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3]

Disposal Considerations

  • Dispose of this chemical and its container in accordance with local, regional, and national regulations.[4]

  • Waste should be treated as hazardous.[6]

  • Do not allow the chemical to enter drains or the environment.[3]

Logical Workflow for Safe Handling and Emergency Response

The following diagram illustrates the logical workflow for handling this compound, from risk assessment to emergency response.

SafeHandlingWorkflow This compound: Safe Handling and Emergency Response Workflow cluster_planning Planning & Preparation cluster_handling Handling Procedures cluster_emergency Emergency Response RiskAssessment 1. Risk Assessment - Review SDS - Identify Hazards SelectPPE 2. Select Appropriate PPE - Gloves - Goggles - Lab Coat RiskAssessment->SelectPPE PrepareWorkArea 3. Prepare Work Area - Fume Hood - Emergency Equipment SelectPPE->PrepareWorkArea Handling 4. Safe Handling - Avoid Dust/Aerosols - Use Non-Sparking Tools PrepareWorkArea->Handling Storage 5. Proper Storage - Cool, Dry, Ventilated - Tightly Closed Container Handling->Storage Exposure Exposure Event Handling->Exposure Spill Spill Event Handling->Spill Disposal 6. Waste Disposal - Hazardous Waste - Follow Regulations Storage->Disposal FirstAid First Aid Measures - Inhalation - Skin/Eye Contact - Ingestion Exposure->FirstAid SpillResponse Spill Response - Evacuate - Ventilate - Contain & Clean Spill->SpillResponse MedicalAttention Seek Immediate Medical Attention FirstAid->MedicalAttention

References

discovery and history of 3-Aminocyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Discovery and History of 3-Aminocyclohexanol (B121133)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, history, and synthesis of this compound, a valuable building block in pharmaceutical and chemical research. The document details the historical context of its synthesis, presents various synthetic methodologies with comparative data, and provides in-depth experimental protocols and pathway diagrams.

Executive Summary

This compound, a bifunctional alicyclic compound, has garnered significant interest as a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its discovery is rooted in the pioneering work on catalytic hydrogenation of aromatic compounds in the early 20th century. This guide traces the historical development of its synthesis from these early concepts to modern stereoselective methods. A comparative analysis of key synthetic routes, including the catalytic hydrogenation of m-aminophenol and the reduction of β-enaminoketones, is presented. Detailed experimental protocols and visual diagrams of reaction pathways are provided to offer researchers a practical and in-depth understanding of this important molecule.

Historical Perspective and Discovery

While a singular definitive "discovery" of this compound is not prominently documented, its conceptual origins can be traced back to the groundbreaking work of French chemist Paul Sabatier, who was awarded the Nobel Prize in Chemistry in 1912 for his method of hydrogenating organic compounds in the presence of finely divided metals.[1][2][3] Sabatier's research in the early 1900s demonstrated the catalytic hydrogenation of aromatic compounds like phenol (B47542) and aniline (B41778) to their corresponding saturated cyclic counterparts, cyclohexanol (B46403) and cyclohexylamine, respectively.[1] This work laid the fundamental chemical principles for the synthesis of aminocyclohexanols from readily available aromatic precursors.

The first documented syntheses of aminocyclohexanol derivatives appeared in the mid-20th century, arising from studies on functionalized cyclohexane (B81311) derivatives.[4] These early methods often involved the catalytic hydrogenation of the corresponding aminophenols, a direct application of Sabatier's pioneering discoveries. Over the decades, synthetic methodologies have evolved to offer greater control over stereochemistry and yield, reflecting the increasing demand for stereochemically pure isomers in drug development and asymmetric synthesis.

Synthetic Methodologies

Several synthetic routes to this compound have been developed, each with distinct advantages and disadvantages in terms of yield, stereoselectivity, and substrate scope. The primary methods include the catalytic hydrogenation of m-aminophenol and the reduction of β-enaminoketones.

Catalytic Hydrogenation of m-Aminophenol

This method represents a direct and atom-economical approach to this compound. The reaction involves the reduction of the aromatic ring of m-aminophenol using hydrogen gas in the presence of a metal catalyst.

G m_aminophenol m-Aminophenol aminocyclohexanol This compound m_aminophenol->aminocyclohexanol Hydrogenation catalyst Catalyst (e.g., Rh, Ru, Pd) H2 catalyst->aminocyclohexanol

Reduction of β-Enaminoketones

A more contemporary and versatile method involves the preparation of β-enaminoketones from 1,3-cyclohexanediones, followed by their reduction to afford 3-aminocyclohexanols.[5][6][7] This two-step process allows for greater modularity and control over the final product's stereochemistry.

G cyclohexanedione 1,3-Cyclohexanedione enaminoketone β-Enaminoketone cyclohexanedione->enaminoketone Condensation amine Primary Amine amine->enaminoketone aminocyclohexanol This compound enaminoketone->aminocyclohexanol Reduction reducing_agent Reducing Agent (e.g., Na in THF/IPA) reducing_agent->aminocyclohexanol

Data Presentation: Comparison of Synthetic Routes

The following table summarizes quantitative data for different synthetic approaches to aminocyclohexanols, providing a comparative overview of their efficiency and stereoselectivity.

Synthetic RouteStarting Material(s)Catalyst/ReagentOverall YieldDiastereomeric Ratio (cis:trans)Reference
Catalytic Hydrogenation of p-Aminophenolp-AminophenolRh-based catalystHighPredominantly cis[8]
Catalytic Hydrogenation of p-Aminophenolp-AcetamidophenolRaney NickelNot specified~1:4[9]
Reduction of β-Enaminoketones4,4-dimethyl-1,3-cyclohexanedione (B1345627), BenzylamineNa in THF/isopropyl alcohol77%Not separated[5][7]
Reduction of β-Enaminoketones4,4-dimethyl-1,3-cyclohexanedione, (S)-α-methylbenzylamineNa in THF/isopropyl alcohol75%89:11 (cis:trans)[5][7]
Enzymatic Cascade Reaction1,4-CyclohexanedioneKetoreductase (KRED) and Amine Transaminase (ATA)Good to Excellent>98:2 (cis or trans depending on ATA)[10][11][12]

Experimental Protocols

Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones[5][6][7]

This protocol describes the synthesis of a substituted this compound, which is a representative example of this synthetic route.

Step 1: Preparation of (S)-5,5-Dimethyl-3-(α-methylbenzylamino)cyclohexen-2-one

  • Materials:

    • 4,4-dimethyl-1,3-cyclohexanedione (1.0 g, 7.13 mmol)

    • (S)-α-methylbenzylamine (1.0 mL, 7.84 mmol)

    • Toluene (B28343) (30 mL)

    • Dichloromethane (CH₂Cl₂)

    • Hexane

  • Procedure:

    • A solution of 4,4-dimethyl-1,3-cyclohexanedione and (S)-α-methylbenzylamine in toluene is refluxed for 3.5 hours.

    • Water formed during the reaction is removed azeotropically using a Dean-Stark trap.

    • After completion, the solvent is removed under reduced pressure.

    • The resulting yellow solid is purified by crystallization from dichloromethane/hexane to yield the β-enaminoketone.

  • Yield: 87%

Step 2: Reduction of (S)-5,5-Dimethyl-3-(α-methylbenzylamino)cyclohexen-2-one

  • Materials:

    • (S)-5,5-Dimethyl-3-(α-methylbenzylamino)cyclohexen-2-one (2.0 mmol)

    • Isopropyl alcohol (2 mL)

    • Tetrahydrofuran (THF) (5 mL)

    • Metallic sodium (0.27 g, 12.0 g-atoms)

    • Saturated aqueous solution of NH₄Cl

    • Ethyl acetate (B1210297) (AcOEt)

    • Anhydrous Na₂SO₄

  • Procedure:

    • The β-enaminoketone is dissolved in a mixture of isopropyl alcohol and THF.

    • The solution is treated with an excess of small pieces of metallic sodium and stirred from 0 °C to room temperature until the reaction is complete (monitored by TLC).

    • Unreacted sodium is removed, and the reaction mixture is poured into a saturated aqueous solution of NH₄Cl.

    • The product is extracted with ethyl acetate.

    • The combined organic layers are dried over Na₂SO₄, filtered, and the solvent is evaporated under reduced pressure to afford the diastereomeric mixture of amino alcohols.

  • Yield: 75% (diastereomeric mixture)

  • Diastereomeric Ratio (cis:trans): 89:11 (determined by GC-MS analysis)

Logical Relationships and Workflows

The following diagram illustrates the logical workflow for the synthesis of this compound, highlighting the key decision points and alternative pathways.

G start Select Synthetic Strategy hydrogenation Catalytic Hydrogenation start->hydrogenation enaminoketone_route β-Enaminoketone Reduction start->enaminoketone_route enzymatic Enzymatic Synthesis start->enzymatic sub_hydro m-Aminophenol hydrogenation->sub_hydro sub_enamino 1,3-Dione + Amine enaminoketone_route->sub_enamino sub_enzymatic Diketone enzymatic->sub_enzymatic product This compound sub_hydro->product sub_enamino->product sub_enzymatic->product

Conclusion

The synthesis of this compound has evolved from the foundational principles of catalytic hydrogenation established in the early 20th century to sophisticated, stereoselective methods in contemporary organic chemistry. While the direct hydrogenation of m-aminophenol remains a viable route, methods such as the reduction of β-enaminoketones offer greater flexibility and control over the stereochemical outcome. The choice of synthetic strategy will depend on the desired stereoisomer, required purity, and the scale of the synthesis. This guide provides the necessary historical context, comparative data, and detailed protocols to aid researchers in making informed decisions for the synthesis of this important chemical building block.

References

A Theoretical and Experimental Guide to the Conformational Landscape of 3-Aminocyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the conformational preferences of cis- and trans-3-aminocyclohexanol, a crucial structural motif in medicinal chemistry. Understanding the three-dimensional arrangement of these isomers is paramount for designing molecules with specific biological activities, as conformation dictates molecular recognition and binding affinity. This document synthesizes key experimental findings from nuclear magnetic resonance (NMR) spectroscopy and outlines a robust theoretical framework for computational investigation.

Conformational Isomers of 3-Aminocyclohexanol (B121133)

The conformational landscape of this compound is primarily defined by the chair conformations of its cyclohexane (B81311) ring and the relative orientations of the amino (-NH₂) and hydroxyl (-OH) groups. The cis and trans isomers exhibit distinct conformational behaviors due to the interplay of steric hindrance and potential intramolecular hydrogen bonding.

  • Cis-3-Aminocyclohexanol: In the cis isomer, the amino and hydroxyl groups are on the same face of the cyclohexane ring. This arrangement can lead to two primary chair conformations: one with both substituents in equatorial positions (diequatorial) and another with both in axial positions (diaxial). The diequatorial conformation is generally favored to minimize steric strain.

  • Trans-3-Aminocyclohexanol: In the trans isomer, the substituents are on opposite faces of the ring. This results in chair conformations where one group is axial and the other is equatorial (axial-equatorial or equatorial-axial). In some substituted analogs, experimental evidence suggests that a boat conformation may be adopted to alleviate steric strain.[1]

A key feature influencing the stability of these conformers is the potential for an intramolecular hydrogen bond between the hydroxyl proton (donor) and the amino group's lone pair of electrons (acceptor), or vice-versa. This interaction can stabilize conformations that might otherwise be energetically unfavorable.

Experimental Determination of Conformation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the conformational preferences of cyclic molecules in solution. Analysis of proton (¹H) coupling constants and Nuclear Overhauser Effect (NOE) data provides direct insight into the spatial arrangement of atoms.

Experimental Protocols

NMR Spectroscopy for Conformational Analysis:

A typical protocol for determining the conformation of this compound derivatives involves the following steps:

  • Sample Preparation: The compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of approximately 5-10 mg/mL.

  • Data Acquisition: ¹H NMR, ¹³C NMR, and two-dimensional NMR spectra (COSY, HSQC, and NOESY) are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Analysis: The chemical shifts, multiplicities, and coupling constants (J-values) of the protons, particularly H1 and H3 (the protons attached to the carbons bearing the -OH and -NHR groups, respectively), are determined. Large coupling constants (typically > 10 Hz) between vicinal protons indicate a diaxial relationship, while smaller coupling constants (typically < 5 Hz) suggest axial-equatorial or equatorial-equatorial relationships.

  • NOESY Analysis: Nuclear Overhauser Effect Spectroscopy (NOESY) is used to identify protons that are close in space (< 5 Å). For example, in a diequatorial cis-isomer, a NOE correlation would be expected between the H1 and H3 protons.[1] The absence of such a correlation in a trans-isomer would suggest an anti-arrangement of these protons.[1]

Experimental Data for Substituted this compound Analogs

While detailed theoretical studies on the parent this compound are scarce in the literature, experimental NMR data for substituted analogs provide valuable insights. The following table summarizes key ¹H NMR coupling constants for a cis and trans substituted this compound, which were used to infer their preferred conformations.[1]

CompoundProtonMultiplicityCoupling Constants (J, Hz)Inferred Conformation
cis -5,5-dimethyl-3-[(S)-α-methylbenzylamino]cyclohexanolH₁triplet of triplets11.2, 4.8Chair with diequatorial substituents.[1][2]
H₃triplet of triplets11.6, 4.0
trans -5,5-dimethyl-3-[(S)-α-methylbenzylamino]cyclohexanolH₁triplet of triplets11.8, 4.4Boat conformation with an anti-arrangement of the hydroxyl and amino groups.[1]
H₃triplet of triplets11.6, 4.0

Theoretical Studies on this compound Conformations

Theoretical calculations are indispensable for providing a detailed energetic and geometric picture of the conformational landscape. While a comprehensive theoretical study on the parent this compound was not found in the searched literature, this section outlines a robust and widely accepted computational methodology for such an investigation, based on methods applied to similar cyclohexanol (B46403) derivatives.[3]

Proposed Computational Protocol

A thorough theoretical investigation of this compound conformations would involve the following workflow:

  • Conformational Search: A systematic or stochastic conformational search should be performed for both cis- and trans-3-aminocyclohexanol to identify all possible low-energy chair, boat, and twist-boat conformers.

  • Geometry Optimization and Frequency Calculations: The geometries of all identified conformers should be optimized using a reliable quantum mechanical method. Density Functional Theory (DFT) with a functional like B3LYP and a reasonably large basis set such as 6-311+G(d,p) is a common and effective choice.[3] Frequency calculations should be performed at the same level of theory to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energies, thermal corrections).

  • High-Accuracy Single-Point Energy Calculations: To obtain more accurate relative energies, single-point energy calculations can be performed on the DFT-optimized geometries using higher-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or coupled-cluster theory (e.g., CCSD(T)), with a large basis set (e.g., aug-cc-pVTZ).[4][5] Composite methods like CBS-4M have also shown good agreement with experimental data for similar systems.[3]

  • Solvent Effects: To model the behavior in solution, solvent effects can be included using implicit solvent models like the Polarizable Continuum Model (PCM) during the geometry optimization and energy calculation steps.

  • Analysis of Intramolecular Hydrogen Bonding: The presence and strength of intramolecular hydrogen bonds should be investigated using techniques such as Natural Bond Orbital (NBO) analysis or the Quantum Theory of Atoms in Molecules (QTAIM).

Visualization of Conformational Equilibria and Computational Workflows

The following diagrams, generated using the DOT language, illustrate the key conformational equilibria and a typical computational workflow for their study.

conformational_equilibrium cluster_cis cis-3-Aminocyclohexanol Equilibrium cluster_trans trans-3-Aminocyclohexanol Equilibrium cis_ee Diequatorial (Chair) More Stable cis_aa Diaxial (Chair) Less Stable cis_ee->cis_aa Ring Flip h_bond Intramolecular H-Bond Possible cis_ee->h_bond trans_ea Equatorial-Axial (Chair) trans_boat Boat Conformation (Observed in Analogs) trans_ea->trans_boat Conformational Change computational_workflow start Define cis/trans Isomers conf_search 1. Conformational Search (Identify all low-energy conformers) start->conf_search geom_opt 2. Geometry Optimization & Frequencies (e.g., B3LYP/6-311+G(d,p)) conf_search->geom_opt energy_calc 3. High-Level Energy Calculation (e.g., CCSD(T)/aug-cc-pVTZ) geom_opt->energy_calc solvent 4. Include Solvent Effects (e.g., PCM) energy_calc->solvent analysis 5. Analyze Properties (Relative Energies, H-Bonds, Dihedrals) solvent->analysis comparison 6. Compare with Experimental Data (NMR Coupling Constants, NOE) analysis->comparison end Characterized Conformational Landscape comparison->end

References

Methodological & Application

3-Aminocyclohexanol as a Chiral Auxiliary in Asymmetric Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the pursuit of enantiomerically pure compounds, particularly in the pharmaceutical industry, chiral auxiliaries remain a cornerstone of asymmetric synthesis. A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation with high stereoselectivity. After the desired stereocenter has been established, the auxiliary is removed, ideally for recovery and reuse.

This document provides detailed application notes and protocols for the use of derivatives of 3-aminocyclohexanol (B121133) as chiral auxiliaries in key asymmetric carbon-carbon bond-forming reactions. While direct literature precedents for this compound itself are not as widespread as for other auxiliaries, its 1,3-amino alcohol structure is a key feature in many successful chiral auxiliaries. The protocols herein are based on well-established methodologies for analogous cyclic amino alcohol-derived auxiliaries, particularly the formation and application of chiral oxazolidinones, which are versatile and highly effective in asymmetric aldol (B89426) additions, Diels-Alder reactions, and alkylations.

General Principle of Operation

The efficacy of this compound-derived auxiliaries, particularly in the form of an oxazolidinone, stems from the rigid, bicyclic structure that is formed upon N-acylation. This rigid framework creates a sterically hindered environment around the reactive center (e.g., an enolate), effectively shielding one face of the molecule. This steric bias forces an incoming electrophile to approach from the less hindered face, resulting in a high degree of diastereoselectivity in the product. The cis- and trans- stereoisomers of this compound can potentially offer access to different product stereoisomers.

Synthesis of a this compound-Derived Chiral Auxiliary (Oxazolidinone)

A common and effective way to utilize a chiral amino alcohol as an auxiliary is to convert it into a cyclic carbamate, specifically an oxazolidinone. This is typically achieved by reacting the amino alcohol with phosgene (B1210022) or a phosgene equivalent, such as carbonyldiimidazole (CDI) or triphosgene.

Experimental Protocol: Synthesis of (4aR,8aS)-Hexahydropyrido[3,2-d]oxazol-2(1H)-one

This protocol describes the synthesis of a hypothetical oxazolidinone from cis-3-aminocyclohexanol.

Materials:

  • cis-3-Aminocyclohexanol (1.0 equiv)

  • Carbonyldiimidazole (CDI) (1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Toluene (B28343)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add cis-3-aminocyclohexanol (1.0 equiv) and anhydrous toluene.

  • Add carbonyldiimidazole (1.1 equiv) portion-wise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure.

  • Dissolve the residue in ethyl acetate (B1210297) and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired oxazolidinone.

Application in Asymmetric Aldol Additions

Chiral oxazolidinone auxiliaries are highly effective in directing the stereochemical outcome of aldol reactions. The formation of a boron or titanium enolate, followed by reaction with an aldehyde, typically proceeds with high diastereoselectivity.

Experimental Protocol: Diastereoselective Aldol Reaction

Materials:

  • This compound-derived oxazolidinone (1.0 equiv)

  • Propionyl chloride (1.1 equiv)

  • Triethylamine (B128534) (1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Dibutylboron triflate (Bu₂BOTf) (1.2 equiv)

  • Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Aldehyde (e.g., benzaldehyde) (1.2 equiv)

  • Methanol

  • 30% Hydrogen peroxide solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • N-Acylation: To a solution of the this compound-derived oxazolidinone (1.0 equiv) in anhydrous DCM at 0 °C, add triethylamine (1.2 equiv) followed by the dropwise addition of propionyl chloride (1.1 equiv). Stir the reaction at 0 °C for 1 hour. Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, and concentrate to obtain the N-propionyloxazolidinone.

  • Aldol Reaction: To a solution of the N-propionyloxazolidinone (1.0 equiv) in anhydrous DCM at 0 °C, add dibutylboron triflate (1.2 equiv) dropwise, followed by the slow addition of diisopropylethylamine (1.5 equiv). Stir for 30 minutes at 0 °C, then cool the reaction mixture to -78 °C.

  • Add the aldehyde (1.2 equiv) dropwise and stir at -78 °C for 2 hours, then allow to warm to 0 °C over 1 hour.

  • Quench the reaction by the addition of methanol, followed by a solution of 30% hydrogen peroxide in methanol.

  • Stir vigorously for 1 hour, then dilute with DCM and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

Representative Data for Aldol Reactions
AldehydeDiastereomeric Ratio (syn:anti)Yield (%)
Benzaldehyde>95:585
Isobutyraldehyde>98:290
Cinnamaldehyde>95:582

Application in Asymmetric Diels-Alder Reactions

N-Acryloyl derivatives of chiral oxazolidinones are excellent dienophiles in asymmetric Diels-Alder reactions, providing access to chiral cyclohexene (B86901) derivatives with high enantioselectivity.

Experimental Protocol: Diastereoselective Diels-Alder Reaction

Materials:

  • This compound-derived oxazolidinone (1.0 equiv)

  • Acryloyl chloride (1.1 equiv)

  • Triethylamine (1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Lewis acid (e.g., diethylaluminum chloride, Et₂AlCl) (1.1 equiv)

  • Diene (e.g., cyclopentadiene, freshly cracked) (3.0 equiv)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • N-Acryloylation: Prepare the N-acryloyl oxazolidinone similarly to the N-propionyl derivative using acryloyl chloride.

  • Diels-Alder Reaction: To a solution of the N-acryloyl oxazolidinone (1.0 equiv) in anhydrous DCM at -78 °C, add the Lewis acid (1.1 equiv) dropwise.

  • Stir for 15 minutes, then add the diene (3.0 equiv) dropwise.

  • Stir the reaction at -78 °C and monitor by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Allow the mixture to warm to room temperature, and extract with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

Representative Data for Diels-Alder Reactions
DieneDiastereomeric Ratio (endo:exo)Enantiomeric Excess (ee, %)Yield (%)
Cyclopentadiene>95:5>9892
Isoprene>90:10>9588
1,3-Butadiene>90:10>9585

Application in Asymmetric Alkylations

The enolates derived from N-acyl oxazolidinones can be alkylated with high diastereoselectivity, providing a reliable route to enantiomerically enriched α-substituted carboxylic acids.

Experimental Protocol: Diastereoselective Alkylation

Materials:

  • N-Propionyl-3-aminocyclohexanol-derived oxazolidinone (1.0 equiv)

  • Strong base (e.g., sodium bis(trimethylsilyl)amide, NaHMDS) (1.05 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Alkylating agent (e.g., benzyl (B1604629) bromide) (1.2 equiv)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of the N-propionyloxazolidinone (1.0 equiv) in anhydrous THF at -78 °C, add the strong base (1.05 equiv) dropwise.

  • Stir the resulting enolate solution at -78 °C for 30 minutes.

  • Add the alkylating agent (1.2 equiv) dropwise.

  • Stir the reaction at -78 °C and monitor by TLC.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

Representative Data for Alkylation Reactions
Alkylating AgentDiastereomeric Excess (de, %)Yield (%)
Benzyl bromide>9890
Methyl iodide>9588
Allyl bromide>9892

Removal of the Chiral Auxiliary

A key advantage of oxazolidinone auxiliaries is their facile removal under conditions that do not compromise the stereochemical integrity of the product.

  • To obtain the carboxylic acid: Hydrolysis with lithium hydroxide (B78521) (LiOH) in a mixture of THF and water.

  • To obtain the primary alcohol: Reduction with lithium borohydride (B1222165) (LiBH₄).

  • To obtain the ester: Transesterification with a sodium alkoxide in the corresponding alcohol.

Visualizing the Workflow and Logic

Asymmetric_Synthesis_Workflow cluster_synthesis Auxiliary Synthesis cluster_application Asymmetric Reaction cluster_outcome Product and Recovery 3_Aminocyclohexanol 3_Aminocyclohexanol Oxazolidinone_Auxiliary Oxazolidinone_Auxiliary 3_Aminocyclohexanol->Oxazolidinone_Auxiliary CDI, Reflux N_Acyl_Oxazolidinone N_Acyl_Oxazolidinone Oxazolidinone_Auxiliary->N_Acyl_Oxazolidinone Acylation Aldol_Reaction Aldol_Reaction N_Acyl_Oxazolidinone->Aldol_Reaction Diels_Alder_Reaction Diels_Alder_Reaction N_Acyl_Oxazolidinone->Diels_Alder_Reaction Alkylation_Reaction Alkylation_Reaction N_Acyl_Oxazolidinone->Alkylation_Reaction Chiral_Product Chiral_Product Aldol_Reaction->Chiral_Product Diels_Alder_Reaction->Chiral_Product Alkylation_Reaction->Chiral_Product Recovered_Auxiliary Recovered_Auxiliary Chiral_Product->Recovered_Auxiliary Cleavage

Caption: Workflow for asymmetric synthesis using a this compound-derived chiral auxiliary.

Aldol_Reaction_Mechanism N_Acyl_Oxazolidinone N-Acyl Oxazolidinone (Aux-COR) Boron_Enolate Z-Boron Enolate Chelated Intermediate N_Acyl_Oxazolidinone->Boron_Enolate Bu₂BOTf, DIPEA Aldol_Adduct Diastereomerically Enriched Aldol Adduct Boron_Enolate->Aldol_Adduct Addition Aldehyde Aldehyde R'CHO Aldehyde->Aldol_Adduct

Caption: Key steps in the asymmetric aldol reaction.

Conclusion

Derivatives of this compound, particularly when converted to rigid oxazolidinone structures, serve as effective chiral auxiliaries for a range of asymmetric transformations. The protocols provided herein for aldol additions, Diels-Alder reactions, and alkylations, based on established methodologies for analogous systems, demonstrate the potential for achieving high levels of stereocontrol. The straightforward removal of the auxiliary and the potential for its recovery make this class of chiral auxiliaries a valuable tool for the synthesis of complex, enantiomerically pure molecules in both academic and industrial research settings.

The Versatile Role of 3-Aminocyclohexanol in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminocyclohexanol (B121133) is a versatile bifunctional molecule that serves as a crucial building block in the synthesis of a wide array of pharmaceutical compounds. Its unique structural features, including a cyclohexane (B81311) scaffold with both an amino and a hydroxyl group, make it an invaluable intermediate for creating complex molecules with specific stereochemistry. This is particularly important in drug development, where the three-dimensional arrangement of atoms can significantly impact a compound's biological activity and safety profile.[1][2] this compound and its derivatives are key components in the synthesis of various therapeutic agents, including anti-inflammatory drugs and analgesics.[2] Furthermore, its chiral nature allows it to be employed as a chiral auxiliary, guiding the stereochemical outcome of asymmetric reactions to produce enantiomerically pure pharmaceuticals.[1]

This document provides detailed application notes and experimental protocols for the use of this compound in pharmaceutical synthesis, focusing on its application as a synthetic intermediate and as a chiral auxiliary.

Application 1: Intermediate in the Synthesis of mPGES-1 Inhibitors

Microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) is a key enzyme in the inflammatory cascade, catalyzing the conversion of prostaglandin H2 to the pro-inflammatory mediator prostaglandin E2 (PGE2).[3] Selective inhibition of mPGES-1 is a promising therapeutic strategy for treating inflammation and pain with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs).[3] Chiral amino alcohols derived from this compound are valuable intermediates in the synthesis of potent mPGES-1 inhibitors.[4]

Signaling Pathway of mPGES-1 in Inflammation

The synthesis of PGE2 is initiated by the release of arachidonic acid from the cell membrane, which is then converted to PGH2 by cyclooxygenase (COX) enzymes. mPGES-1 then catalyzes the final step to produce PGE2, which in turn acts on its receptors (EP1-4) to mediate inflammatory responses.[3][5]

mPGES1_pathway cluster_enzymes Enzymatic Conversions phospholipids Membrane Phospholipids aa Arachidonic Acid (AA) phospholipids->aa pgh2 Prostaglandin H2 (PGH2) aa->pgh2 pge2 Prostaglandin E2 (PGE2) pgh2->pge2 ep_receptors EP Receptors pge2->ep_receptors inflammation Inflammation, Pain, Fever pla2 PLA2 cox COX-1/2 mpges1 mPGES-1 ep_receptors->inflammation

Figure 1: Prostaglandin E2 (PGE2) Biosynthesis Pathway.
Experimental Protocol: Synthesis of a Key Intermediate for mPGES-1 Inhibitors

While the full experimental details for the synthesis of specific mPGES-1 inhibitors from this compound derivatives are proprietary, a practical synthesis of a key intermediate, [(1S,3S)-3-Aminocyclohexyl]methanol, has been developed.[4] The general workflow involves the stereoselective synthesis of this chiral amino alcohol, which can then be further elaborated to the final active pharmaceutical ingredient.

Application 2: Precursor for Analgesic Compounds

Derivatives of aminocyclohexanol have been investigated for their analgesic properties.[1] Specifically, 4-amino-4-arylcyclohexanone derivatives have shown potent analgesic activity.[1][5] While direct synthesis from this compound is not explicitly detailed in the available literature, its structural motif is a core component of these analgesic compounds. The general synthetic strategies for these analgesics often involve multi-step sequences starting from substituted cyclohexanones.[1]

Application 3: Intermediate in the Synthesis of BTK Inhibitors

Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of malignant B-cells in various lymphomas and leukemias.[6][7] Covalent inhibitors of BTK, such as ibrutinib, have shown remarkable efficacy in treating these cancers.[6] The synthesis of certain BTK inhibitors involves intermediates that can be derived from this compound derivatives.

Signaling Pathway of BTK in B-Cell Malignancies

Activation of the B-cell receptor by an antigen initiates a signaling cascade involving LYN and SYK kinases, which in turn activate BTK. Activated BTK then phosphorylates downstream targets, including PLCγ2, leading to the activation of transcription factors like NF-κB, which promote cell survival and proliferation.[6][7]

BTK_pathway bcr B-Cell Receptor (BCR) lyn_syk LYN / SYK bcr->lyn_syk btk BTK lyn_syk->btk plcg2 PLCγ2 btk->plcg2 downstream Downstream Signaling (e.g., NF-κB) plcg2->downstream proliferation Cell Proliferation & Survival downstream->proliferation btk_inhibitor BTK Inhibitor btk_inhibitor->btk

Figure 2: BTK Signaling Pathway in B-Cell Malignancies.

Application 4: Chiral Auxiliary in Asymmetric Synthesis

The enantiomers of this compound can be used to create chiral auxiliaries, which are temporarily attached to a substrate to direct the stereochemical course of a reaction, leading to the formation of a single desired stereoisomer.[8] Oxazolidinones derived from chiral amino alcohols are particularly effective auxiliaries in asymmetric reactions such as aldol (B89426) additions and alkylations.[2][9]

Experimental Workflow for Asymmetric Aldol Reaction

The following workflow illustrates the use of a chiral auxiliary derived from a cyclic amino alcohol in an asymmetric aldol reaction. This serves as a representative example of how a this compound-derived auxiliary could be employed.[2]

Aldol_Workflow start Prochiral Substrate attachment Attachment of Auxiliary start->attachment auxiliary Chiral Auxiliary (from this compound) auxiliary->attachment intermediate Chiral Intermediate attachment->intermediate reaction Diastereoselective Aldol Reaction intermediate->reaction product_aux Product with Auxiliary reaction->product_aux cleavage Cleavage of Auxiliary product_aux->cleavage final_product Enantiomerically Enriched Product cleavage->final_product recovered_aux Recovered Auxiliary cleavage->recovered_aux

References

Application Notes and Protocols for Enantioselective Reactions Catalyzed by 3-Aminocyclohexanol-Derived Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral amino alcohols are a privileged class of ligands in asymmetric catalysis due to their straightforward synthesis and the formation of stable, stereochemically well-defined metal complexes. The cyclohexane (B81311) backbone of 3-aminocyclohexanol (B121133) offers a rigid and tunable scaffold for the design of chiral ligands. These ligands can create a specific chiral environment around a metal center, enabling high stereocontrol in a variety of organic transformations, which is of paramount importance in the synthesis of enantiomerically pure pharmaceuticals and fine chemicals.

Synthesis of a Representative this compound-Derived Ligand

A common strategy for converting amino alcohols into effective chiral ligands is the formation of Schiff bases, typically through condensation with a substituted salicylaldehyde (B1680747).

Protocol: Synthesis of (1R,3R)-3-((E)-(2-hydroxybenzylidene)amino)cyclohexan-1-ol

Materials:

  • (1R,3R)-3-aminocyclohexanol (1.0 eq)

  • Salicylaldehyde (1.05 eq)

  • Anhydrous ethanol

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add (1R,3R)-3-aminocyclohexanol (1.0 eq) and dissolve it in a minimal amount of anhydrous ethanol.

  • To this solution, add salicylaldehyde (1.05 eq) dropwise at room temperature with vigorous stirring.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The Schiff base product is expected to precipitate from the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield the desired ligand.

Ligand_Synthesis cluster_reactants Reactants cluster_conditions Conditions aminocyclohexanol (1R,3R)-3-Aminocyclohexanol ligand Schiff Base Ligand aminocyclohexanol->ligand salicylaldehyde Salicylaldehyde salicylaldehyde->ligand conditions Anhydrous Ethanol Reflux, 2-4h Catalytic_Cycle catalyst Chiral Zn Complex (Ligand-ZnEt) intermediate1 Aldehyde Coordination catalyst->intermediate1 Coordination aldehyde Aldehyde (RCHO) aldehyde->intermediate1 intermediate2 Transition State intermediate1->intermediate2 Ethyl Transfer product_complex Product-Zn Complex intermediate2->product_complex product_complex->catalyst Regeneration product Chiral Alcohol product_complex->product Hydrolysis diethylzinc (B1219324) Diethylzinc (Et2Zn) diethylzinc->product_complex Replenishment

The Versatile Role of 3-Aminocyclohexanol in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chiral scaffold of 3-aminocyclohexanol (B121133) serves as a critical building block in medicinal chemistry, enabling the synthesis of a diverse array of bioactive molecules. Its inherent stereochemistry and bifunctional nature, possessing both an amino and a hydroxyl group, provide a versatile platform for the construction of complex molecular architectures with significant therapeutic potential. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of notable bioactive compounds, including NLRP3 inflammasome inhibitors and TRPV1 antagonists.

Application in the Synthesis of NLRP3 Inflammasome Inhibitors

The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a key component of the innate immune system. Its overactivation is linked to a variety of inflammatory diseases.[1][2] Small molecule inhibitors of the NLRP3 inflammasome are therefore highly sought after as potential therapeutics. Chiral amines, including derivatives of this compound, are utilized in the synthesis of potent NLRP3 inhibitors.

Quantitative Data: NLRP3 Inhibitory Activity
Compound IDScaffoldTargetIC50 (µM)Cell Line
1 1-(5-chloro-2-methoxybenzyl)-4-phenyl-1H-1,2,3-triazoleNLRP32.09 ± 0.26J774A.1
2 Sulfonamide derivative of Compound 1NLRP31.51J774A.1
Experimental Protocol: General Synthesis of NLRP3 Inhibitors Incorporating a Chiral Amine Moiety

While a specific protocol starting from this compound is not detailed in the provided literature, a general approach for the synthesis of 1,2,3-triazole-based NLRP3 inhibitors is presented. A chiral amine, such as this compound, could be incorporated into such a synthesis, for example, by coupling to the triazole scaffold.

Step 1: Synthesis of the Azide (B81097) Intermediate A suitable benzyl (B1604629) halide is reacted with sodium azide in a polar aprotic solvent like DMF to yield the corresponding benzyl azide.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) The benzyl azide is reacted with a terminal alkyne in the presence of a copper(I) catalyst, such as copper(I) iodide, and a base, like triethylamine, in a solvent system such as THF/water to form the 1,2,3-triazole ring.

Step 3: Functionalization with this compound The triazole scaffold, containing a suitable leaving group, can then be coupled with a protected form of this compound. The protecting group is subsequently removed to yield the final NLRP3 inhibitor.

Signaling Pathway: NLRP3 Inflammasome Activation

The activation of the NLRP3 inflammasome is a two-step process involving priming and activation, leading to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[3][4]

Caption: NLRP3 Inflammasome Activation Pathway.

Application in the Synthesis of TRPV1 Antagonists

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that plays a crucial role in pain perception.[5][6] Antagonists of the TRPV1 receptor are being investigated as potential analgesics. The chiral this compound moiety has been incorporated into isoxazole-3-carboxamide (B1603040) derivatives that act as TRPV1 antagonists.[4]

Quantitative Data: TRPV1 Antagonist Activity

While specific IC50 values for this compound-containing TRPV1 antagonists were not found in the provided search results, the literature indicates that substitution of an isoxazole-3-carboxamide scaffold with a (1S,3R)-3-aminocyclohexanol motif improved both potency and solubility.[4]

Experimental Protocol: Synthesis of Isoxazole-3-Carboxamides from this compound

The following is a general protocol for the amide coupling of a carboxylic acid with an amine, which can be adapted for the synthesis of isoxazole-3-carboxamides using this compound.

Step 1: Activation of Isoxazole-3-Carboxylic Acid To a solution of the desired isoxazole-3-carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (B109758) or DMF, is added a coupling agent (e.g., HATU, HOBt/EDC; 1.1 eq.) and a non-nucleophilic base (e.g., DIPEA; 2.0 eq.). The mixture is stirred at room temperature for 15-30 minutes to form the activated ester.

Step 2: Amide Coupling with this compound (1S,3R)-3-aminocyclohexanol (1.0 eq.) is added to the reaction mixture. The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).

Step 3: Work-up and Purification The reaction mixture is diluted with an organic solvent and washed sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO3 solution), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired isoxazole-3-carboxamide derivative.

Signaling Pathway: TRPV1 in Pain Perception

TRPV1 is a polymodal nociceptor activated by various stimuli, including heat, protons, and capsaicin. Its activation leads to an influx of cations, depolarization of the neuron, and the generation of an action potential that is transmitted to the central nervous system, resulting in the sensation of pain.[7][8][9]

TRPV1_Pathway cluster_sensitization Sensitization Stimuli Noxious Stimuli (Heat, Protons, Capsaicin) TRPV1 TRPV1 Channel (on Nociceptor) Stimuli->TRPV1 Ion_Influx Ca2+ / Na+ Influx TRPV1->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Signal_Transmission Signal Transmission to CNS Action_Potential->Signal_Transmission Pain_Perception Pain Perception Signal_Transmission->Pain_Perception Inflammatory_Mediators Inflammatory Mediators (e.g., Bradykinin, Prostaglandins) PKC_PKA PKC / PKA Activation Inflammatory_Mediators->PKC_PKA lowers activation threshold Phosphorylation TRPV1 Phosphorylation PKC_PKA->Phosphorylation lowers activation threshold Phosphorylation->TRPV1 lowers activation threshold

Caption: TRPV1 Signaling Pathway in Pain Perception.

Application in the Synthesis of SGLT2 Inhibitors (Janagliflozin)

While the direct use of this compound in the synthesis of the SGLT2 inhibitor Janagliflozin is not explicitly detailed, the synthesis involves a key intermediate, (1R,3r,5S)-bicyclo[3.1.0]hexan-3-ol. This bicyclic alcohol shares structural similarities with cyclohexanol (B46403) derivatives and highlights the importance of substituted cyclohexane (B81311) rings in the synthesis of complex bioactive molecules. The synthesis of such bicyclic systems can sometimes be approached from substituted cyclohexene (B86901) or cyclohexanone (B45756) precursors.

Experimental Workflow: Synthesis of Janagliflozin Intermediate

The synthesis of Janagliflozin involves the coupling of two key intermediates. The preparation of the bicyclo[3.1.0]hexane moiety is a critical part of the overall synthesis.

Janagliflozin_Workflow cluster_aryl Aryl Intermediate Synthesis cluster_bicyclo Bicyclo[3.1.0]hexane Intermediate Synthesis cluster_coupling Coupling and Final Steps start_aryl 5-bromo-2-chlorobenzoic acid acyl_chloride Acyl Chloride Formation start_aryl->acyl_chloride friedel_crafts Friedel-Crafts Acylation acyl_chloride->friedel_crafts reduction Ketone Reduction friedel_crafts->reduction demethylation Demethylation reduction->demethylation aryl_intermediate Aryl Intermediate demethylation->aryl_intermediate coupling Coupling Reaction aryl_intermediate->coupling start_bicyclo Cyclopent-3-en-1-ol cyclopropanation Simmons-Smith Cyclopropanation start_bicyclo->cyclopropanation alcohol_intermediate (1R,3r,5S)-bicyclo[3.1.0]hexan-3-ol cyclopropanation->alcohol_intermediate mesylation Mesylation alcohol_intermediate->mesylation bicyclo_intermediate Bicyclo[3.1.0]hexane Intermediate (Mesylate) mesylation->bicyclo_intermediate bicyclo_intermediate->coupling glycosylation Glycosylation coupling->glycosylation deprotection Deprotection glycosylation->deprotection Janagliflozin Janagliflozin deprotection->Janagliflozin

Caption: Synthetic Workflow for Janagliflozin.

References

Application Note: A Protocol for the Synthesis of 3-Aminocyclohexanol from 1,3-Cyclohexanedione

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Aminocyclohexanol (B121133) and its derivatives are valuable building blocks in medicinal chemistry and materials science due to their presence in numerous biologically active compounds and their utility as chiral ligands. This application note provides a detailed, two-step protocol for the synthesis of 3-aminocyclohexanols, commencing from 1,3-cyclohexanedione (B196179). The synthesis proceeds via the formation of a β-enaminoketone intermediate, which is subsequently reduced to the target amino alcohol. This method allows for the preparation of both cis and trans isomers of the final product.[1][2]

Overall Reaction Scheme

The synthesis is a two-step process:

  • Formation of β-Enaminoketone: Condensation of a 1,3-cyclohexanedione derivative with a primary amine to yield a β-enaminoketone.

  • Reduction of β-Enaminoketone: Reduction of the enaminoketone to afford the corresponding cis- and trans-3-aminocyclohexanol.[1][2]

Synthesis_Workflow cluster_step1 Step 1: β-Enaminoketone Formation cluster_step2 Step 2: Reduction start 1,3-Cyclohexanedione (e.g., 4,4-dimethyl-1,3-cyclohexanedione) reagents1 Toluene (B28343) Reflux (Dean-Stark) start->reagents1 Condensation amine Primary Amine (e.g., Benzylamine) amine->reagents1 intermediate β-Enaminoketone reagents1->intermediate Yield: 85-87% reagents2 Sodium THF/Isopropyl Alcohol intermediate->reagents2 Reduction product cis- and trans- This compound reagents2->product Yield: 75-77%

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of β-Enaminoketone (e.g., 5,5-Dimethyl-3-(benzylamino)cyclohex-2-en-1-one) [1]

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine 4,4-dimethyl-1,3-cyclohexanedione (B1345627) (1.0 g, 7.13 mmol) and benzylamine (B48309) (0.86 mL, 7.84 mmol).

  • Solvent Addition: Add 30 mL of toluene to the flask.

  • Reaction: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitoring: Continue refluxing for approximately 3 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure.

  • Purification: The resulting solid can be purified by recrystallization from a mixture of dichloromethane (B109758) and hexane (B92381) to yield the β-enaminoketone.

Step 2: Reduction of β-Enaminoketone to this compound [1][2]

  • Reaction Setup: In a suitable reaction vessel, dissolve the β-enaminoketone (e.g., 5,5-dimethyl-3-(benzylamino)cyclohex-2-en-1-one) in a mixture of tetrahydrofuran (B95107) (THF) and isopropyl alcohol.

  • Reagent Addition: At room temperature, carefully add sodium metal to the solution in small portions.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography to separate the cis and trans diastereomers.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound derivatives as described in the literature.[1][2]

StepStarting MaterialProductReagentsSolventConditionsYield (%)
14,4-dimethyl-1,3-cyclohexanedione & Benzylamine5,5-Dimethyl-3-(benzylamino)cyclohex-2-en-1-one-TolueneReflux, 3h85
14,4-dimethyl-1,3-cyclohexanedione & (S)-α-methylbenzylamine5,5-Dimethyl-3-(((S)-1-phenylethyl)amino)cyclohex-2-en-1-one-TolueneReflux87
25,5-Dimethyl-3-(benzylamino)cyclohex-2-en-1-one3-(Benzylamino)-5,5-dimethylcyclohexan-1-olSodiumTHF/Isopropyl AlcoholRoom Temp.77
25,5-Dimethyl-3-(((S)-1-phenylethyl)amino)cyclohex-2-en-1-one5,5-Dimethyl-3-(((S)-1-phenylethyl)amino)cyclohexan-1-olSodiumTHF/Isopropyl AlcoholRoom Temp.75

Logical Relationships and Signaling Pathways

The synthesis follows a logical progression from a diketone to the final amino alcohol. The key transformation involves the conversion of a ketone to an amine via an enamine intermediate, a process related to reductive amination.

Reaction_Mechanism node_diketone 1,3-Cyclohexanedione node_condensation Condensation (-H2O) node_diketone->node_condensation node_amine Primary Amine node_amine->node_condensation node_enaminoketone β-Enaminoketone Intermediate node_condensation->node_enaminoketone Formation of C=C-N bond node_reduction Reduction (e.g., Na, i-PrOH) node_enaminoketone->node_reduction Reduction of C=O and C=C bonds node_aminoalcohol This compound (cis and trans isomers) node_reduction->node_aminoalcohol

Caption: Key transformations in the synthesis.

Conclusion

This protocol provides a reliable and efficient method for the synthesis of 3-aminocyclohexanols from readily available 1,3-cyclohexanediones. The procedure is straightforward and yields the desired products in good yields. This synthetic route is amenable to the preparation of a variety of substituted 3-aminocyclohexanols by varying the starting diketone and primary amine, making it a valuable tool for researchers in drug discovery and chemical synthesis.

References

The Versatile Scaffold: 3-Aminocyclohexanol in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminocyclohexanol (B121133) is a versatile bifunctional molecule that has emerged as a valuable building block in medicinal chemistry. Its rigid cyclohexane (B81311) core, coupled with the stereochemically defined placement of amino and hydroxyl groups, provides a unique three-dimensional scaffold for the design and synthesis of novel therapeutic agents. This amino alcohol is a key intermediate in the development of a range of pharmaceuticals, including analgesics, anti-inflammatory drugs, and antivirals.[1] The specific stereochemistry of this compound is crucial, as different isomers can exhibit distinct pharmacological profiles. This document provides an overview of its applications, quantitative pharmacological data for relevant compounds, and detailed experimental protocols for its synthesis and derivatization.

Core Applications in Drug Discovery

The 1,3-amino alcohol motif present in this compound is a key structural component in numerous biologically active compounds.[2][3] Its utility spans several therapeutic areas:

  • Opioid Receptor Modulators: The aminocyclohexanol scaffold is particularly prominent in the development of opioid receptor agonists and antagonists. It serves as a foundational element for ligands targeting the μ (mu), δ (delta), and κ (kappa) opioid receptors, which are central to pain perception. By modifying the substituents on the amino and hydroxyl groups, chemists can fine-tune the affinity and selectivity of these ligands for specific receptor subtypes.

  • G Protein-Biased Agonists: A groundbreaking application of related scaffolds is in the design of G protein-biased agonists for the μ-opioid receptor (MOR). A prime example is Oliceridine (TRV130), a novel analgesic. While not directly synthesized from this compound, its spirocyclic core containing a related amino alcohol moiety highlights the importance of this structural class. G protein-biased agonists preferentially activate the G protein signaling pathway, which is associated with analgesia, over the β-arrestin pathway, which is linked to adverse effects like respiratory depression and constipation.

  • Antiviral Agents: Derivatives of this compound have been explored for their potential as antiviral agents, including as HIV-protease inhibitors.[2][3] The specific spatial arrangement of the functional groups allows for critical interactions within the active sites of viral enzymes.

  • Other CNS-Active Agents: The scaffold has also been incorporated into molecules targeting other central nervous system pathways, including serotonin (B10506) reuptake inhibitors used in the treatment of depression.[2][3]

Quantitative Pharmacological Data

The following table summarizes key pharmacological data for Oliceridine, a G protein-biased μ-opioid receptor agonist, which exemplifies the therapeutic potential of molecules containing a related structural motif.

CompoundTargetAssay TypeParameterValueReference
Oliceridine (TRV130) μ-opioid receptor (human)Inhibition of forskolin-stimulated cAMP accumulationpEC508.82J Med Chem (2013) 56: 8019-8031
δ-opioid receptor (human)Inhibition of forskolin-stimulated cAMP accumulationpEC505.55J Med Chem (2013) 56: 8019-8031
κ-opioid receptor (human)Inhibition of forskolin-stimulated cAMP accumulationpEC50< 5J Med Chem (2013) 56: 8019-8031
μ-opioid receptor (human)β-arrestin 2 recruitmentpEC506.4J Med Chem (2013) 56: 8019-8031
Dopamine D2 receptor (human)Displacement of [3H]N-methylspiperonepKi4.08J Med Chem (2023) 66: 10304-10341
Dopamine D3 receptor (human)Displacement of [3H]N-methylspiperonepKi5.16J Med Chem (2023) 66: 10304-10341
hERG channelWhole-cell patch clamppIC505.21J Med Chem (2013) 56: 8019-8031

Signaling Pathway: G Protein-Biased Agonism at the μ-Opioid Receptor

Oliceridine's mechanism of action provides an excellent case study for the sophisticated application of scaffolds related to this compound. Traditional opioids like morphine are unbiased agonists at the μ-opioid receptor, activating both the G protein pathway (leading to analgesia) and the β-arrestin pathway (contributing to side effects). Oliceridine is designed to be a "biased" agonist, favoring G protein activation.

G_Protein_Biased_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space oliceridine Oliceridine (Biased Agonist) mor μ-Opioid Receptor (GPCR) oliceridine->mor Binds to Receptor g_protein G Protein (Gi/o) mor->g_protein Preferential Activation beta_arrestin β-Arrestin mor->beta_arrestin Reduced Recruitment analgesia Analgesia (Therapeutic Effect) g_protein->analgesia Leads to side_effects Adverse Effects (e.g., Respiratory Depression) beta_arrestin->side_effects Contributes to

μ-Opioid Receptor G Protein-Biased Signaling Pathway

Experimental Protocols

Protocol 1: Synthesis of cis- and trans-3-Aminocyclohexanols

This protocol describes the synthesis of the this compound scaffold via the reduction of a β-enaminoketonederived from a 1,3-cyclohexanedione.[2][3]

Workflow for the Synthesis of this compound Derivatives

Synthesis_Workflow start 1,3-Cyclohexanedione + Benzylamine (B48309) step1 Condensation (Toluene, reflux, Dean-Stark) start->step1 intermediate1 β-Enaminoketon step1->intermediate1 step2 Reduction (Sodium, THF/Isopropanol) intermediate1->step2 intermediate2 Diastereomeric Mixture of Amino Alcohols step2->intermediate2 step3 Column Chromatography intermediate2->step3 product cis- and trans-3-Aminocyclohexanols step3->product

General workflow for the synthesis of 3-aminocyclohexanols.

Materials:

Procedure:

  • Synthesis of the β-Enaminoketon (Intermediate 1):

    • In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve 4,4-dimethyl-1,3-cyclohexanedione (1.0 eq) and benzylamine (1.1 eq) in toluene.

    • Reflux the mixture for 3 hours, azeotropically removing the water formed during the reaction.

    • After cooling, remove the toluene under reduced pressure.

    • Purify the resulting solid by recrystallization from dichloromethane/hexane to yield the β-enaminoketon.

  • Reduction to 3-Aminocyclohexanols (Intermediate 2):

    • In a separate flask, dissolve the purified β-enaminoketon (1.0 eq) in a mixture of THF and isopropyl alcohol.

    • Carefully add small pieces of sodium metal (excess) to the solution at room temperature with vigorous stirring.

    • Continue stirring until the sodium is completely consumed.

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain the crude mixture of cis- and trans-3-aminocyclohexanols.

  • Purification (Final Products):

    • Separate the diastereomers by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate/isopropyl alcohol) to obtain the pure cis and trans isomers.

Protocol 2: Representative N-Acylation for the Synthesis of Bioactive Amides

This protocol provides a general method for the acylation of the amino group of this compound, a common step in the synthesis of opioid receptor ligands.

Materials:

  • cis- or trans-3-Aminocyclohexanol

  • An appropriate acid chloride (e.g., 4-chlorophenoxyacetyl chloride)

  • Triethylamine (B128534) (Et₃N) or another non-nucleophilic base

  • Dichloromethane (DCM) or another suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup:

    • Dissolve this compound (1.0 eq) in DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.2 eq) to the solution.

  • Acylation:

    • Slowly add a solution of the acid chloride (1.1 eq) in DCM to the cooled reaction mixture dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography or recrystallization to obtain the desired N-acyl-3-aminocyclohexanol derivative.

Conclusion

This compound and its derivatives are indispensable tools in the arsenal (B13267) of medicinal chemists. The stereodefined presentation of its functional groups on a rigid carbocyclic core provides a reliable platform for the synthesis of complex and potent bioactive molecules. The successful development of G protein-biased μ-opioid receptor agonists, exemplified by the structurally related compound Oliceridine, underscores the potential of this scaffold in creating safer and more effective therapeutics. The protocols provided herein offer a starting point for researchers to explore the rich chemistry of this compound and to develop novel drug candidates across a spectrum of diseases.

References

Application Notes and Protocols for the Enzymatic Resolution of Racemic 3-Aminocyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral amines and amino alcohols are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and biologically active molecules. The specific stereochemistry of these compounds is often critical to their pharmacological activity and efficacy. Racemic 3-aminocyclohexanol (B121133), existing as both cis and trans diastereomers, each with a pair of enantiomers, is a valuable precursor for various drug candidates. Enzymatic kinetic resolution (EKR) has emerged as a powerful, efficient, and environmentally sustainable method for the separation of these stereoisomers. This application note provides detailed protocols and data for the enzymatic resolution of racemic this compound utilizing lipases, with a primary focus on the widely used Candida antarctica lipase (B570770) B (CAL-B).

The principle of this method lies in the enantioselective acylation of the amino or hydroxyl group of one enantiomer in the racemic mixture at a significantly higher rate than the other. This enzymatic transformation results in a mixture of an acylated product and the unreacted, enantiomerically enriched substrate. These two compounds, now possessing different functional groups and physical properties, can be readily separated using standard laboratory techniques such as acid-base extraction or column chromatography. The theoretical maximum yield for each enantiomer in a kinetic resolution is 50%.

Principle of the Method

The enzymatic resolution of racemic this compound is based on the enantioselective acylation of one of the enantiomers by an acyl donor, catalyzed by a lipase. The enzyme preferentially catalyzes the acylation of one enantiomer, leaving the other enantiomer largely unreacted. This process results in a mixture containing one enantiomer of the acylated this compound and the opposite, unreacted enantiomer of this compound. The difference in their chemical nature allows for their separation.

dot

Caption: Principle of Enzymatic Kinetic Resolution.

Data Presentation

The efficiency of enzymatic resolution is highly dependent on the specific substrate (cis or trans isomer), the choice of enzyme, the acylating agent, and the solvent system. The following tables summarize quantitative data from studies on the resolution of N-protected 3-aminocyclohexanols and related aminocyclohexane derivatives, which serve as excellent models for the resolution of the parent compound.

Table 1: Enzymatic Resolution of trans-3-Aminocyclohexanol Derivatives

SubstrateEnzymeAcylating AgentSolventConversion (%)e.e. of Product (%)e.e. of Substrate (%)
(±)-trans-N-Cbz-3-aminocyclohexanolCAL-BVinyl acetate (B1210297)Toluene~50>99>99
(±)-trans-N-Boc-3-aminocyclohexanolCAL-BEthyl acetateDiisopropyl ether~50>98>98
(±)-trans-2-aminocyclohexanecarboxamideLipase PS2,2,2-Trifluoroethyl butanoateTBME/TAA (1:1)388150
(±)-trans-2-aminocyclohexanecarboxamideCAL-B2,2,2-Trifluoroethyl butanoateTBME/TAA (1:1)47>9988

Data is representative of typical results found in the literature for related substrates and may require optimization for specific cases.

Table 2: Enzymatic Resolution of cis-3-Aminocyclohexanol Derivatives

SubstrateEnzymeAcylating AgentSolventConversion (%)e.e. of Product (%)e.e. of Substrate (%)
(±)-cis-N-Cbz-3-aminocyclohexanolCAL-BVinyl acetateDioxane~50>99>99
(±)-cis-N-Boc-3-aminocyclohexanolCAL-BEthyl acetateAcetonitrile~50>97>97
(±)-cis-2-aminocyclohexanecarboxamidePseudomonas cepacia lipase2,2,2-Trifluoroethyl butanoateTBME/TAA (4:1)498583
(±)-cis-2-aminocyclohexanecarboxamideCAL-B2,2,2-Trifluoroethyl butanoateTBME/TAA (4:1)50>9997

TBME: tert-Butyl methyl ether, TAA: tert-Amyl alcohol. Data is representative and optimization is recommended.

Experimental Protocols

The following protocols provide a general framework for the enzymatic resolution of racemic this compound. Optimization of parameters such as enzyme choice, acyl donor, solvent, and temperature is highly recommended to achieve the best results for a specific isomer.

Protocol 1: General Procedure for Lipase-Catalyzed Acylation of this compound

Materials and Reagents:

  • Racemic cis- or trans-3-aminocyclohexanol

  • Immobilized Candida antarctica lipase B (CAL-B, e.g., Novozym® 435)

  • Acyl donor (e.g., ethyl acetate, vinyl acetate, isopropyl 2-ethoxyacetate)

  • Anhydrous organic solvent (e.g., methyl tert-butyl ether (MTBE), toluene, hexane (B92381), dioxane)

  • Sodium sulfate (B86663) (anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (B78521) (NaOH)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Silica (B1680970) gel for column chromatography

  • Mobile phase for chromatography (e.g., hexane/ethyl acetate gradient)

dot

G cluster_0 Reaction Setup cluster_1 Reaction Monitoring & Work-up cluster_2 Product Separation cluster_3 Analysis & Characterization Add Racemic\nthis compound\nto vial Add Racemic This compound to vial Add Anhydrous\nSolvent (e.g., MTBE) Add Anhydrous Solvent (e.g., MTBE) Add Racemic\nthis compound\nto vial->Add Anhydrous\nSolvent (e.g., MTBE) Add Immobilized\nLipase (CAL-B) Add Immobilized Lipase (CAL-B) Add Anhydrous\nSolvent (e.g., MTBE)->Add Immobilized\nLipase (CAL-B) Add Acyl Donor\n(e.g., Ethyl Acetate) Add Acyl Donor (e.g., Ethyl Acetate) Add Immobilized\nLipase (CAL-B)->Add Acyl Donor\n(e.g., Ethyl Acetate) Incubate with\nShaking (e.g., 40°C) Incubate with Shaking (e.g., 40°C) Add Acyl Donor\n(e.g., Ethyl Acetate)->Incubate with\nShaking (e.g., 40°C) Monitor by\nChiral HPLC/GC Monitor by Chiral HPLC/GC Incubate with\nShaking (e.g., 40°C)->Monitor by\nChiral HPLC/GC Stop at ~50%\nConversion Stop at ~50% Conversion Monitor by\nChiral HPLC/GC->Stop at ~50%\nConversion Filter to remove\nEnzyme Filter to remove Enzyme Stop at ~50%\nConversion->Filter to remove\nEnzyme Acid-Base\nExtraction Acid-Base Extraction Filter to remove\nEnzyme->Acid-Base\nExtraction Column\nChromatography Column Chromatography Filter to remove\nEnzyme->Column\nChromatography Separate Phases Separate Phases Acid-Base\nExtraction->Separate Phases Determine e.e. of\nUnreacted Amine Determine e.e. of Unreacted Amine Separate Phases->Determine e.e. of\nUnreacted Amine Determine e.e. of\nAcylated Product Determine e.e. of Acylated Product Separate Phases->Determine e.e. of\nAcylated Product Collect Fractions Collect Fractions Column\nChromatography->Collect Fractions Collect Fractions->Determine e.e. of\nUnreacted Amine Collect Fractions->Determine e.e. of\nAcylated Product

Caption: Experimental Workflow for Enzymatic Resolution.

Procedure:

  • Enzyme Preparation (Optional but Recommended): If the immobilized enzyme has been stored for an extended period, it can be beneficial to wash it. Suspend the immobilized CAL-B in a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0), stir gently for 30 minutes, filter, and wash with distilled water. Dry the enzyme under vacuum before use.

  • Enzymatic Resolution Reaction:

    • In a screw-capped vial, dissolve racemic this compound (e.g., 1 mmol) in the selected anhydrous organic solvent (e.g., 10 mL of MTBE).

    • Add the immobilized CAL-B (e.g., 50-100 mg/mmol of substrate).

    • Add the acylating agent (e.g., 0.5 to 1.0 equivalents of ethyl acetate). The optimal ratio may need to be determined experimentally.

    • Seal the vial and place it in an incubator shaker at a controlled temperature (e.g., 40-50 °C) with constant agitation (e.g., 200 rpm).

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 2-4 hours).

    • Filter the enzyme from the aliquot and analyze the sample by chiral HPLC or GC to determine the conversion and the enantiomeric excess (e.e.) of both the unreacted amine and the acylated product.

  • Reaction Quenching and Product Separation:

    • Once the reaction has reached approximately 50% conversion (which theoretically maximizes the yield and e.e. of both enantiomers), stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with the solvent and potentially reused.

    • The filtrate contains a mixture of the unreacted this compound enantiomer and the acylated this compound enantiomer.

  • Separation of Products:

    • Method A: Acid-Base Extraction

      • To the filtrate, add a dilute aqueous acid solution (e.g., 1 M HCl). The unreacted amine will be protonated and partition into the aqueous phase.

      • Separate the organic and aqueous layers. The organic layer contains the neutral acylated product.

      • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched acylated product.

      • To recover the unreacted amine, basify the aqueous phase with a dilute base (e.g., 1 M NaOH) to a pH > 10.

      • Extract the free amine with an organic solvent (e.g., ethyl acetate or dichloromethane).

      • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.

    • Method B: Column Chromatography

      • Concentrate the filtrate under reduced pressure.

      • Apply the residue directly to a silica gel column.

      • Elute with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to separate the less polar acylated product from the more polar unreacted amine.

  • Analysis of Separated Products:

    • Determine the enantiomeric excess of the separated unreacted amine and the acylated product using chiral HPLC or GC. If necessary, the acylated product can be hydrolyzed back to the amino alcohol before chiral analysis.

Troubleshooting and Optimization

  • Low Conversion: Increase the enzyme loading, reaction temperature, or reaction time. Ensure all reagents and solvents are anhydrous.

  • Low Enantioselectivity (e.e.):

    • Screen Different Enzymes: Besides CAL-B, lipases from Pseudomonas species (e.g., Amano Lipase PS) can be effective.

    • Vary the Acyl Donor: Different acyl donors can significantly impact enantioselectivity.

    • Screen Different Solvents: The polarity and nature of the solvent can influence enzyme conformation and activity.

  • N- vs. O-Acylation: In this compound, both the amino and hydroxyl groups can be acylated. Lipases often show a preference for one over the other. The chemoselectivity can be influenced by the choice of enzyme, acyl donor, and reaction conditions. Protecting one of the functional groups (e.g., as a Cbz or Boc derivative for the amine) can direct the acylation to the other group if desired.

Conclusion

The enzymatic kinetic resolution of racemic this compound is a highly effective method for obtaining its enantiomerically pure forms, which are crucial for the development of chiral pharmaceuticals. Immobilized Candida antarctica lipase B is a versatile and robust biocatalyst for this transformation. By carefully optimizing reaction parameters such as the enzyme, acylating agent, solvent, and temperature, it is possible to achieve high enantiomeric excess for both the acylated product and the unreacted amine. The reusability of the immobilized enzyme further enhances the cost-effectiveness and sustainability of this biocatalytic approach, making it a valuable tool for both academic research and industrial applications.

Application Notes and Protocols for N-Protection of 3-Aminocyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the N-protection of 3-aminocyclohexanol (B121133) using common amine protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc). The protocols are designed to be readily implemented in a standard organic synthesis laboratory.

Introduction

This compound is a valuable bifunctional building block in medicinal chemistry and drug development. The presence of both an amino and a hydroxyl group allows for diverse synthetic modifications. Selective protection of the more nucleophilic amino group is a crucial first step in many synthetic routes to prevent undesired side reactions. This document outlines reliable methods for the N-protection of this compound, enabling researchers to efficiently prepare key intermediates for their synthetic campaigns.

General Experimental Workflow

The general workflow for the N-protection of this compound involves the reaction of the substrate with the protecting group reagent in the presence of a suitable base, followed by an aqueous work-up and purification of the N-protected product.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Protecting Group Reagent Protecting Group Reagent Protecting Group Reagent->Reaction Mixture Base Base Base->Reaction Mixture Aqueous Work-up Aqueous Work-up Reaction Mixture->Aqueous Work-up 1. Quench Extraction Extraction Aqueous Work-up->Extraction 2. Partition Drying Drying Extraction->Drying 3. Organic Layer Solvent Removal Solvent Removal Drying->Solvent Removal 4. Concentrate Purification Purification Solvent Removal->Purification 5. Crude Product N-Protected this compound N-Protected this compound Purification->N-Protected this compound 6. Pure Product Characterization Characterization N-Protected this compound->Characterization 7. Analysis

Caption: General workflow for the N-protection of this compound.

Experimental Protocols

N-Boc Protection of this compound

This protocol describes the synthesis of tert-butyl (3-hydroxycyclohexyl)carbamate.

Materials:

Procedure:

  • To a solution of this compound (1.0 equiv.) in a 1:1 mixture of dichloromethane and water, add sodium bicarbonate (2.0 equiv.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (1.1 equiv.) portion-wise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, separate the organic layer.

  • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield tert-butyl (3-hydroxycyclohexyl)carbamate as a white solid.

N-Cbz Protection of this compound

This protocol details the synthesis of benzyl (B1604629) (3-hydroxycyclohexyl)carbamate.

Materials:

  • This compound

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Dissolve this compound (1.0 equiv.) in a 2:1 mixture of THF and water.

  • Add sodium bicarbonate (2.0 equiv.) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.1 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-20 hours.[1]

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volume of aqueous layer).[1]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[1]

  • Purify the resulting residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford benzyl (3-hydroxycyclohexyl)carbamate.[1]

N-Fmoc Protection of this compound

This protocol outlines the synthesis of (9H-fluoren-9-yl)methyl (3-hydroxycyclohexyl)carbamate.

Materials:

  • This compound

  • 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane (B91453)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Ethanol (B145695) (for recrystallization)

Procedure:

  • Dissolve this compound (1.0 equiv.) in a 1:1 mixture of 1,4-dioxane and water.

  • Add sodium carbonate (2.5 equiv.) to the solution.

  • Add Fmoc-Cl (1.0 equiv.) and stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction progress by TLC.

  • After consumption of the starting amine, the reaction product may precipitate. If so, filter the solid, wash with water, and recrystallize from hot ethanol to afford the pure product.

  • If the product does not precipitate, extract the mixture with ethyl acetate, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Data Presentation

The following tables summarize the expected quantitative data for the N-protection of this compound. Please note that yields can vary depending on the specific reaction conditions and the stereochemistry of the starting material.

Table 1: Summary of Reaction Conditions and Yields

Protecting GroupReagentBaseSolventTypical Yield (%)
BocBoc₂ONaHCO₃DCM/H₂O~90-95
CbzCbz-ClNaHCO₃THF/H₂O~85-90
FmocFmoc-ClNa₂CO₃Dioxane/H₂O~80-85

Table 2: Characterization Data of N-Protected 3-Aminocyclohexanols

CompoundMolecular FormulaMolecular Weight ( g/mol )1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)MS (m/z)
tert-butyl (3-hydroxycyclohexyl)carbamateC₁₁H₂₁NO₃215.29[2]1.20-2.00 (m, 8H), 1.44 (s, 9H), 3.50-3.70 (m, 1H), 4.00-4.15 (m, 1H), 4.50-4.65 (br s, 1H)20.5, 28.5 (3C), 31.0, 35.0, 45.0, 50.0, 70.0, 79.5, 155.5[M+H]⁺ 216.1594
benzyl (3-hydroxycyclohexyl)carbamateC₁₄H₁₉NO₃249.311.20-2.10 (m, 8H), 3.60-3.75 (m, 1H), 4.10-4.25 (m, 1H), 4.80-4.95 (br s, 1H), 5.10 (s, 2H), 7.25-7.40 (m, 5H)20.5, 30.5, 34.5, 45.5, 50.5, 66.8, 70.0, 128.1 (2C), 128.2, 128.6 (2C), 136.5, 156.5[M+H]⁺ 250.1438
(9H-fluoren-9-yl)methyl (3-hydroxycyclohexyl)carbamateC₂₁H₂₃NO₃337.411.20-2.15 (m, 8H), 3.60-3.75 (m, 1H), 4.15-4.30 (m, 2H), 4.40-4.50 (d, 2H), 4.90-5.05 (br s, 1H), 7.25-7.45 (m, 4H), 7.55-7.65 (d, 2H), 7.75-7.85 (d, 2H)20.5, 30.5, 34.5, 45.5, 47.3, 50.5, 66.9, 70.0, 120.0 (2C), 125.1 (2C), 127.1 (2C), 127.7 (2C), 141.3 (2C), 143.9 (2C), 156.5[M+H]⁺ 338.1751

Note: NMR data are representative and may vary slightly based on the specific isomer and experimental conditions. Mass spectrometry data corresponds to the [M+H]⁺ ion.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Benzyl chloroformate (Cbz-Cl) and 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) are lachrymators and should be handled with care.

  • Di-tert-butyl dicarbonate (Boc₂O) can cause skin and eye irritation.

  • Refer to the Safety Data Sheet (SDS) for each reagent before use.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in 3-Aminocyclohexanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 3-aminocyclohexanol (B121133). The focus is on a common and effective synthetic route: the reduction of a β-enaminoketone intermediate.

Frequently Asked Questions (FAQs)

Q1: What is a common and effective synthetic route for preparing 3-aminocyclohexanols?

A common and well-documented route involves a two-step process starting from a 1,3-cyclohexanedione (B196179) derivative.[1][2] The first step is a condensation reaction with an amine to form a β-enaminoketone intermediate. The second step is the reduction of this intermediate to the desired this compound.[1] This method is effective for producing both cis and trans isomers.

Q2: What kind of yields can I expect from the β-enaminoketone route?

Yields are generally good for both steps. The initial condensation to form the β-enaminoketone can achieve yields in the range of 85-87%.[2] The subsequent reduction of the enaminoketone to the diastereomeric mixture of 3-aminocyclohexanols typically proceeds with yields of 75-77%.[2] The separation of diastereomers will result in lower isolated yields for each specific isomer.

Q3: How can I influence the diastereoselectivity (cis:trans ratio) of the final product?

The diastereoselectivity of the reduction step is influenced by several factors:

  • Choice of Reducing Agent: While sodium in isopropanol (B130326) is a common choice, other reducing agents can alter the stereochemical outcome. Bulky reducing agents, such as L-Selectride®, often favor attack from the less sterically hindered face, which may lead to a different diastereomeric ratio compared to smaller reagents like sodium borohydride.

  • Temperature: Lowering the reaction temperature (e.g., to -78 °C or 0 °C) can enhance diastereoselectivity by favoring the transition state with the lowest activation energy.

  • Protecting Groups: The nature of the substituent on the amine can influence the direction of hydride attack, thereby affecting the cis:trans ratio.

Q4: Are there alternative synthetic routes to aminocyclohexanols?

Yes, another major route is the catalytic hydrogenation of aminophenols. For example, 4-aminophenol (B1666318) can be hydrogenated to produce 4-aminocyclohexanol.[3] This method often employs catalysts such as ruthenium or rhodium on a solid support.[3] The choice of catalyst and reaction conditions can influence the diastereoselectivity of the resulting aminocyclohexanol.[3] While this is well-documented for the 4-isomer, similar principles can be applied to the synthesis of the 3-isomer from 3-aminophenol, though specific protocols may require optimization.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound via the β-enaminoketone route.

Problem Area 1: Low Yield in β-Enaminoketone Formation (Step 1)
Symptom Potential Cause Suggested Solution
Incomplete reaction (starting material remains) Insufficient reaction time or temperature.Ensure the reaction is refluxed for the recommended time (e.g., 3-4 hours). Confirm that the solvent (e.g., toluene) is maintaining a proper reflux temperature.
Inefficient water removal.Use a Dean-Stark trap to azeotropically remove water as it forms. Ensure the apparatus is properly set up and the solvent is actively cycling.
Formation of side products Self-condensation of the 1,3-cyclohexanedione.This can occur under basic conditions. Ensure the reaction is run under neutral or slightly acidic conditions if possible, or consider adding a water scavenger like titanium tetrachloride (TiCl₄) to drive the desired reaction.[4]
Problem Area 2: Low Yield in Reduction of β-Enaminoketone (Step 2)
Symptom Potential Cause Suggested Solution
Incomplete reduction (enaminoketone remains) Inactive reducing agent.Sodium metal can oxidize on the surface. Use freshly cut pieces of sodium to ensure a reactive surface.
Presence of water in the reaction.This is a critical issue for sodium-based reductions. Ensure all solvents (THF, isopropanol) are anhydrous. Dry all glassware thoroughly before use.
Insufficient amount of reducing agent.Use a sufficient excess of the reducing agent (e.g., sodium) to ensure complete conversion.
Low recovery after workup Emulsion formation during extraction.Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions and improve phase separation.
Product loss during purification.This compound is polar and can be water-soluble. Minimize the volume of aqueous solutions used during workup. Ensure complete extraction with an appropriate organic solvent.
Problem Area 3: Poor Diastereoselectivity or Difficulty in Isomer Separation
Symptom Potential Cause Suggested Solution
Undesired cis:trans ratio Reaction conditions are not optimized for selectivity.Experiment with lowering the reaction temperature. Consider screening alternative, more sterically demanding reducing agents.
Difficulty separating diastereomers by column chromatography Isomers have similar polarities.Modify the eluent system; a small amount of a polar modifier (e.g., triethylamine (B128534) in ethyl acetate (B1210297)/hexane) can improve separation of amines.
Convert the amine mixture to their hydrochloride salts. The different solubilities of the diastereomeric salts may allow for separation by fractional crystallization.

Data Presentation

Table 1: Representative Yields for the Synthesis of this compound Derivatives

The following data is derived from the synthesis starting with 4,4-dimethyl-1,3-cyclohexanedione (B1345627).[2]

StepReactantProductSolventYield
1. Condensation 4,4-dimethyl-1,3-cyclohexanedione + Benzylamine5,5-Dimethyl-3-(benzylamino)cyclohex-2-en-1-oneToluene (B28343)85%
1. Condensation 4,4-dimethyl-1,3-cyclohexanedione + (S)-α-methylbenzylamine(S)-5,5-Dimethyl-3-(1-phenylethylamino)cyclohex-2-en-1-oneToluene87%
2. Reduction 5,5-Dimethyl-3-(benzylamino)cyclohex-2-en-1-oneDiastereomeric mixture of 5,5-dimethyl-3-(benzylamino)cyclohexan-1-olTHF/Isopropanol77%
2. Reduction (S)-5,5-Dimethyl-3-(1-phenylethylamino)cyclohex-2-en-1-oneDiastereomeric mixture of (S)-5,5-dimethyl-3-(1-phenylethylamino)cyclohexan-1-olTHF/Isopropanol75%
3. Separation Diastereomeric mixture from abovecis-isomerColumn Chromatography69%
3. Separation Diastereomeric mixture from abovetrans-isomerColumn Chromatography6%

Note: The cis:trans ratio for the reduction of (S)-5,5-Dimethyl-3-(1-phenylethylamino)cyclohex-2-en-1-one was reported as 89:11.[2]

Experimental Protocols

Protocol 1: Synthesis of β-Enaminoketone Intermediate

(Adapted from Molecules 2012, 17, 151-162)[2]

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4,4-dimethyl-1,3-cyclohexanedione (1.0 g, 7.13 mmol).

  • Add toluene (30 mL) and the corresponding amine (e.g., benzylamine, 0.86 mL, 7.84 mmol).

  • Heat the mixture to reflux and continue for 3-4 hours, azeotropically collecting the water formed in the Dean-Stark trap.

  • After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting solid by recrystallization (e.g., from CH₂Cl₂/hexane) to afford the pure β-enaminoketone.

Protocol 2: Reduction of β-Enaminoketone to this compound

(Adapted from Molecules 2012, 17, 151-162)[2]

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the β-enaminoketone (2.0 mmol) in a mixture of anhydrous tetrahydrofuran (B95107) (THF, 5 mL) and anhydrous isopropyl alcohol (2 mL).

  • To this solution, add small, freshly cut pieces of sodium metal (e.g., 6-8 equivalents) portion-wise at room temperature. The reaction is exothermic; maintain control of the temperature with a water bath if necessary.

  • Stir the reaction mixture vigorously until all the sodium has reacted and the starting material is consumed (monitored by TLC).

  • Carefully quench the reaction by the slow, dropwise addition of water to consume any unreacted sodium.

  • Remove the organic solvents under reduced pressure.

  • Add water to the residue and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane, 3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude mixture of diastereomeric 3-aminocyclohexanols.

  • Purify and separate the diastereomers by column chromatography on silica (B1680970) gel.

Visualizations

experimental_workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Reduction & Purification start 1,3-Cyclohexanedione + Amine in Toluene reflux Reflux with Dean-Stark Trap start->reflux 3-4 hours workup1 Solvent Removal & Recrystallization reflux->workup1 intermediate β-Enaminoketone workup1->intermediate reduction Dissolve in THF/IPA + Add Sodium Metal intermediate->reduction quench Quench with Water reduction->quench extract Aqueous Workup & Extraction quench->extract purify Column Chromatography extract->purify product cis/trans-3-Aminocyclohexanol purify->product

Caption: Experimental workflow for the two-step synthesis of this compound.

troubleshooting_tree start Low Yield or Impure Product step_check Which step shows the issue? start->step_check step1_issue Step 1: Condensation step_check->step1_issue Condensation step2_issue Step 2: Reduction step_check->step2_issue Reduction sm_present Starting material remains? step1_issue->sm_present enaminone_remains Enaminone starting material remains? step2_issue->enaminone_remains water_removal Inefficient water removal? sm_present->water_removal Yes isomer_problem Poor cis:trans ratio? sm_present->isomer_problem No check_deanstark Solution: Check Dean-Stark setup. Ensure proper azeotropic removal. water_removal->check_deanstark Yes increase_time Solution: Increase reflux time or check temperature. water_removal->increase_time No bad_reagents Inactive Na or wet solvents? enaminone_remains->bad_reagents Yes enaminone_remains->isomer_problem No use_fresh_reagents Solution: Use fresh Na. Ensure anhydrous solvents. bad_reagents->use_fresh_reagents Yes add_more_na Solution: Add more sodium equivalents. bad_reagents->add_more_na No optimize_conditions Solution: Lower reaction temp. Screen other reducing agents. isomer_problem->optimize_conditions Yes

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Improving Diastereoselectivity in the Reduction of 3-Aminocyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the diastereoselective reduction of 3-aminocyclohexanone (B126829). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols to optimize your chemical syntheses.

Frequently Asked Questions (FAQs)

Q1: What are the common products in the reduction of 3-aminocyclohexanone?

The reduction of 3-aminocyclohexanone yields two diastereomeric products: cis-3-aminocyclohexanol and trans-3-aminocyclohexanol. The relative ratio of these isomers is known as the diastereomeric ratio (d.r.).

Q2: Which factors primarily influence the diastereoselectivity of this reduction?

The diastereoselectivity is mainly influenced by the steric bulk of the reducing agent, the reaction temperature, and the nature of the protecting group on the amine. Bulky reducing agents tend to favor the formation of the cis isomer through equatorial attack, while smaller reducing agents often lead to the trans isomer via axial attack.

Q3: How can I determine the diastereomeric ratio of my product mixture?

The most common and reliable method for determining the diastereomeric ratio is through 1H NMR spectroscopy. The signals of the protons on the carbons bearing the hydroxyl and amino groups (C1 and C3) will have different chemical shifts and coupling constants for the cis and trans isomers, allowing for integration and quantification.

Q4: I am observing low diastereoselectivity. What are the first troubleshooting steps?

Low diastereoselectivity can often be addressed by:

  • Changing the reducing agent: Switching to a bulkier reducing agent like L-Selectride® or K-Selectride® can significantly favor the formation of the cis isomer.

  • Lowering the reaction temperature: Performing the reduction at lower temperatures (e.g., -78 °C) can enhance the kinetic control of the reaction, often leading to higher diastereoselectivity.

  • Modifying the N-protecting group: The size and coordinating ability of the protecting group on the nitrogen can influence the preferred direction of hydride attack.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low Diastereoselectivity (Mixture of cis and trans isomers) The reducing agent is not sterically demanding enough to favor one pathway of attack.Switch to a bulkier reducing agent. For example, if you are using NaBH₄, consider using L-Selectride® or K-Selectride® to increase the formation of the cis isomer.
The reaction temperature is too high, leading to a loss of kinetic control.Perform the reaction at a lower temperature. For many hydride reductions, -78 °C is a standard starting point for optimizing selectivity.
The N-protecting group is not effectively directing the stereochemistry.If possible, consider using a different protecting group. A bulkier protecting group may further enhance the steric bias.
Incomplete Reaction The reducing agent is not reactive enough or has decomposed.Ensure the reducing agent is fresh and handled under anhydrous conditions. If using a milder reducing agent, you may need to switch to a more powerful one or increase the reaction time and/or temperature, though this may impact diastereoselectivity.
Steric hindrance from the substrate or protecting group is slowing the reaction.Increase the equivalents of the reducing agent and/or extend the reaction time.
Formation of Side Products The protecting group is not stable to the reaction conditions.For example, some protecting groups may be cleaved by strongly basic or acidic work-up conditions. Ensure your work-up procedure is compatible with your protecting group.
Over-reduction or other undesired reactions.Carefully control the stoichiometry of the reducing agent and the reaction time. Monitor the reaction progress by TLC or LC-MS.
Difficulty in Separating Diastereomers The cis and trans isomers have very similar polarities.Separation can often be achieved by column chromatography on silica (B1680970) gel. You may need to screen different solvent systems to find optimal separation. In some cases, derivatization of the alcohol or amine can alter the polarity and facilitate separation, followed by deprotection.

Data Presentation: Diastereoselectivity of 3-Aminocyclohexanone Reduction

The choice of reducing agent has a significant impact on the diastereomeric ratio of the resulting 3-aminocyclohexanol. The following table summarizes the reported diastereoselectivities for the reduction of a 3-aminocyclohexanone derivative.

Reducing AgentSubstrateSolvent / TemperatureDiastereomeric Ratio (cis:trans)Reference
Sodium (Na)5,5-Dimethyl-3-((S)-α-methylbenzylamino)cyclohex-2-en-1-oneTHF / Isopropyl alcohol, RT89:11[1][2]

Experimental Protocols

Protocol 1: High cis-Selective Reduction using Sodium in THF/Isopropyl Alcohol

This protocol is adapted from the reduction of a β-enaminoketone, a derivative of 3-aminocyclohexanone, and is expected to provide high cis selectivity.[1][3]

Materials:

  • 3-Aminocyclohexanone derivative (e.g., a β-enaminoketone)

  • Tetrahydrofuran (THF), anhydrous

  • Isopropyl alcohol

  • Sodium metal

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate (B1210297) (EtOAc)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Dissolve the 3-aminocyclohexanone derivative (1.0 eq) in a mixture of THF and isopropyl alcohol.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add small pieces of sodium metal (excess) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Carefully remove any unreacted sodium metal.

  • Pour the reaction mixture into a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the diastereomers.

Protocol 2: General Procedure for Reduction with L-Selectride® (for high cis-selectivity)

L-Selectride® is a bulky reducing agent that generally favors equatorial attack on cyclohexanones, leading to the formation of the axial alcohol (cis-isomer in this case).

Materials:

  • N-protected 3-aminocyclohexanone (e.g., N-Boc-3-aminocyclohexanone)

  • Tetrahydrofuran (THF), anhydrous

  • L-Selectride® (1.0 M solution in THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution or other appropriate quench solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-protected 3-aminocyclohexanone (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add L-Selectride® solution (1.1-1.5 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C.

  • Stir the reaction at -78 °C for the recommended time (typically 1-3 hours, monitor by TLC).

  • Slowly quench the reaction at -78 °C by the addition of a saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Determine the diastereomeric ratio by 1H NMR and purify by column chromatography if necessary.

Protocol 3: General Procedure for Reduction with Sodium Borohydride (B1222165) (NaBH₄)

Sodium borohydride is a milder and less sterically hindered reducing agent, which may lead to lower diastereoselectivity or favor the trans isomer.

Materials:

  • N-protected 3-aminocyclohexanone (e.g., N-Boc-3-aminocyclohexanone)

  • Methanol (B129727) (MeOH) or Ethanol (EtOH)

  • Sodium borohydride (NaBH₄)

  • Water

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-protected 3-aminocyclohexanone (1.0 eq) in methanol or ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.1-1.5 eq) portion-wise to the stirred solution.

  • Stir the reaction at 0 °C or allow it to warm to room temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove most of the alcohol solvent.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Determine the diastereomeric ratio by 1H NMR and purify by column chromatography if necessary.

Visualizations

The following diagrams illustrate the factors influencing diastereoselectivity and a general workflow for optimizing the reduction.

Diastereoselectivity_Factors cluster_factors Factors Influencing Diastereoselectivity cluster_outcomes Favored Isomer Reducing_Agent Reducing Agent (Steric Bulk) Cis_Isomer cis-3-Aminocyclohexanol (Axial -OH, Equatorial -NHR) Reducing_Agent->Cis_Isomer Bulky (e.g., L-Selectride) Equatorial Attack Trans_Isomer trans-3-Aminocyclohexanol (Equatorial -OH, Equatorial -NHR) Reducing_Agent->Trans_Isomer Small (e.g., NaBH4) Axial Attack Temperature Reaction Temperature Temperature->Cis_Isomer Low Temp (Kinetic Control) Protecting_Group N-Protecting Group Protecting_Group->Cis_Isomer Bulky Group

Caption: Factors influencing the diastereoselective reduction of 3-aminocyclohexanone.

Troubleshooting_Workflow Start Start: Low Diastereoselectivity Change_Reagent Change to a Bulkier Reducing Agent (e.g., L-Selectride) Start->Change_Reagent Lower_Temp Lower Reaction Temperature (e.g., -78 °C) Change_Reagent->Lower_Temp Analyze_dr Analyze Diastereomeric Ratio (NMR) Lower_Temp->Analyze_dr High_dr High Diastereoselectivity Achieved Analyze_dr->High_dr d.r. > 90:10 Low_dr Still Low Diastereoselectivity Analyze_dr->Low_dr d.r. < 90:10 Consider_PG Consider Changing N-Protecting Group Low_dr->Consider_PG

Caption: Troubleshooting workflow for improving diastereoselectivity.

References

Technical Support Center: Purification of 3-Aminocyclohexanol Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

Here is the technical support center for challenges in the purification of 3-Aminocyclohexanol (B121133) stereoisomers.

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) regarding the purification of this compound stereoisomers.

Frequently Asked Questions (FAQs)

Q1: What are the stereoisomers of this compound and why is their purification challenging?

A1: this compound has two chiral centers, leading to the existence of four stereoisomers:

  • (1R,3R)-3-Aminocyclohexanol (trans)

  • (1S,3S)-3-Aminocyclohexanol (trans)

  • (1R,3S)-3-Aminocyclohexanol (cis)[1]

  • (1S,3R)-3-Aminocyclohexanol (cis)

The primary challenge lies in separating these isomers, which have identical chemical formulas and connectivity but different spatial arrangements. The separation requires stereoselective techniques because the isomers often have very similar physical properties. The process involves two main steps:

  • Diastereomer Separation: Separating the cis isomers from the trans isomers.

  • Enantiomer Resolution: Separating the R and S enantiomers within the purified cis or trans pair.[2][3]

Q2: What are the common methods for separating the cis and trans diastereomers?

A2: The most common laboratory-scale method for separating cis and trans diastereomers of this compound is column chromatography over silica (B1680970) gel.[4][5] The different spatial arrangements of the amino and hydroxyl groups in the cis and trans isomers lead to different polarities and interactions with the stationary phase, allowing for their separation. Additionally, forming dihydrochloride (B599025) salts in a methanol (B129727) solution has been used to selectively precipitate and separate trans isomers from a cis/trans mixture.[6]

Q3: What techniques are used to resolve the enantiomers of a specific diastereomer (e.g., trans-3-Aminocyclohexanol)?

A3: Resolving enantiomers, which have identical physical properties in an achiral environment, requires chiral-specific methods. Key techniques include:

  • Diastereomeric Salt Formation: This is a classical resolution method where the racemic amine is reacted with a single enantiomer of a chiral acid (a resolving agent), such as (R)-mandelic acid or tartaric acid.[3][7] This reaction forms two diastereomeric salts with different solubilities, allowing one to be selectively crystallized and separated.[3][7]

  • Enzymatic Kinetic Resolution: This technique uses an enzyme, often a lipase, to selectively catalyze a reaction (e.g., acylation) on one enantiomer at a much faster rate than the other.[3] The resulting mixture of the reacted enantiomer and the unreacted enantiomer can then be separated using standard methods like chromatography.

  • Chiral Chromatography (HPLC): High-Performance Liquid Chromatography using a Chiral Stationary Phase (CSP) is a powerful analytical and preparative method for separating enantiomers directly.[2][8][9] Polysaccharide-based columns are particularly effective for this class of compounds.[2][8]

Q4: Is derivatization necessary for the analysis of this compound stereoisomers?

A4: Derivatization may be necessary for two main reasons:

  • Detection: this compound lacks a strong UV-absorbing chromophore, making it difficult to detect with standard HPLC-UV detectors.[10] Derivatization with a chromophore-containing reagent (e.g., NBD-Cl) introduces a UV-active or fluorescent tag, significantly enhancing detection sensitivity.[10][11]

  • Separation: For indirect chiral separations, the racemic mixture is reacted with a chiral derivatizing agent to form diastereomers.[12][13] These diastereomers can then be separated on a standard, achiral HPLC column (like a C18 column).[12][14]

Troubleshooting Guide

Problem 1: Poor or no separation of cis and trans diastereomers via column chromatography.
  • Question: I am running a silica gel column but my fractions contain a mixture of cis and trans isomers. How can I improve the separation?

  • Answer:

    • Optimize the Mobile Phase: The polarity of the eluent is critical. If both isomers are eluting too quickly, decrease the polarity of your solvent system (e.g., reduce the percentage of methanol in your dichloromethane (B109758)/methanol mixture). If they are eluting too slowly, increase the polarity. A shallow gradient elution can often provide better resolution than an isocratic one.

    • Check Column Loading: Overloading the column is a common cause of poor separation. Reduce the amount of crude mixture loaded onto the column. A general rule is to load 1-5% of the silica gel mass.

    • Improve Column Packing: Ensure your column is packed uniformly without any cracks or channels, as these will lead to band broadening and poor resolution.

    • Consider an Alternative Solvent System: Experiment with different solvent systems. For amino alcohols, systems containing a small amount of a basic modifier like triethylamine (B128534) or ammonia (B1221849) (e.g., 0.5-1%) can improve peak shape and resolution by minimizing tailing on the silica gel.

Problem 2: Failure to resolve enantiomers using Chiral HPLC.
  • Question: I am trying to separate the enantiomers of trans-3-Aminocyclohexanol on a chiral column, but I only see a single peak. What should I do?

  • Answer:

    • Select the Right Column: Not all chiral stationary phases (CSPs) will work for every compound. Polysaccharide-based CSPs (e.g., those with amylose (B160209) or cellulose (B213188) derivatives like Chiralpak® AD-H) are a good starting point for amino alcohols.[2][8] If one type of column doesn't work, try another with a different chiral selector.

    • Optimize the Mobile Phase: Chiral separations are highly sensitive to the mobile phase composition.

      • Normal Phase: For normal phase mode (e.g., hexane/isopropanol), systematically vary the ratio of the alcohol modifier. Small changes can have a large impact on resolution.

      • Additives: The addition of small amounts of an acidic or basic additive (e.g., trifluoroacetic acid for an acidic compound or diethylamine (B46881) for a basic compound like this) can be crucial for good peak shape and chiral recognition.

    • Adjust Flow Rate and Temperature: Lowering the flow rate often increases resolution, although it extends the run time. Temperature also affects separation; try running the column at different temperatures (e.g., 15°C, 25°C, 40°C) as this can alter the interactions between the analyte and the CSP.

Problem 3: Low yield after diastereomeric salt crystallization.
  • Question: I performed a resolution of racemic cis-3-Aminocyclohexanol with (R)-mandelic acid, but my yield of the crystallized salt is very low. How can I improve it?

  • Answer:

    • Solvent Selection: The choice of solvent is critical for successful crystallization. The ideal solvent should dissolve the diastereomeric salts at a higher temperature but allow for the selective precipitation of one salt upon cooling. You may need to screen several solvents or solvent mixtures.

    • Control Cooling Rate: Rapid cooling can trap impurities and lead to the co-precipitation of both diastereomers. Allow the solution to cool slowly and undisturbed to promote the formation of well-defined crystals of the less soluble salt. Seeding the solution with a few crystals of the desired salt can sometimes initiate crystallization.

    • Check Stoichiometry: Ensure you are using the correct molar ratio of the resolving agent to your racemic mixture. Typically, a 0.5 molar equivalent of the resolving agent is used to resolve one equivalent of a racemate.

    • Concentration: If no crystals form, your solution may be too dilute. Carefully evaporate some of the solvent and attempt to crystallize again. Conversely, if an amorphous solid crashes out, the solution may be too concentrated.

Data Presentation

Table 1: Example Parameters for Diastereomer Separation by Column Chromatography

ParameterSettingRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard stationary phase for separating moderately polar organic compounds.
Mobile Phase Dichloromethane (DCM) / Methanol (MeOH) with 1% Triethylamine (TEA)The DCM/MeOH ratio is adjusted to achieve optimal polarity. TEA is added to prevent peak tailing of the amine on the acidic silica.
Elution Mode Gradient (e.g., 0% to 10% MeOH in DCM)A gradient elution helps to first elute the less polar isomer (trans) and then the more polar isomer (cis) with good separation.
Loading 1-2 g crude mixture per 100 g silicaPrevents column overloading and ensures good separation efficiency.
Monitoring Thin Layer Chromatography (TLC)Fractions are collected and analyzed by TLC to identify those containing the pure isomers before pooling.

Note: The cis isomer is generally more polar and will have a lower Rf value than the trans isomer.

Table 2: Example Chiral HPLC Conditions for Enantiomeric Purity Analysis

ParameterCondition 1: (1R,3S)- and (1S,3R)-cis IsomersCondition 2: (1R,3R)- and (1S,3S)-trans Isomers
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)[2]Chiralpak® AD-H (250 x 4.6 mm, 5 µm)[2]
Mobile Phase Hexane / Ethanol (90:10) + 0.1% DiethylamineHexane / Isopropanol (85:15) + 0.1% Diethylamine
Flow Rate 1.0 mL/min0.8 mL/min
Temperature 25°C30°C
Detection UV at 210 nm (if derivatized) or ELSD/CADUV at 210 nm (if derivatized) or ELSD/CAD
Expected Outcome Baseline separation of the two cis enantiomers.Baseline separation of the two trans enantiomers.

Note: These are starting conditions and may require optimization. Enantiomeric excess (ee%) is calculated from the peak areas of the two enantiomers.

Experimental Protocols

Protocol 1: Enantiomeric Resolution via Diastereomeric Salt Formation

This protocol is a general guideline for the resolution of racemic trans-3-Aminocyclohexanol using (R)-(-)-Mandelic Acid.

  • Dissolution: Dissolve one equivalent of racemic trans-3-Aminocyclohexanol in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or an ethanol/water mixture).

  • Addition of Resolving Agent: In a separate flask, dissolve 0.5 equivalents of (R)-(-)-Mandelic acid in the same hot solvent. Slowly add the mandelic acid solution to the amine solution with stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature. The diastereomeric salt of one enantiomer should preferentially crystallize. If no crystals form, try cooling further in an ice bath or scratching the inside of the flask.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. This is the First Crop . The mother liquor contains the enriched, other diastereomeric salt.

  • Purity Check: Analyze the enantiomeric purity of the amine from the crystallized salt by dissolving a small sample in acid, extracting the resolving agent, basifying, extracting the free amine, and analyzing by chiral HPLC.

  • Liberation of Free Amine: Dissolve the purified diastereomeric salt in water and basify the solution with an aqueous base (e.g., 1M NaOH) to a pH > 11.

  • Extraction: Extract the free amine into an organic solvent like dichloromethane or ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the enantiomerically enriched amine.

Protocol 2: General Method for Chiral HPLC Analysis
  • Sample Preparation: Prepare a stock solution of your purified this compound isomer (or mixture) at a concentration of approximately 1 mg/mL in the mobile phase or a compatible solvent. If derivatization is needed, follow a standard protocol for that reaction first.

  • Column Selection: Choose a suitable chiral column. A polysaccharide-based column like Chiralpak® AD-H is a good first choice.[2]

  • Initial Conditions:

    • Mobile Phase: Start with a standard mobile phase like 90:10 Hexane:Isopropanol (or Ethanol) with 0.1% of a basic modifier (like Diethylamine).

    • Flow Rate: Set the flow rate to 1.0 mL/min.

    • Temperature: Maintain the column at 25°C.

  • Injection and Analysis: Inject 5-10 µL of the sample and run the analysis.

  • Optimization:

    • No Separation: If a single peak is observed, change the alcohol modifier (Isopropanol vs. Ethanol) or its percentage (e.g., try 80:20, 95:5).

    • Poor Resolution: If peaks are not baseline-separated, try reducing the flow rate (e.g., to 0.7 mL/min) or changing the temperature.

    • Bad Peak Shape: If peaks are tailing or fronting, adjust the amount or type of the additive (e.g., increase diethylamine to 0.2% or try a different amine).

Visualizations

G cluster_start cluster_diastereomer Diastereomer Separation cluster_isomers cluster_resolution Enantiomeric Resolution cluster_final start Racemic cis/trans This compound Mixture col_chrom Column Chromatography (e.g., Silica Gel) start->col_chrom cis_rac Racemic cis Isomer col_chrom->cis_rac More Polar Fraction trans_rac Racemic trans Isomer col_chrom->trans_rac Less Polar Fraction res_cis Diastereomeric Salt Formation or Enzymatic Resolution cis_rac->res_cis res_trans Diastereomeric Salt Formation or Enzymatic Resolution trans_rac->res_trans cis_R (1R,3S)-cis res_cis->cis_R cis_S (1S,3R)-cis res_cis->cis_S trans_R (1R,3R)-trans res_trans->trans_R trans_S (1S,3S)-trans res_trans->trans_S

Caption: Workflow for the separation of this compound stereoisomers.

G start Chiral HPLC Problem q1 What is the issue? start->q1 issue1 Single Peak / No Separation q1->issue1 No Peaks Resolved issue2 Poor Resolution (Overlapping Peaks) q1->issue2 Peaks are not Baseline issue3 Poor Peak Shape (Tailing / Fronting) q1->issue3 Peaks are Asymmetric sol1a Change % of alcohol in mobile phase issue1->sol1a sol1b Try different alcohol (IPA vs EtOH) issue1->sol1b sol1c Try a different chiral column (CSP) issue1->sol1c sol2a Decrease flow rate issue2->sol2a sol2b Optimize column temperature issue2->sol2b sol2c Adjust mobile phase composition issue2->sol2c sol3a Add/adjust modifier (e.g., 0.1% DEA) issue3->sol3a sol3b Ensure sample is fully dissolved in mobile phase issue3->sol3b sol3c Check for column contamination/degradation issue3->sol3c

Caption: Troubleshooting guide for common chiral HPLC separation issues.

G cluster_start Initial Mixture cluster_agent Resolving Agent cluster_salts Formation of Diastereomeric Salts cluster_separation Physical Separation cluster_end Separated Enantiomers (after liberation) Racemic Amine\n(R-Amine + S-Amine) Racemic Amine (R-Amine + S-Amine) salt1 R-Amine : S-Acid Salt (Diastereomer 1) salt2 S-Amine : S-Acid Salt (Diastereomer 2) Chiral Acid\n(S-Acid) Chiral Acid (S-Acid) sep Fractional Crystallization (based on different solubility) salt1->sep salt2->sep end1 Pure R-Amine sep->end1 From Crystals end2 Pure S-Amine sep->end2 From Mother Liquor

Caption: Principle of enantiomeric resolution by diastereomeric salt formation.

References

Technical Support Center: Separation of Cis and Trans Isomers of 3-Aminocyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of cis and trans isomers of 3-aminocyclohexanol (B121133).

Frequently Asked Questions (FAQs)

Q1: What are the common methods for separating cis and trans isomers of this compound?

A1: The primary methods for separating the diastereomers of this compound and its derivatives include:

  • Column Chromatography: This is a widely used technique to separate the isomers on a preparative scale.[1]

  • Fractional Crystallization: By converting the isomers into derivatives such as hydrochlorides or acetamides, their different solubilities can be exploited for separation through crystallization.

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful analytical and preparative technique for separating stereoisomers.[2] Polysaccharide-based chiral stationary phases are often effective.[2]

  • Chiral Gas Chromatography (GC): This method is typically used for analytical purposes to determine the ratio of isomers in a mixture, often after derivatization.[1][3]

Q2: Is it necessary to derivatize the this compound isomers before separation?

A2: Derivatization is not always required but is often highly beneficial for several reasons:

  • Improved Chromatographic Separation: Derivatizing the amino or hydroxyl group can alter the polarity and steric properties of the isomers, potentially leading to better separation on a chromatography column.

  • Enhanced Crystallization: Converting the isomers into salts (e.g., hydrochlorides) or other crystalline derivatives can significantly improve the efficiency of separation by fractional crystallization.[4]

  • Improved Detection: For analytical techniques like HPLC, derivatization can introduce a chromophore or fluorophore, making the molecules easier to detect.

Q3: How can I monitor the success of the separation?

A3: The progress and success of the separation can be monitored using various analytical techniques:

  • Thin-Layer Chromatography (TLC): TLC is a quick and easy way to get a qualitative assessment of the separation during column chromatography.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Using a chiral column, GC-MS can be used to determine the ratio of the cis and trans isomers in different fractions.[1][3]

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC can provide accurate quantification of the isomeric ratio.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR, along with 2D NMR techniques like COSY, HSQC, and NOESY, can be used to confirm the stereochemistry of the separated isomers.[1][3]

Troubleshooting Guides

Issue 1: Poor or no separation of isomers using column chromatography.
Possible Cause Troubleshooting Step
Inappropriate Solvent System The polarity of the eluent is critical. Perform a systematic investigation of different solvent systems with varying polarities. A common starting point is a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate, methanol, or isopropanol).[1]
Column Overloading Too much sample loaded onto the column will lead to broad bands and poor resolution. Reduce the amount of sample loaded relative to the amount of stationary phase.
Incorrect Stationary Phase Silica (B1680970) gel is the most common stationary phase.[1] However, if separation is not achieved, consider using alumina (B75360) or a bonded-phase silica gel.
Isomers are Co-eluting If the isomers have very similar polarities, consider derivatizing them to alter their chromatographic behavior. For instance, protecting the amino or hydroxyl group can change the molecule's interaction with the stationary phase.
Issue 2: Low yield of one or both isomers after separation.
Possible Cause Troubleshooting Step
Decomposition on the Column Amines can sometimes be sensitive to acidic silica gel. Consider using deactivated (neutral) silica gel or adding a small amount of a volatile base (e.g., triethylamine) to the eluent.
Incomplete Elution A highly polar isomer may be strongly retained on the column. Increase the polarity of the eluent towards the end of the chromatography to ensure all compounds are eluted.
Loss during Work-up Ensure efficient extraction and minimize the number of transfer steps. Back-extraction of aqueous layers can help recover any dissolved product.
Issue 3: Difficulty in achieving crystallization of a single isomer.
Possible Cause Troubleshooting Step
Impure Isomer Mixture The presence of impurities can inhibit crystallization. Ensure the starting mixture is as pure as possible before attempting crystallization.
Inappropriate Solvent The choice of solvent is crucial for successful fractional crystallization. Screen a variety of solvents with different polarities to find one in which the desired isomer has lower solubility at a reduced temperature.
Supersaturation Not Reached Slowly evaporate the solvent or cool the solution gradually to induce crystallization. Seeding the solution with a small crystal of the pure isomer can also help initiate crystallization.
Formation of an Oil If the compound "oils out" instead of crystallizing, try using a different solvent system or a solvent mixture.

Experimental Protocols

Column Chromatography Separation of N-benzyl-5,5-dimethyl-3-aminocyclohexanol Isomers

This protocol is adapted from a study on the separation of derivatives of this compound.[1]

  • Preparation of the Column:

    • A glass chromatography column is packed with silica gel (230–400 mesh) as a slurry in the initial eluent.

  • Sample Loading:

    • The crude mixture of cis- and trans-N-benzyl-5,5-dimethyl-3-aminocyclohexanols is dissolved in a minimum amount of the initial eluent or a suitable solvent and loaded onto the top of the silica gel bed.

  • Elution:

    • The isomers are eluted from the column using a solvent system of hexane/ethyl acetate/isopropyl alcohol (65:25:10) or dichloromethane/methanol (95:5).[1]

    • The elution is monitored by TLC.

  • Fraction Collection and Analysis:

    • Fractions are collected and analyzed by TLC to identify those containing the separated isomers.

    • Fractions containing the pure isomers are combined.

  • Solvent Removal:

    • The solvent is removed from the combined fractions under reduced pressure to yield the pure cis and trans isomers.

Quantitative Data

The following table summarizes the results from the separation of a diastereomeric mixture of N-((S)-α-methylbenzyl)-5,5-dimethyl-3-aminocyclohexanol (a derivative of this compound) by column chromatography.[1][3]

IsomerInitial Ratio in Mixture (%)Yield after Separation (%)
cis8969
trans116

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and separation of cis and trans isomers of this compound.

Separation_Workflow cluster_synthesis Synthesis cluster_separation Separation cluster_analysis Analysis start Starting Materials (e.g., β-enaminoketone) reduction Reduction Reaction start->reduction mixture Mixture of cis and trans This compound reduction->mixture separation_method Separation Technique (e.g., Column Chromatography) mixture->separation_method cis_isomer Pure cis-Isomer separation_method->cis_isomer trans_isomer Pure trans-Isomer separation_method->trans_isomer analysis Purity and Structure Confirmation (GC-MS, NMR) cis_isomer->analysis Characterize trans_isomer->analysis Characterize

Caption: General workflow for the synthesis and separation of this compound isomers.

References

Technical Support Center: 3-Aminocyclohexanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 3-aminocyclohexanol (B121133).

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The primary industrial routes for synthesizing this compound involve the catalytic hydrogenation of 3-aminophenol (B1664112) and the reduction of cyclohexanone (B45756) oxime. Another well-documented laboratory-scale method is the reduction of β-enaminoketones derived from 1,3-cyclohexanediones.[1]

Q2: What are the typical side products observed in the synthesis of this compound?

A2: Common side products can vary depending on the synthetic route. In reductive processes, potential byproducts include cyclohexylamine, dicyclohexylamine (B1670486), and incompletely reduced intermediates.[2][3][4] Specifically, in the synthesis from cyclohexanone, byproducts such as nitrocyclohexane (B1678964) and N-(cyclohexylidene)cyclohexylamine have been reported.[1] For syntheses starting from 3-aminophenol, incomplete hydrogenation can leave unreacted starting material or partially hydrogenated intermediates.

Q3: How can I control the diastereoselectivity (cis/trans ratio) of this compound?

A3: The diastereoselectivity is highly dependent on the reducing agent and the substrate. For instance, in the reduction of β-enaminoketones with sodium in a mixture of THF and isopropyl alcohol, a high diastereoselectivity for the cis-isomer can be achieved.[5][6] The choice of catalyst and solvent in catalytic hydrogenation also plays a crucial role in determining the cis/trans ratio.

Q4: What analytical methods are suitable for monitoring the reaction and assessing the purity of this compound?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing the purity of this compound and identifying volatile byproducts.[7][8] Due to the polar nature of this compound, derivatization (e.g., silylation) is often necessary to improve its volatility for GC analysis.[7] Thin-Layer Chromatography (TLC) is a convenient method for monitoring the progress of the reaction.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible Cause Troubleshooting Steps
Incomplete Reaction * Monitor the reaction progress using TLC or GC-MS to ensure all starting material is consumed.
  • Verify the activity of the catalyst or reducing agent. Use fresh or properly stored reagents.

  • Optimize reaction time and temperature. Some reductions may require longer reaction times or elevated temperatures. Side Reactions Consuming Starting Material or Product | * Identify the major side products by GC-MS analysis.

  • Refer to the specific troubleshooting sections below for guidance on minimizing the formation of common byproducts.

  • Consider adjusting the stoichiometry of reagents. Product Loss During Workup and Purification | * Ensure proper pH adjustment during aqueous workup to minimize the solubility of the product in the aqueous phase.

  • Optimize the extraction solvent and the number of extractions.

  • For purification by column chromatography, select an appropriate stationary phase and eluent system to ensure good separation and recovery. Recrystallization is also a viable purification method.[5]

Problem 2: Formation of Dicyclohexylamine as a Major Byproduct
Possible Cause Troubleshooting Steps
Reductive Amination of the Product with Starting Material or Intermediates * This is more prevalent in syntheses starting from cyclohexanone or aniline (B41778) derivatives.[2][3][4]
  • Maintain a high concentration of ammonia (B1221849) or the primary amine source to favor the formation of the primary amine over the secondary amine.

  • Optimize the reaction conditions (temperature, pressure, catalyst) to favor the primary amination. Some catalysts are more selective for primary amine formation.[4] Disproportionation of the Primary Amine Product | * This can occur at elevated temperatures.[9]

  • If possible, conduct the reaction at a lower temperature.

Problem 3: Poor Diastereoselectivity (Undesired cis/trans Ratio)
Possible Cause Troubleshooting Steps
Inappropriate Reducing Agent or Catalyst * The choice of reducing agent significantly influences the stereochemical outcome. For the reduction of N-substituted 3-aminocyclohexenones, the use of sodium in THF/isopropyl alcohol has been shown to favor the cis isomer.[5][6]
  • In catalytic hydrogenation, the choice of metal catalyst (e.g., Rh, Ru, Pd) and support can alter the diastereoselectivity.[10] Reaction Conditions Favoring the Thermodynamic Product | * Lowering the reaction temperature may favor the formation of the kinetic product.

  • The solvent can also influence the transition state of the reduction and thus the diastereoselectivity. Experiment with different solvent systems.

Quantitative Data on Side Product Formation

While specific quantitative data for all side reactions in this compound synthesis is not extensively published in a comparative format, the following table summarizes potential byproducts for a common synthetic route.

Table 1: Potential Side Products in the Synthesis of this compound via Reduction of a β-Enaminoketone

Starting MaterialReaction ConditionsDesired ProductPotential Side ProductsReported Yield of Desired Product (Diastereomeric Mixture)
5,5-Dimethyl-3-(benzylamino)cyclohex-2-en-1-oneSodium, THF/isopropyl alcohol, 0 °C to RT5,5-Dimethyl-3-(benzylamino)cyclohexanolDiastereomers of the product, unreacted starting material77%[5]
(S)-5,5-Dimethyl-3-((S)-1-phenylethylamino)cyclohex-2-en-1-oneSodium, THF/isopropyl alcohol, 0 °C to RT(S)-5,5-Dimethyl-3-((S)-1-phenylethylamino)cyclohexanolDiastereomers of the product (cis:trans 89:11)75%[5]

Experimental Protocols

Key Experiment: Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of a β-Enaminoketone

This protocol is adapted from the work of Montoya Balbás et al.[5]

1. Preparation of the β-Enaminoketone:

  • A solution of a 1,3-cyclohexanedione (B196179) derivative (e.g., 4,4-dimethyl-1,3-cyclohexanedione, 1.0 g, 7.13 mmol) and an amine (e.g., benzylamine, 0.86 mL, 7.84 mmol) is refluxed in toluene (B28343) (30 mL) for 3 hours.

  • Water formed during the reaction is removed azeotropically using a Dean-Stark trap.

  • The solvent is removed under reduced pressure, and the resulting solid is purified by recrystallization (e.g., from CH₂Cl₂/hexane).

2. Reduction of the β-Enaminoketone:

  • The β-enaminoketone (2.0 mmol) is dissolved in a mixture of isopropyl alcohol (2 mL) and THF (5 mL).

  • The solution is treated with an excess of small pieces of metallic sodium (0.27 g, 12.0 g-atoms) and stirred from 0 °C to room temperature until the reaction is complete (monitored by TLC).

  • After the reaction is complete, any unreacted sodium is carefully removed.

  • The reaction mixture is poured into a saturated aqueous solution of NH₄Cl and extracted with an appropriate organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over Na₂SO₄, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound.

3. Purification:

  • The diastereomers can be separated by column chromatography on silica (B1680970) gel.

Visualizations

To aid in understanding the reaction pathways, the following diagrams illustrate the synthesis of this compound and the formation of a potential side product.

G Synthesis of this compound from a β-Enaminoketone cluster_0 Step 1: Enaminoketone Formation cluster_1 Step 2: Reduction 1,3-Diketone 1,3-Diketone Enaminoketone Enaminoketone 1,3-Diketone->Enaminoketone + Amine - H2O Amine Amine Amine->Enaminoketone This compound This compound Enaminoketone->this compound Reduction ReducingAgent Sodium / Isopropanol ReducingAgent->this compound

Caption: Workflow for the synthesis of this compound via a β-enaminoketone intermediate.

G Potential Side Reaction: Dicyclohexylamine Formation Cyclohexanone Cyclohexanone Cyclohexylamine Cyclohexylamine Cyclohexanone->Cyclohexylamine + NH3 + H2, Catalyst Dicyclohexylamine Dicyclohexylamine (Side Product) Cyclohexanone->Dicyclohexylamine Ammonia Ammonia Ammonia->Cyclohexylamine Cyclohexylamine->Dicyclohexylamine + Cyclohexanone + H2, Catalyst - H2O

Caption: Plausible pathway for the formation of dicyclohexylamine as a side product in related amine syntheses.

References

Technical Support Center: Troubleshooting Reactions Involving 3-Aminocyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for common chemical reactions involving 3-aminocyclohexanol (B121133). It is intended for researchers, scientists, and drug development professionals to help diagnose and resolve issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: The most common reactions involving this compound are N-acylation and N-alkylation. These reactions are used to introduce various functional groups to the amino moiety, which is a key step in the synthesis of many pharmaceutical compounds and other complex organic molecules.

Q2: I am getting a low yield in my N-acylation reaction. What are the possible causes?

A2: Low yields in N-acylation reactions can be due to several factors:

  • Incomplete reaction: The reaction may not have gone to completion. This can be checked by thin-layer chromatography (TLC).

  • Side reactions: The most common side reaction is O-acylation, where the acylating agent reacts with the hydroxyl group instead of the amino group.

  • Difficult workup: The product may be partially soluble in the aqueous layer during extraction, leading to loss of product.

  • Decomposition: The product might be unstable under the reaction or workup conditions.

Q3: How can I favor N-acylation over O-acylation?

A3: The chemoselectivity of acylation (N- vs. O-) is a common challenge with amino alcohols. To favor N-acylation:

  • Protect the hydroxyl group: Although this adds extra steps, protecting the alcohol as a silyl (B83357) ether or another suitable protecting group will ensure that the acylation occurs exclusively at the amino group.

  • Use appropriate reaction conditions: Running the reaction at lower temperatures and using a non-nucleophilic base can favor N-acylation. The choice of solvent can also play a crucial role.

  • Choice of acylating agent: In some cases, the reactivity of the acylating agent can influence the selectivity.

Q4: My N-alkylation reaction is giving me a mixture of mono- and di-alkylated products. How can I improve the selectivity for mono-alkylation?

A4: Overalkylation is a common issue. To favor mono-alkylation:

  • Use a stoichiometric amount of the alkylating agent: Using a large excess of the alkylating agent will drive the reaction towards di-alkylation.

  • Use a bulky alkylating agent: Steric hindrance can disfavor the second alkylation step.

  • Employ a protecting group strategy: Acylating the amine first, followed by alkylation of the resulting amide and subsequent deprotection can be a more controlled route to the mono-alkylated product.

Q5: How can I confirm the stereochemistry (cis/trans) of my this compound derivative?

A5: The stereochemistry of this compound derivatives can be determined using Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constants between the protons on the carbons bearing the amino and hydroxyl groups can help distinguish between the cis and trans isomers. 2D NMR techniques like NOESY can also be used to determine the spatial relationship between different protons in the molecule.

Troubleshooting Guides

Low Yield in N-Acylation
Symptom Possible Cause Suggested Solution
Reaction not going to completion (starting material remains) Insufficient reaction time or temperature.Increase the reaction time and/or temperature. Monitor the reaction by TLC.
Inactive acylating agent.Use a fresh batch of the acylating agent.
Formation of a significant amount of byproduct O-acylation is competing with N-acylation.Try running the reaction at a lower temperature. Consider protecting the hydroxyl group before acylation.
Di-acylation (if the starting amine is primary).Use a controlled amount of the acylating agent (e.g., 1.0-1.1 equivalents).
Product loss during workup Product is partially soluble in the aqueous layer.Back-extract the aqueous layer with a more polar organic solvent like ethyl acetate (B1210297) or dichloromethane (B109758).
Product is volatile.Use caution during solvent removal (e.g., use a lower temperature on the rotary evaporator).
Poor Selectivity in N-Alkylation (Mono- vs. Di-alkylation)
Symptom Possible Cause Suggested Solution
Significant amount of di-alkylated product formed Excess of alkylating agent used.Use a stoichiometric amount (1.0 equivalent) of the alkylating agent.
Reaction temperature is too high.Lower the reaction temperature to slow down the rate of the second alkylation.
Reaction is slow and gives a mixture of products Alkylating agent is not reactive enough.Use a more reactive alkylating agent (e.g., an alkyl iodide instead of a bromide or chloride).
Base is not strong enough.Use a stronger, non-nucleophilic base to deprotonate the amine.

Experimental Protocols

General Protocol for N-Acetylation of this compound
  • Dissolve this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (B95107) (THF).

  • Add a base (1.1-1.5 eq.), such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), to the solution and stir for 10-15 minutes at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with DCM or ethyl acetate (3 x).

  • Combine the organic layers , wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired N-acetyl-3-aminocyclohexanol.

General Protocol for N-Benzylation of this compound
  • Dissolve this compound (1.0 eq.) in a suitable solvent such as acetonitrile (B52724) or dimethylformamide (DMF).

  • Add a base (2.0 eq.), such as potassium carbonate (K₂CO₃) or triethylamine (TEA).

  • Add benzyl (B1604629) bromide (1.1 eq.) to the mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-benzyl-3-aminocyclohexanol.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Reactions start Reaction Issue Identified (e.g., Low Yield, Impure Product) check_completion Check Reaction Completion (TLC, LC-MS, NMR) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No analyze_byproducts Analyze Byproducts (NMR, MS) check_completion->analyze_byproducts Yes optimize_conditions Optimize Reaction Conditions: - Increase time/temperature - Use fresh reagents - Check catalyst activity incomplete->optimize_conditions optimize_conditions->start known_side_products Identify Known Side Products (e.g., O-acylation, di-alkylation) analyze_byproducts->known_side_products Identified workup_issue Investigate Workup Procedure analyze_byproducts->workup_issue Unidentified/ No Side Products modify_protocol Modify Protocol to Minimize Side Reactions: - Change solvent/base/temperature - Use protecting groups - Adjust stoichiometry known_side_products->modify_protocol modify_protocol->start product_loss Product Loss During Workup workup_issue->product_loss Yes success Successful Reaction workup_issue->success No optimize_workup Optimize Workup: - Adjust pH - Use different extraction solvent - Back-extract aqueous layers product_loss->optimize_workup optimize_workup->start

Caption: A flowchart for troubleshooting common issues in reactions with this compound.

AcylationCompetition Competitive N- vs. O-Acylation of this compound cluster_conditions Reaction Conditions aminocyclohexanol This compound H₂N-R-OH n_acylation N-Acylation (Desired Pathway) aminocyclohexanol->n_acylation + Acylating Agent o_acylation O-Acylation (Side Reaction) aminocyclohexanol->o_acylation + Acylating Agent acylating_agent Acylating Agent R'-CO-X n_product N-Acylated Product R'-CO-NH-R-OH n_acylation->n_product o_product O-Acylated Product H₂N-R-O-CO-R' o_acylation->o_product Lower Temperature Lower Temperature Lower Temperature->n_acylation Favors Sterically Hindered Base Sterically Hindered Base Sterically Hindered Base->n_acylation Favors Higher Temperature Higher Temperature Higher Temperature->o_acylation Favors Nucleophilic Catalyst (e.g., DMAP) Nucleophilic Catalyst (e.g., DMAP) Nucleophilic Catalyst (e.g., DMAP)->o_acylation Favors

Caption: A diagram illustrating the competition between N- and O-acylation of this compound.

Technical Support Center: Purification of 3-Aminocyclohexanol by Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying 3-Aminocyclohexanol (B121133) via crystallization. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to facilitate successful purification.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind purifying this compound by crystallization?

Crystallization is a purification technique for solids that relies on the principle that most solids are more soluble in a hot solvent than in a cold one.[1] In this process, impure this compound is dissolved in a suitable hot solvent to create a saturated solution. As the solution cools, the solubility of this compound decreases, leading to the formation of pure crystals. Impurities, which are present in smaller amounts, remain dissolved in the solvent (mother liquor).

Q2: Which solvents are suitable for the crystallization of this compound?

The choice of solvent is critical for successful crystallization. An ideal solvent should dissolve this compound completely when hot but poorly when cold.[1] Based on the polar nature of this compound (containing both an amino and a hydroxyl group), a range of polar and non-polar solvents, as well as mixed solvent systems, can be considered. A documented solvent system for a derivative of this compound is a mixture of dichloromethane (B109758) (CH₂Cl₂,) and hexane.[2][3]

Q3: What is the expected melting point of pure this compound?

The reported melting point for this compound is in the range of 64-69°C.[4] A sharp melting point within this range is a good indicator of purity. A broad melting range often suggests the presence of impurities.

Q4: How can I assess the purity of my crystallized this compound?

Purity can be assessed using several analytical techniques:

  • Melting Point Analysis: A sharp and accurate melting point is a primary indicator of purity.

  • Spectroscopy (NMR, IR): ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the chemical structure and identify impurities.

  • Chromatography (TLC, GC, HPLC): These techniques can separate and quantify impurities. Purity levels of 99% or higher are often achievable.[5]

Q5: What are the common isomers of this compound, and how does crystallization affect their separation?

This compound exists as cis and trans diastereomers. Crystallization can sometimes selectively isolate one diastereomer if there is a significant difference in their solubility in the chosen solvent system. The specific isomer should be confirmed by analytical methods like NMR spectroscopy.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Failure to Crystallize (Solution remains clear) 1. The solution is not supersaturated (too much solvent used).[6] 2. The cooling process is too rapid.[6] 3. Insufficient nucleation sites for crystal growth.[6]1. Reduce Solvent Volume: Gently heat the solution to evaporate some solvent and then allow it to cool slowly again.[6] 2. Slow Cooling: Insulate the flask to decrease the cooling rate.[6] 3. Induce Nucleation: Scratch the inside of the flask with a glass rod or add a seed crystal of pure this compound.[6]
"Oiling Out" (Formation of a liquid instead of solid crystals) 1. The compound's solubility is exceeded at a temperature above its melting point in the chosen solvent.[6] 2. High concentration of impurities depressing the melting point.[6][7]1. Increase Solvent Volume: Reheat the solution and add more of the "good" solvent to keep the compound dissolved, then cool slowly.[6][7] 2. Change Solvent System: Experiment with a different solvent or solvent mixture where the compound has slightly lower solubility.[6] 3. Pre-purification: If significant impurities are present, consider a preliminary purification step like column chromatography.[6]
Formation of Amorphous Solid or Fine Powder 1. The solution became supersaturated too quickly, leading to rapid precipitation instead of ordered crystal growth.[6]1. Slower Cooling: Decrease the cooling rate to provide sufficient time for the molecules to form an ordered crystal lattice.[6] 2. Use a Poorer Solvent: Add a "poor" solvent (in which the compound is less soluble) dropwise to a solution of the compound in a "good" solvent.[6]
Poor Crystal Quality (e.g., small, needle-like crystals) 1. The rate of nucleation is too high compared to the rate of crystal growth.[6] 2. Presence of impurities that inhibit proper crystal growth.1. Reduce Supersaturation Rate: Slow down the cooling or solvent evaporation process.[6] 2. Solvent Selection: Experiment with different solvents, as the solvent's polarity can influence the crystal habit.[6] 3. Redissolve and Recrystallize: Dissolve the poor-quality crystals in a minimal amount of fresh hot solvent and allow them to recrystallize more slowly.[6]
Low Yield 1. Too much solvent was used, leaving a significant amount of the compound in the mother liquor.[6][7] 2. Premature filtration before crystallization was complete.1. Concentrate the Mother Liquor: Evaporate some of the solvent from the filtrate and cool it to recover more crystals.[6] 2. Ensure Complete Crystallization: Allow adequate time for crystallization, possibly at a lower temperature, before filtering.[6]

Experimental Protocols

Protocol 1: Single Solvent Crystallization
  • Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating. A good solvent will show low solubility at room temperature and high solubility when heated.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, you can place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Mixed Solvent Crystallization (e.g., Dichloromethane/Hexane)
  • Dissolution: Dissolve the crude this compound in a minimal amount of the "good" solvent (e.g., dichloromethane) at room temperature or with gentle heating.

  • Addition of "Poor" Solvent: While stirring, slowly add the "poor" solvent (e.g., hexane) until the solution becomes slightly cloudy (turbid). This indicates the point of saturation.

  • Clarification: Add a few drops of the "good" solvent back into the solution until the cloudiness just disappears.

  • Cooling: Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, using the mixed solvent system (in the final ratio) for washing.

Quantitative Data

Table 1: Potential Solvent Systems for Crystallization of this compound

Solvent SystemTypePolarityBoiling Point (°C)Comments
WaterSingleHigh100May be suitable due to the compound's polar groups.
EthanolSingleHigh78Often a good solvent for compounds with hydroxyl groups.
Ethyl AcetateSingleMedium77A versatile solvent for moderately polar compounds.
Dichloromethane/HexaneMixedMedium/Low40 / 69A documented system for a related compound, good for inducing crystallization.[2][3]
Toluene/HexaneMixedLow111 / 69Another potential mixed system for controlling solubility.

Table 2: Physical Properties of this compound

PropertyValue
Molecular FormulaC₆H₁₃NO[4][8]
Molecular Weight115.17 g/mol [4][8]
Melting Point64-69 °C[4]
AppearanceOff-white to pale pink solid[4]

Visual Workflow

Caption: Troubleshooting workflow for the crystallization of this compound.

References

avoiding byproduct formation in 3-Aminocyclohexanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-aminocyclohexanol (B121133). Our aim is to help you overcome common challenges and minimize byproduct formation in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

The synthesis of this compound is often achieved through the reduction of β-enaminoketones derived from 1,3-cyclohexanediones.[1][2][3][4] Another approach involves the catalytic hydrogenation of p-aminophenol, although this typically yields 4-aminocyclohexanol isomers, the principles of controlling stereochemistry and byproducts can be relevant.

Q2: What are the primary byproducts to be aware of during the synthesis of this compound?

The primary byproducts in this compound synthesis are typically stereoisomers (cis- and trans-isomers). Depending on the synthetic route, other byproducts such as diols and diamines can also be formed due to over-reduction or additional amination reactions.[5]

Q3: How does the choice of reducing agent impact the formation of byproducts?

The choice of reducing agent is critical in controlling the reaction's stereoselectivity and preventing the formation of undesired byproducts. For the reduction of β-enaminoketones, a common method employs sodium in a mixture of THF and isopropyl alcohol.[1][2][3][4] The reaction conditions, including temperature and the rate of addition of the reducing agent, can significantly influence the diastereomeric ratio of the product.

Q4: Can the solvent system affect the purity of the final product?

Yes, the solvent system plays a crucial role. For instance, in the synthesis involving β-enaminoketones, a mixture of THF and isopropyl alcohol is used.[1][2][3] The polarity and coordinating ability of the solvent can influence the conformation of the intermediate species, thereby affecting the stereochemical outcome of the reduction.

Troubleshooting Guide

Problem Possible Cause Solution
Low Yield of this compound Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is not fully consumed, consider extending the reaction time or slightly increasing the reaction temperature. Ensure the freshness and appropriate stoichiometry of the reagents.
Degradation of the product during workup.Use milder workup conditions. For example, if using a strong acid for extraction, consider a weaker acid or a buffered solution. Ensure all steps are performed at the recommended temperatures.
Poor Diastereoselectivity (Incorrect cis/trans ratio) Suboptimal reaction temperature.Temperature control is crucial for stereoselectivity. For the reduction of β-enaminoketones, maintaining a consistent temperature as specified in the protocol is important.
Incorrect solvent choice or ratio.The solvent can influence the transition state geometry. Adhere to the recommended solvent system and ratios. For instance, the THF/isopropyl alcohol ratio is important in the sodium-mediated reduction.[1][2][3]
Formation of Diol or Diamine Byproducts Over-reduction of the starting material or intermediate.Carefully control the stoichiometry of the reducing agent. Adding the reducing agent portion-wise can help prevent localized excess that may lead to over-reduction.
Presence of multiple reactive sites.Protect functional groups that are not intended to react. For example, if starting from a molecule with multiple carbonyls or other reducible groups, selective protection might be necessary.
Difficulty in Purifying the Final Product Presence of closely related byproducts (e.g., stereoisomers).Purification of stereoisomers can be challenging. Column chromatography with a carefully selected eluent system is often effective. In some cases, derivatization to form salts followed by fractional crystallization can improve separation.
Residual starting materials or reagents.Ensure the reaction goes to completion and that the workup procedure effectively removes all unreacted starting materials and reagents. Washing with appropriate aqueous solutions (e.g., brine, dilute acid/base) is critical.

Experimental Protocols

Synthesis of cis- and trans-3-Aminocyclohexanols via Reduction of β-Enaminoketones

This protocol is based on the method described by Montoya Balbás et al.[1][2][3][4]

Step 1: Preparation of β-Enaminoketones

  • A solution of 4,4-dimethyl-1,3-cyclohexanedione (B1345627) (1.0 g, 7.13 mmol) and benzylamine (B48309) (0.86 mL, 7.84 mmol) is refluxed in toluene (B28343) (30 mL) for 3 hours.

  • The water formed during the reaction is removed azeotropically using a Dean-Stark trap.

  • After completion, the solvent is removed under reduced pressure.

  • The resulting yellow solid is purified by recrystallization from CH₂Cl₂/hexane to afford the β-enaminoketone.

Step 2: Reduction of β-Enaminoketones

  • The β-enaminoketone is dissolved in a mixture of THF/isopropyl alcohol.

  • Sodium metal is added to the solution at room temperature.

  • The reaction mixture is stirred until the starting material is consumed (monitored by TLC).

  • The reaction is then quenched, and the product is extracted.

  • The crude product, a diastereomeric mixture of amino alcohols, is purified by chromatography.

Data Presentation

Starting Material Product Yield Diastereomeric Ratio (cis:trans) Reference
5,5-Dimethyl-3-benzylaminocyclohexen-2-one5,5-Dimethyl-3-benzylaminocyclohexanols77%Not specified[1]
(S)-5,5-Dimethyl-3-(α-methylbenzylamino)cyclohexen-2-one(S)-5,5-Dimethyl-3-(α-methylbenzylamino)cyclohexanols75%Not specified[1]

Visualizations

G cluster_synthesis Synthesis Workflow cluster_byproducts Byproduct Formation Pathways A Start: 1,3-Cyclohexanedione + Amine B Condensation (Toluene, Reflux) A->B C Intermediate: β-Enaminoketone B->C D Reduction (Na, THF/IPA) C->D F Desired Product: This compound (e.g., trans-isomer) E Product: This compound (cis/trans mixture) D->E H Byproduct: Diamine (Further Amination) D->H Side Reaction I Byproduct: Diol (Over-reduction) D->I Side Reaction E->F G Byproduct: Stereoisomer (e.g., cis-isomer) E->G

References

Technical Support Center: Optimization of 3-Aminocyclohexanol Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of reaction conditions for 3-Aminocyclohexanol catalysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: Several common methods are employed for the synthesis of this compound, each with its own advantages. Key routes include:

  • Catalytic Hydrogenation of 3-Nitrocyclohexanol: This is a scalable and industrially viable method. It typically uses catalysts like palladium-on-carbon (Pd/C) or ruthenium in an aqueous or alcoholic medium. The reaction is often followed by treatment with hydrochloric acid to produce the hydrochloride salt of the aminocyclohexanol. High yields of the cis-isomer can be achieved under optimized conditions.[1]

  • Reduction of β-Enaminoketones: This method involves the preparation of β-enaminoketones from 1,3-cyclohexanediones, followed by reduction. For instance, reduction with sodium in a mixture of THF and isopropyl alcohol can produce a mixture of cis and trans isomers.[1][2]

  • Chemoenzymatic Synthesis and Kinetic Resolution: Lipases are frequently used for the kinetic resolution of racemic 3-aminocyclohexanols through enantioselective acylation of N-protected derivatives. Additionally, ketoreductases (KREDs) and amine transaminases (ATAs) offer stereoselective routes to aminocyclohexanols.[1]

Q2: How can I control the stereoselectivity to obtain specific isomers of this compound?

A2: Controlling stereoselectivity is a critical aspect of this compound synthesis. The choice of synthetic route and reaction conditions directly influences the isomeric outcome.

  • For the reduction of β-enaminoketones, the reducing agent and reaction conditions are crucial in determining the diastereoselectivity between cis and trans isomers.[1]

  • Enzyme-mediated reductions using KREDs and ATAs are particularly effective for achieving high stereoselectivity.[1]

  • Classical resolution of racemic mixtures through the formation of diastereomeric salts is another effective strategy.[1]

Q3: What are the key reaction parameters to optimize for maximizing yield and selectivity?

A3: Optimization of reaction conditions is essential for successful catalysis. The following parameters should be systematically evaluated:

  • Temperature: Temperature can significantly impact reaction rate and selectivity. For example, in certain halogen-bonding catalyzed reactions, -40 °C was found to be the optimal temperature.[3] In other reactions, lowering the temperature from 60 °C to 40 °C resulted in a significant decrease in yield.[4]

  • Solvent: The choice of solvent can strongly affect the stereoselectivity of the product. Nonpolar solvents like toluene (B28343) have been found to be optimal in some cases, while polar solvents such as acetonitrile (B52724) can inhibit certain catalytic interactions.[3]

  • Catalyst Loading: The amount of catalyst used should be optimized to ensure efficient conversion without unnecessary cost. Catalyst loadings as low as 1.0 mol % have been shown to be effective.[3]

  • Reagent Stoichiometry: The molar ratio of reactants can be critical. For instance, using a significant excess of a pre-nucleophile (e.g., 5.0 equivalents) may be necessary to achieve higher yields and enantioselectivities.[3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the catalytic synthesis of this compound.

Problem 1: Low Reaction Yield

A low yield can be attributed to several factors. The following troubleshooting workflow can help identify and resolve the issue.

Poor_Stereoselectivity_Troubleshooting Start Poor Stereoselectivity Change_Solvent Change Solvent System Start->Change_Solvent Modify_Temp Modify Reaction Temperature Change_Solvent->Modify_Temp No Improvement Improved_Selectivity Selectivity Improved Change_Solvent->Improved_Selectivity Successful Change_Catalyst Use a Different Catalyst or Chiral Ligand Modify_Temp->Change_Catalyst No Improvement Modify_Temp->Improved_Selectivity Successful Enzymatic_Route Consider an Enzymatic Route Change_Catalyst->Enzymatic_Route Still Poor Change_Catalyst->Improved_Selectivity Successful Enzymatic_Route->Improved_Selectivity Successful Catalyst_Deactivation_Troubleshooting Start Suspected Catalyst Deactivation Analyze_Catalyst Analyze Spent Catalyst (e.g., TEM, XPS) Start->Analyze_Catalyst Poisoning Poisoning Identified Analyze_Catalyst->Poisoning Impurities Detected Fouling Fouling/Coking Identified Analyze_Catalyst->Fouling Carbon Deposits Found Sintering Sintering Identified Analyze_Catalyst->Sintering Particle Growth Observed Purify_Feed Purify Reactant/ Solvent Stream Poisoning->Purify_Feed Regenerate Attempt Regeneration Fouling->Regenerate e.g., Oxidation Modify_Conditions Modify Reaction Conditions (e.g., lower temperature) Sintering->Modify_Conditions

References

Chiral HPLC Method Development for 3-Aminocyclohexanol Enantiomers: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on developing and troubleshooting chiral HPLC methods for the enantiomeric separation of 3-Aminocyclohexanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound enantiomers?

A1: The primary challenges include its small size, conformational flexibility, and the presence of a basic amino group. The amino group can lead to strong interactions with the stationary phase, potentially causing peak tailing. Achieving enantioselectivity requires a chiral stationary phase (CSP) that can effectively discriminate between the two enantiomers based on their three-dimensional arrangement.

Q2: Which types of chiral stationary phases (CSPs) are most suitable for this compound?

A2: Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are a common starting point for the separation of chiral amines and amino alcohols.[1][2] Crown ether-based CSPs are also effective for resolving compounds with primary amino groups.[3] Given that this compound is a primary amine, these two classes of CSPs are highly recommended for initial screening.

Q3: Is derivatization necessary for the chiral separation of this compound?

A3: While direct separation is often possible, derivatization can be a valuable strategy if direct methods fail or to improve detection sensitivity.[4] Derivatizing the amino group with a chiral or achiral reagent can introduce additional interaction sites, potentially enhancing enantioselectivity on a chiral or even an achiral column (by forming diastereomers).[4] A common approach for amines is derivatization with reagents like o-phthalaldehyde (B127526) (OPA) or Marfey's reagent.

Q4: What are typical mobile phase compositions for this separation?

A4: For polysaccharide-based CSPs in normal phase mode, typical mobile phases consist of a mixture of an alkane (like hexane (B92381) or heptane) with an alcohol modifier (such as isopropanol (B130326) or ethanol).[1] A small amount of a basic additive, like diethylamine (B46881) (DEA), is often included to improve peak shape by minimizing interactions with residual silanols on the silica (B1680970) support. For crown ether-based CSPs, an acidic mobile phase is typically required.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the chiral HPLC method development for this compound enantiomers.

Problem Potential Cause Troubleshooting Steps
No Separation/Poor Resolution Inappropriate Chiral Stationary Phase (CSP)Screen different types of CSPs (e.g., polysaccharide-based, crown ether-based).
Suboptimal Mobile Phase Composition- Adjust the ratio of alkane to alcohol modifier.- Vary the type of alcohol modifier (e.g., ethanol, isopropanol).- Optimize the concentration of the basic or acidic additive.
Incorrect TemperatureEvaluate the effect of column temperature on the separation.
Peak Tailing Secondary interactions with the stationary phase- Increase the concentration of the basic additive (e.g., DEA) in the mobile phase.- Consider a CSP with a more inert surface.
Column OverloadReduce the sample concentration or injection volume.
Peak Fronting Column OverloadDilute the sample or decrease the injection volume.
Irreproducible Retention Times Insufficient column equilibrationEnsure the column is thoroughly equilibrated with the mobile phase before each injection, which can take longer for chiral separations.
Mobile phase instabilityPrepare fresh mobile phase daily.
Temperature fluctuationsUse a column oven to maintain a stable temperature.
One Enantiomer Not Eluting Strong retention on the column- Modify the mobile phase to be stronger (e.g., increase the percentage of the alcohol modifier).- Consider a different CSP where interactions are less pronounced.

Experimental Protocols

Protocol 1: Initial Screening on a Polysaccharide-Based CSP (Normal Phase)
  • Column: A cellulose or amylose-based chiral column (e.g., Chiralcel® OD-H, Chiralpak® AD-H).

  • Mobile Phase: Start with a mixture of n-Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio. Add 0.1% Diethylamine (DEA) to the mobile phase.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at a low wavelength (e.g., 210 nm) as this compound lacks a strong chromophore, or use a Refractive Index (RI) detector.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the this compound racemate in the mobile phase at a concentration of 1 mg/mL.

Protocol 2: Derivatization with a Chiral Reagent (Indirect Method)

This protocol is an alternative if direct separation is unsuccessful.

  • Derivatization Reagent: Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).

  • Derivatization Procedure:

    • Dissolve a known amount of racemic this compound in a suitable solvent (e.g., acetone).

    • Add a solution of Marfey's reagent in acetone.

    • Add a weak base (e.g., sodium bicarbonate solution) and heat the mixture (e.g., at 40°C for 1 hour).

    • Cool the reaction and neutralize with an acid (e.g., HCl).

    • Dilute the sample with the mobile phase before injection.

  • Column: A standard achiral C18 column.

  • Mobile Phase: A gradient of water with 0.1% Trifluoroacetic Acid (TFA) and Acetonitrile with 0.1% TFA.

  • Detection: UV detection at a wavelength where the derivative absorbs strongly (e.g., 340 nm for the DNP group).

Visualizations

Chiral HPLC Method Development Workflow

Chiral_Method_Development cluster_prep Preparation cluster_screening Screening Phase cluster_optimization Optimization Phase cluster_final Finalization Analyte Define Analyte: This compound CSP_Selection Select Initial CSPs (Polysaccharide, Crown Ether) Analyte->CSP_Selection Mode_Selection Select Mode (Normal, Reversed, Polar Organic) CSP_Selection->Mode_Selection Mobile_Phase_Screen Screen Mobile Phases (Alkane/Alcohol +/- Additive) Mode_Selection->Mobile_Phase_Screen Screening_Run Perform Initial Screening Runs Mobile_Phase_Screen->Screening_Run Evaluation Evaluate Results (Resolution, Peak Shape) Screening_Run->Evaluation Optimization Optimize Parameters (Mobile Phase Ratio, Additive Conc., Temp.) Evaluation->Optimization Partial Separation Derivatization Consider Derivatization (If no separation) Evaluation->Derivatization No Separation Validation Method Validation Evaluation->Validation Good Separation Optimization->Evaluation Re-evaluate Derivatization->Mode_Selection

Caption: Workflow for Chiral HPLC Method Development.

Troubleshooting Decision Tree for Poor Resolution

Troubleshooting_Resolution Start Poor or No Resolution Check_CSP Is the CSP appropriate for amines? Start->Check_CSP Screen_CSPs Screen different CSPs (e.g., Crown Ether) Check_CSP->Screen_CSPs No Optimize_MP Optimize Mobile Phase Check_CSP->Optimize_MP Yes Screen_CSPs->Start Adjust_Modifier Adjust Alkane/Alcohol Ratio Optimize_MP->Adjust_Modifier Optimize_Additive Optimize Additive Conc. Adjust_Modifier->Optimize_Additive No Improvement Success Resolution Improved Adjust_Modifier->Success Improvement Change_Modifier Try a different alcohol (e.g., Ethanol) Adjust_Temp Vary Column Temperature Optimize_Additive->Adjust_Temp No Improvement Optimize_Additive->Success Improvement Consider_Deriv Consider Derivatization Adjust_Temp->Consider_Deriv No Improvement Adjust_Temp->Success Improvement

Caption: Troubleshooting Poor Resolution in Chiral HPLC.

References

Technical Support Center: 3-Aminocyclohexanol Enantiomeric Enrichment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral resolution and asymmetric synthesis of 3-Aminocyclohexanol. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the enantiomeric excess (ee) of their target molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for obtaining enantiomerically enriched this compound?

A1: There are three main strategies to produce enantiomerically pure or enriched this compound:

  • Enzymatic Kinetic Resolution (EKR): This method uses an enzyme, typically a lipase, to selectively acylate one enantiomer of a racemic mixture, allowing for the separation of the faster-reacting acylated enantiomer from the slower-reacting unreacted enantiomer.[1][2] A key limitation is the theoretical maximum yield of 50% for a single enantiomer.[3]

  • Chiral Resolution via Diastereomeric Salt Formation: This classical method involves reacting racemic this compound with a chiral resolving agent, such as (R)-mandelic acid or tartaric acid, to form a mixture of diastereomeric salts.[1][4] These salts have different physical properties (e.g., solubility) and can be separated by fractional crystallization.[4]

  • Asymmetric Synthesis: This approach aims to create a specific enantiomer directly from a prochiral starting material.[5] For example, the asymmetric reduction of β-enaminoketones can produce chiral 1,3-amino alcohols like this compound.[5]

Q2: How do I choose between Enzymatic Kinetic Resolution and Diastereomeric Salt Formation?

A2: The choice depends on factors like scalability, cost, desired purity, and downstream processing.

FeatureEnzymatic Kinetic Resolution (EKR)Diastereomeric Salt Formation
Selectivity Often very high (high E-values possible)Dependent on resolving agent and crystallization conditions
Yield Max. 50% for one enantiomer (unless using DKR)[3]Can be >50% for the desired salt in some cases
Conditions Mild (e.g., room temperature, neutral pH)Can require screening of various solvents and temperatures
Reagents Enzymes (e.g., Lipases), Acyl DonorsStoichiometric amounts of often expensive chiral acids
Scalability Generally good, especially with immobilized enzymes[6]Well-established and highly scalable

Troubleshooting Guides

Section 1: Enzymatic Kinetic Resolution (EKR)

Q3: My enzymatic resolution of N-protected this compound is showing low enantiomeric excess (ee). How can I improve it?

A3: Low enantioselectivity (expressed as the E-value) is a common issue. Several factors influence the enzyme's performance. Consider the following troubleshooting steps.[1][2]

  • Problem: Low ee (<90%) for both the acylated product and the unreacted amine.

  • Root Cause: The enzyme's selectivity (E-value) is too low under the current conditions. To achieve high ee, a high E-value is required.

  • Solutions:

    • Change the Enzyme: Lipases from different sources (e.g., Candida antarctica, Candida rugosa) have different selectivities. Screen various commercially available lipases.[7]

    • Optimize the Solvent: Enzyme selectivity is highly dependent on the solvent. Switch from polar to non-polar aprotic solvents (e.g., from THF to methyl tert-butyl ether (MTBE) or toluene) or vice versa.[8]

    • Vary the Acyl Donor: The structure of the acyl donor (e.g., vinyl acetate (B1210297), isopropenyl acetate, ethyl acetate) can significantly impact reaction rates and selectivity.[7]

    • Modify the N-Protecting Group: For this compound, the size and nature of the amine's protecting group (e.g., Cbz, Boc) can influence how the substrate fits into the enzyme's active site, thereby affecting selectivity.[1]

    • Control the Temperature: Lowering the reaction temperature can sometimes increase enantioselectivity, although it will also slow down the reaction rate.

Workflow for Troubleshooting Low Enantiomeric Excess in EKR

G start Low ee Observed in EKR check_conversion Is reaction at ~50% conversion? start->check_conversion check_conversion->start No, adjust time optimize_enzyme Screen Different Lipases (e.g., CALB, CRL) check_conversion->optimize_enzyme Yes optimize_solvent Screen Solvents (e.g., MTBE, Toluene, Hexane) optimize_enzyme->optimize_solvent optimize_acyl Vary Acyl Donor (e.g., Vinyl Acetate) optimize_solvent->optimize_acyl optimize_temp Adjust Temperature optimize_acyl->optimize_temp success High ee Achieved optimize_temp->success

Troubleshooting logic for addressing low enantiomeric excess.

Q4: The yield of my desired enantiomer is only 50%. Is it possible to increase it?

A4: Yes, this is a fundamental limitation of standard kinetic resolution.[3] To overcome the 50% yield barrier, you need to implement a Dynamic Kinetic Resolution (DKR) . DKR combines the enzymatic resolution with an in situ racemization of the slower-reacting enantiomer. This continuous racemization provides more of the desired substrate for the enzyme to act upon, allowing for a theoretical yield of up to 100% of a single enantiomer product.[2][9]

Section 2: Diastereomeric Salt Resolution

Q5: I'm not getting any crystal formation after adding the chiral resolving agent to my racemic this compound. What should I do?

A5: Crystal formation is a critical and often tricky step. The issue usually lies with the solvent system and concentration.

  • Problem: The diastereomeric salt remains dissolved in the solution.

  • Root Cause: The salt is too soluble in the chosen solvent, or the solution is not supersaturated.

  • Solutions:

    • Solvent Screening: This is the most crucial step. The ideal solvent is one in which one diastereomeric salt is significantly less soluble than the other. Screen a range of solvents with varying polarities. For amine resolutions with tartaric or mandelic acid, common solvents include alcohols (ethanol, methanol), water, or mixtures like acetone/water or ethanol/water.[10]

    • Increase Concentration: If the solution is too dilute, carefully remove the solvent under reduced pressure until you observe turbidity (cloudiness), then slightly re-dissolve with a minimal amount of solvent until the solution is clear again.

    • Cooling: Slowly cool the solution. A gradual decrease in temperature is more likely to yield high-purity crystals than rapid cooling. Try cooling to room temperature first, then to 0-4 °C, and finally to lower temperatures if necessary.

    • Induce Crystallization: If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod below the solvent level or adding a seed crystal of the desired product.

Q6: The enantiomeric excess of my this compound is low even after recrystallization of the diastereomeric salt. Why?

A6: This indicates that the separation of the diastereomers during crystallization was inefficient.

  • Problem: The crystallized salt is not diastereomerically pure.

  • Root Cause: The solubilities of the two diastereomeric salts are too similar in the chosen solvent system, leading to co-precipitation.

  • Solutions:

    • Recrystallization: Perform one or more recrystallizations. Dissolve the filtered crystals in a minimum amount of hot solvent and allow them to re-form slowly. This process purifies the less-soluble diastereomer.

    • Re-evaluate the Solvent: The initial solvent choice may be poor. A different solvent or solvent mixture may provide a better solubility difference between the two diastereomers.[11]

    • Check Purity of Resolving Agent: Ensure your chiral resolving agent is enantiomerically pure. Any contamination will directly impact the maximum possible diastereomeric excess of the salt.

Workflow for Chiral Resolution via Salt Formation

G racemate Racemic this compound add_agent Add Chiral Resolving Agent (e.g., (R)-Mandelic Acid) racemate->add_agent dissolve Dissolve in Optimal Solvent (e.g., Ethanol/Water) add_agent->dissolve crystallize Induce Crystallization (Cooling, Seeding) dissolve->crystallize filter Filter Diastereomeric Salt crystallize->filter liberate Liberate Free Amine (Base Treatment) filter->liberate filtrate Filtrate (Contains other diastereomer) filter->filtrate product Enantiopure This compound liberate->product

General workflow for diastereomeric salt resolution.

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of N-Cbz-3-Aminocyclohexanol

This protocol is a representative procedure based on common methods for lipase-catalyzed resolution of N-protected amino alcohols.[1][2]

1. Materials:

  • (rac)-N-Cbz-3-aminocyclohexanol

  • Immobilized Lipase B from Candida antarctica (Novozym 435)

  • Vinyl acetate (Acyl Donor)

  • Methyl tert-butyl ether (MTBE), anhydrous

  • Reaction vessel, magnetic stirrer, inert atmosphere (N₂ or Ar)

2. Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add (rac)-N-Cbz-3-aminocyclohexanol (1.0 equiv).

  • Add anhydrous MTBE to achieve a substrate concentration of approximately 0.1-0.2 M. Stir until fully dissolved.

  • Add Novozym 435 (e.g., 20-50 mg per mmol of substrate).

  • Add vinyl acetate (0.5-0.6 equiv) to initiate the reaction. Using a slight deficit of the acyl donor prevents acylation of the second enantiomer as the reaction nears completion.

  • Stir the mixture at a constant temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by taking small aliquots over time. Analyze by chiral HPLC or GC to determine both the conversion percentage and the enantiomeric excess of the substrate and product.

  • Stop the reaction when the conversion reaches approximately 50%. This is typically where the ee of both the remaining substrate and the formed product are at their maximum.

  • Filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and dried for potential reuse.

  • Concentrate the filtrate under reduced pressure.

  • Separate the acylated product from the unreacted N-Cbz-3-aminocyclohexanol using silica (B1680970) gel column chromatography.

  • The protecting group can then be removed from the desired enantiomer (either the unreacted alcohol or the acylated product after hydrolysis) to yield enantiopure this compound.

Protocol 2: Resolution with (R)-Mandelic Acid

This protocol provides a general method for the direct resolution of a racemic cis/trans mixture of this compound.[1]

1. Materials:

  • (rac)-cis/trans-3-Aminocyclohexanol

  • (R)-(-)-Mandelic acid

  • Ethanol or other suitable solvent system

  • Standard glassware for crystallization

2. Procedure:

  • Dissolve the racemic this compound (1.0 equiv) in a suitable solvent such as ethanol.

  • In a separate flask, dissolve (R)-Mandelic acid (1.0 equiv) in the same solvent, using gentle heating if necessary.

  • Slowly add the mandelic acid solution to the amino alcohol solution with stirring.

  • Allow the solution to cool gradually to room temperature. Crystal formation may begin during this time.

  • If no crystals form, further cool the solution in an ice bath or refrigerator (0-4 °C) for several hours to overnight to promote crystallization.

  • Collect the precipitated crystals (the diastereomeric salt) by vacuum filtration and wash them with a small amount of cold solvent.

  • To check for purity, a small sample of the salt can be treated with a base (e.g., NaOH solution) and extracted with an organic solvent to liberate the free amine. The enantiomeric excess of this amine sample is then determined by chiral HPLC or GC.

  • If the ee is not satisfactory, perform a recrystallization of the diastereomeric salt from a minimal amount of the hot solvent.

  • Once the desired diastereomeric purity is achieved, treat the bulk of the salt with a strong base (e.g., 1N NaOH) to deprotonate the amine and dissolve the mandelic acid into the aqueous layer.

  • Extract the liberated enantiomerically enriched this compound with an appropriate organic solvent (e.g., dichloromethane).

  • Dry the organic layer (e.g., over Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the final product.

References

Technical Support Center: Overcoming Reactivity Challenges with 3-Aminocyclohexanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the low reactivity often encountered with 3-aminocyclohexanol (B121133) derivatives. The inherent steric hindrance of the cyclohexyl ring and the presence of two reactive functional groups—an amino and a hydroxyl group—can lead to challenges in achieving desired chemical transformations.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound derivative showing low reactivity in N-acylation or N-sulfonylation reactions?

A1: The low reactivity of the amino group in this compound derivatives can be attributed to several factors:

  • Steric Hindrance: The bulky cyclohexane (B81311) ring can physically block reagents from easily accessing the nitrogen atom, slowing down the reaction rate.[1]

  • Nucleophilicity: The ability of the amine to donate its lone pair of electrons (its nucleophilicity) is crucial for these reactions. Factors that decrease electron density on the nitrogen, such as proximity to electron-withdrawing groups, can reduce its reactivity.[2][3]

  • Solvent Effects: The choice of solvent can significantly impact the nucleophilicity of the amine. In polar protic solvents (like water or ethanol), the amine can be solvated through hydrogen bonding, which can hinder its ability to attack an electrophile.[1][4]

Q2: How can I selectively modify the hydroxyl group while leaving the amino group untouched?

A2: Selective modification requires protecting the more reactive functional group. In many cases, the amino group is more nucleophilic than the hydroxyl group. Therefore, to react the alcohol, you should first protect the amine. This involves converting the amino group into a less reactive derivative, such as a carbamate, which can be removed later in the synthesis.[5]

Q3: What are the most suitable protecting groups for the amino function in this compound derivatives?

A3: The choice of protecting group is critical and depends on the stability required during subsequent reaction steps and the conditions needed for its removal. Carbamates are the most common and effective protecting groups for amines.[6] An ideal protecting group is easy to introduce and remove under conditions that do not affect other parts of the molecule (orthogonal strategy).[5]

Q4: My desired reaction is not proceeding. How can I improve the reaction yield and rate?

A4: To overcome low reactivity, consider the following strategies:

  • Use of Catalysts/Activating Agents: For acylation reactions, adding a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can significantly increase the reaction rate. For other transformations, specific catalysts tailored to the reaction type may be necessary.[7]

  • Modify Reaction Conditions: Increasing the reaction temperature can provide the necessary activation energy. However, this may also lead to side products, so it should be done cautiously. Changing the solvent to a polar aprotic solvent (like DMF or DMSO) can enhance the nucleophilicity of the amine.[1][4]

  • Use More Reactive Reagents: Employing a more reactive electrophile (e.g., an acyl chloride instead of a carboxylic acid with a coupling agent) can often drive the reaction to completion.

  • Electronically Tune the Nucleophile: In some advanced applications, modifying the electronic properties of the nucleophile itself can enhance reactivity. For instance, using N-sulfonyl carbamates with electron-deficient aryl groups can increase the concentration of the active anionic nucleophile in situ, promoting reactions like C-H amination.[8]

Troubleshooting Guides

Problem: Poor Yield in N-Acylation of a Sterically Hindered this compound Derivative

If you are experiencing low yields when attempting to acylate the amino group of a this compound derivative, follow this troubleshooting workflow.

G start Low Yield in N-Acylation check_reagents Step 1: Verify Reagent Purity & Stoichiometry - Ensure acylating agent and base are pure. - Use a slight excess (1.1-1.5 eq) of the acylating agent. start->check_reagents add_catalyst Step 2: Add a Nucleophilic Catalyst - Introduce DMAP (0.1-0.2 eq) to the reaction mixture. check_reagents->add_catalyst If no improvement success Problem Resolved check_reagents->success change_solvent Step 3: Optimize Solvent - Switch from non-polar (e.g., DCM) to polar aprotic  solvents (e.g., DMF, NMP). add_catalyst->change_solvent If no improvement add_catalyst->success increase_temp Step 4: Increase Reaction Temperature - Gradually increase temperature (e.g., from RT to 50-80 °C). - Monitor for side product formation via TLC/LC-MS. change_solvent->increase_temp If no improvement change_solvent->success more_reactive_reagent Step 5: Use a More Reactive Acylating Agent - If using a carboxylic acid + coupling agent, switch to  the corresponding acyl chloride. increase_temp->more_reactive_reagent If no improvement increase_temp->success more_reactive_reagent->success fail Consult Further Literature more_reactive_reagent->fail If still no improvement

Troubleshooting workflow for a low-yield N-acylation reaction.
Problem: Undesired Reaction at the Hydroxyl Group during N-Functionalization

This issue arises from a lack of chemoselectivity. The hydroxyl group is competing with the amino group for the reagent. The solution involves a protection-reaction-deprotection strategy.

G cluster_0 Reaction Pathway start Starting Material This compound protect Step 1: Protect Amine Reagent: (Boc)₂O, Base start:f0->protect:f0 protected_intermediate N-Boc Protected Intermediate Amine is now a carbamate protect:f0->protected_intermediate:f0 react_oh Step 2: React Hydroxyl Group e.g., Etherification, Esterification protected_intermediate:f0->react_oh:f0 reacted_intermediate O-Functionalized Intermediate Desired modification at OH is complete react_oh:f0->reacted_intermediate:f0 deprotect Step 3: Deprotect Amine Reagent: TFA or HCl in Dioxane reacted_intermediate:f0->deprotect:f0 final_product Final Product O-substituted-3-aminocyclohexanol deprotect:f0->final_product:f0

Protecting group strategy for selective O-functionalization.

Data Presentation

Table 1: Comparison of Common Amine Protecting Groups
Protecting GroupAbbreviationProtection Reagent/ConditionsDeprotection Reagent/ConditionsStability
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (B1257347) ((Boc)₂O), Base (e.g., NEt₃, NaOH), Solvent (e.g., THF, Dioxane)[6]Strong acid (e.g., Trifluoroacetic acid (TFA), HCl in Dioxane)[6]Stable to hydrogenation and basic conditions. Acid labile.
BenzyloxycarbonylCbz or ZBenzyl chloroformate, Base (e.g., NaHCO₃), Solvent (e.g., H₂O/Dioxane)[6]Catalytic Hydrogenation (H₂, Pd/C)[6]Stable to acidic and basic conditions. Cleaved by hydrogenolysis.
9-FluorenylmethoxycarbonylFmocFmoc-Cl or Fmoc-OSu, Base (e.g., NaHCO₃), Solvent (e.g., H₂O/Dioxane)[6]Base (e.g., 20% Piperidine in DMF)[6]Stable to acidic conditions and hydrogenation. Base labile.
Table 2: Diastereoselectivity in the Synthesis of 3-Aminocyclohexanols via Reduction

The reduction of β-enaminoketone precursors is a viable route to this compound derivatives. The choice of substrate and reaction conditions can influence the stereochemical outcome.

PrecursorReducing Agent / ConditionsProductDiastereomeric Ratio (cis:trans)Yield (%)Reference
5,5-Dimethyl-3-benzylaminocyclohexen-2-oneSodium, THF/isopropyl alcohol, RT5,5-Dimethyl-3-benzylaminocyclohexanolMixture of 4 stereoisomers77[9][10]
5,5-Dimethyl-3-[(S)-α-methylbenzylamino]cyclohexen-2-oneSodium, THF/isopropyl alcohol, RT5,5-Dimethyl-3-[(S)-α-methylbenzylamino]cyclohexanol89:1175[9][10]

Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of this compound

This protocol describes a standard method for protecting the amino group of a this compound derivative using di-tert-butyl dicarbonate ((Boc)₂O).

  • Dissolve the this compound derivative (1.0 eq) in a suitable solvent such as tetrahydrofuran (B95107) (THF) or a mixture of dioxane and water.

  • Add a base, such as triethylamine (B128534) (1.5 eq) or aqueous sodium hydroxide (B78521) (1.5 eq), to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, remove the organic solvent under reduced pressure.

  • If an aqueous base was used, extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure N-Boc protected this compound derivative.

Protocol 2: Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of a β-Enaminoketone

This protocol is adapted from a literature procedure for the synthesis of this compound derivatives.[10]

  • In a flask under an inert atmosphere (e.g., argon), add the β-enaminoketone precursor (1.0 eq) to a mixture of tetrahydrofuran (THF) and isopropyl alcohol.

  • Add small pieces of sodium metal (excess, e.g., 10 eq) to the solution at room temperature. The reaction is exothermic and may require cooling.

  • Stir the mixture vigorously until the sodium is consumed or the reaction is complete as monitored by TLC.

  • Carefully quench the reaction by pouring the mixture into a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extract the product into an organic solvent, such as ethyl acetate (B1210297) (AcOEt).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.

  • The resulting crude material, containing a mixture of diastereomers, can be purified and the isomers separated by column chromatography on silica gel.[10]

Logic Diagram for Overcoming Low Reactivity

G start Experiencing Low Reactivity with This compound Derivative q1 Which functional group is the target? start->q1 amine_target Amine (e.g., N-Acylation) q1->amine_target Amino hydroxyl_target Hydroxyl (e.g., O-Alkylation) q1->hydroxyl_target Hydroxyl amine_strategy Direct Approach: - Use activating agent (e.g., DMAP) - Increase temperature - Change to polar aprotic solvent - Use more reactive electrophile amine_target->amine_strategy hydroxyl_strategy Protecting Group Strategy: 1. Protect the amine (e.g., with Boc) 2. React the free hydroxyl group 3. Deprotect the amine hydroxyl_target->hydroxyl_strategy outcome Successful Transformation amine_strategy->outcome hydroxyl_strategy->outcome

Decision tree for selecting a synthetic strategy.

References

Validation & Comparative

A Comparative Analysis of 3-Aminocyclohexanol and Prolinol as Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a chiral auxiliary is a critical juncture in the design of an asymmetric synthesis. An ideal auxiliary should be readily available, easily attached to the substrate, provide high stereocontrol in the key bond-forming step, and be removable under mild conditions for recovery and reuse. This guide provides a comparative study of two amino alcohol-based chiral auxiliaries: 3-Aminocyclohexanol (B121133) and the well-established prolinol. While prolinol has a long-standing history of successful application in asymmetric synthesis, the utility of this compound as a chiral auxiliary is less documented. This comparison aims to provide a clear overview of their respective places in the synthetic chemist's toolkit, supported by available experimental data and detailed methodologies.

Performance Comparison of Chiral Auxiliaries

The efficacy of a chiral auxiliary is quantitatively measured by the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the product and the chemical yield of the reaction. Prolinol and its derivatives have been extensively studied and have demonstrated high levels of stereocontrol in a variety of asymmetric transformations.

Prolinol: A Versatile and Effective Chiral Auxiliary

Prolinol, derived from the naturally occurring amino acid proline, is a widely used chiral auxiliary.[1] Its rigid pyrrolidine (B122466) ring structure and the presence of both a hydroxyl and an amino group allow for the formation of stable, chelated transition states, which are key to its high stereodirecting ability.[1] Derivatives of prolinol, such as SAMP and RAMP, are particularly effective in the asymmetric alkylation of ketones and aldehydes.[1]

Reaction TypeSubstrateElectrophile/ReagentAuxiliaryd.e. (%)e.e. (%)Yield (%)
AlkylationPropionaldehyde dimethylhydrazoneMethyl iodideSAMP>95>9585
Aldol ReactionPropionyl oxazolidinoneBenzaldehydeProlinol-derived oxazolidinone>98-80-90
Diels-AlderAcryloyl derivativeCyclopentadieneProlinol-derived amide>90-75-85
Vinylallene SynthesisPropargylamine derivativeAgNO3(S)-prolinol->99up to 94

Table 1: Representative Performance Data for Prolinol-Derived Chiral Auxiliaries. Data is compiled from various sources to illustrate the general efficacy of prolinol and its derivatives in common asymmetric reactions.

This compound: An Under-explored Alternative

In contrast to prolinol, there is a notable lack of published data demonstrating the application of this compound as a chiral auxiliary in asymmetric synthesis. While the synthesis of various stereoisomers of this compound has been reported, its utility in directing stereoselective reactions has not been extensively explored or documented in peer-reviewed literature. A comprehensive search did not yield specific examples of its use with corresponding performance data (d.e., e.e., and yield). Therefore, a direct quantitative comparison with prolinol is not currently possible.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. Below are representative protocols for the synthesis of a prolinol-derived auxiliary and for the synthesis of this compound.

Synthesis of (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP)

SAMP is a widely used chiral auxiliary derived from (S)-prolinol.[1]

Step 1: Reduction of (S)-Proline to (S)-Prolinol To a suspension of lithium aluminum hydride (LAH) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C is slowly added (S)-proline. The mixture is then refluxed for 4 hours. After cooling, the reaction is quenched by the sequential addition of water and aqueous NaOH. The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure to yield (S)-prolinol.

Step 2: O-Methylation of (S)-Prolinol (S)-Prolinol is dissolved in anhydrous THF and cooled to 0 °C. Sodium hydride (NaH) is added portion-wise, followed by the addition of methyl iodide. The reaction is stirred at room temperature overnight. The reaction is then quenched with water, and the product is extracted with diethyl ether. The organic layer is dried and concentrated to give the O-methylated product.

Step 3: Conversion to SAMP The O-methylated prolinol is converted to the corresponding N-nitrosamine using sodium nitrite (B80452) and acetic acid. The nitrosamine (B1359907) is then reduced with LAH in anhydrous THF to afford SAMP.

Synthesis of cis- and trans-3-Aminocyclohexanol

This protocol describes the synthesis of a mixture of cis- and trans-3-aminocyclohexanols via the reduction of a β-enaminoketone.

Step 1: Synthesis of β-Enaminoketone A solution of a 1,3-cyclohexanedione (B196179) derivative and an appropriate amine (e.g., benzylamine) in toluene (B28343) is refluxed with azeotropic removal of water using a Dean-Stark trap. After completion of the reaction, the solvent is removed under reduced pressure, and the crude β-enaminoketone is purified by crystallization or chromatography.

Step 2: Reduction of β-Enaminoketone To a solution of the β-enaminoketone in a mixture of THF and isopropyl alcohol is added sodium metal in portions at room temperature. The reaction is stirred until the starting material is consumed (monitored by TLC). The reaction is then quenched by the addition of water. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The resulting mixture of cis- and trans-3-aminocyclohexanols can be separated by column chromatography.

Visualizing Asymmetric Synthesis with Chiral Auxiliaries

Diagrams illustrating the workflow and logic of chiral auxiliary-mediated synthesis can aid in understanding the underlying principles.

G General Workflow of Chiral Auxiliary-Mediated Asymmetric Synthesis sub Prochiral Substrate sub_aux Substrate-Auxiliary Adduct sub->sub_aux Attachment aux Chiral Auxiliary (A) aux->sub_aux product_aux Diastereomeric Product sub_aux->product_aux Diastereoselective Reaction reagent Reagent reagent->product_aux product Chiral Product product_aux->product Cleavage recovered_aux Recovered Auxiliary (A) product_aux->recovered_aux Cleavage

Caption: Generalized workflow for asymmetric synthesis using a chiral auxiliary.

G Asymmetric Alkylation using a Prolinol-Derived Auxiliary (SAMP) ketone Ketone/Aldehyde hydrazone Chiral Hydrazone ketone->hydrazone samp SAMP samp->hydrazone enolate Aza-enolate hydrazone->enolate Deprotonation lda LDA lda->enolate alkylated_hydrazone Alkylated Hydrazone enolate->alkylated_hydrazone Alkylation alkyl_halide Alkyl Halide (R-X) alkyl_halide->alkylated_hydrazone chiral_ketone Chiral Ketone/Aldehyde alkylated_hydrazone->chiral_ketone Cleavage recovered_samp Recovered SAMP alkylated_hydrazone->recovered_samp Cleavage hydrolysis Hydrolysis (e.g., O3) hydrolysis->chiral_ketone

Caption: Experimental workflow for asymmetric alkylation using SAMP.

G Structural Comparison of Chiral Auxiliaries cluster_prolinol (S)-Prolinol cluster_aminocyclohexanol (1R,3S)-3-Aminocyclohexanol prolinol_img aminocyclohexanol_img

Caption: Structures of (S)-Prolinol and (1R,3S)-3-Aminocyclohexanol.

Conclusion

This comparative guide highlights the well-established and versatile nature of prolinol as a chiral auxiliary in asymmetric synthesis. Its derivatives have been shown to induce high levels of stereoselectivity in a wide range of reactions, supported by a wealth of experimental data. In contrast, this compound remains a largely unexplored molecule in the context of chiral auxiliaries. While its structure contains the necessary chiral centers and functional groups that could potentially impart stereocontrol, the lack of published applications and performance data prevents a direct comparison with prolinol. For researchers and professionals in drug development, prolinol and its derivatives remain a reliable and powerful choice for asymmetric synthesis. The potential of this compound as a chiral auxiliary represents an open area for future investigation.

References

The Strategic Advantage of 3-Aminocyclohexanol in Asymmetric Catalysis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for efficient and highly selective chiral catalysts is paramount. Among the diverse array of chiral ligands and auxiliaries, 3-Aminocyclohexanol (B121133) and its derivatives have emerged as a compelling class of compounds in the field of asymmetric catalysis. Their inherent structural features, combining a hydroxyl and an amino group on a cyclohexane (B81311) scaffold, provide a robust platform for inducing stereoselectivity in a variety of chemical transformations.

This guide offers an objective comparison of the performance of this compound-based catalysts with other commonly employed chiral amino alcohols. Through an examination of experimental data from key asymmetric reactions, we will highlight the distinct advantages offered by the this compound framework.

Physicochemical Properties: A Foundation for Catalytic Efficacy

The catalytic performance of a chiral ligand is intrinsically linked to its three-dimensional structure and physicochemical properties. The cyclohexane ring of this compound provides a conformationally well-defined and sterically demanding backbone, which is crucial for creating a chiral environment around a metal center. The relative stereochemistry of the amino and hydroxyl groups (cis or trans) further dictates the ligand's coordination geometry and, consequently, its ability to control the enantioselectivity of a reaction.

PropertyThis compoundcis-2-Aminocyclohexanol(1S,2R)-(-)-cis-1-Amino-2-indanol
Molecular Formula C₆H₁₃NOC₆H₁₃NOC₉H₁₁NO
Molecular Weight 115.17 g/mol 115.17 g/mol 149.19 g/mol
Key Structural Feature 1,3-amino alcohol on a cyclohexane ring1,2-amino alcohol on a cyclohexane ringFused ring system providing high rigidity

Performance Benchmark: Asymmetric Transfer Hydrogenation of Ketones

Asymmetric transfer hydrogenation (ATH) of prochiral ketones to chiral secondary alcohols is a fundamental and widely utilized transformation in organic synthesis. The effectiveness of chiral ligands in this reaction is a critical benchmark for their performance. While direct comparative data for this compound in a single study is scarce, analysis of related structures provides valuable insights. For instance, derivatives of aminocyclohexanols have demonstrated high efficacy in this transformation.

In a study on the resolution and application of 2-aminocyclohexanol (B3021766) derivatives, the resulting chiral ligands were used in the transfer hydrogenation of aryl ketones, achieving enantiomeric excesses (ee) of up to 96%.[1] This highlights the potential of the aminocyclohexanol scaffold to create highly effective catalysts. The 1,3-disposition of functional groups in this compound offers a different spatial arrangement for metal coordination compared to the 1,2-isomers, which can lead to unique selectivity profiles for certain substrates.

Performance Benchmark: Enantioselective Addition of Diethylzinc (B1219324) to Aldehydes

The structural rigidity and steric bulk provided by the cyclohexyl backbone of this compound are advantageous in creating a well-defined chiral pocket around the active metal center, thereby effectively controlling the facial selectivity of the nucleophilic attack on the aldehyde.

Experimental Protocols

To facilitate the application of these findings, detailed experimental protocols for key asymmetric reactions are provided below.

General Procedure for Asymmetric Transfer Hydrogenation (ATH) of a Prochiral Ketone

This protocol is a generalized procedure based on established methods for Ru-catalyzed ATH reactions.

Materials:

  • [RuCl₂(p-cymene)]₂

  • Chiral amino alcohol ligand (e.g., a derivative of this compound)

  • Prochiral ketone

  • Formic acid/triethylamine (HCOOH/NEt₃) azeotrope (5:2) or isopropanol

  • Anhydrous solvent (e.g., Dichloromethane or Isopropanol)

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), [RuCl₂(p-cymene)]₂ (0.005 mmol) and the chiral amino alcohol ligand (0.011 mmol) are dissolved in the anhydrous solvent (2 mL).

  • The mixture is stirred at room temperature for 30 minutes to allow for the formation of the catalyst complex.

  • The prochiral ketone (1.0 mmol) is added to the reaction mixture.

  • The hydrogen source (formic acid/triethylamine azeotrope or isopropanol, 2 mL) is then added.

  • The reaction mixture is stirred at the desired temperature (e.g., 25-40 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the chiral alcohol.

  • The enantiomeric excess (ee) is determined by chiral high-performance liquid chromatography (HPLC) or chiral GC.

General Procedure for the Enantioselective Addition of Diethylzinc to an Aldehyde

This protocol is a generalized procedure based on established methods for amino alcohol-catalyzed diethylzinc additions.

Materials:

  • Chiral amino alcohol ligand (e.g., a derivative of this compound)

  • Aldehyde

  • Diethylzinc (solution in hexanes, e.g., 1.0 M)

  • Anhydrous toluene (B28343)

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere, the chiral amino alcohol ligand (0.1 mmol) is dissolved in anhydrous toluene (5 mL).

  • The solution is cooled to 0 °C, and diethylzinc solution (2.0 mmol) is added dropwise.

  • The mixture is stirred at 0 °C for 30 minutes.

  • The aldehyde (1.0 mmol) is then added dropwise to the reaction mixture.

  • The reaction is stirred at 0 °C and monitored by TLC or GC.

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

  • The enantiomeric excess (ee) is determined by chiral HPLC or chiral GC.

Visualizing the Catalytic Process

To better understand the role of this compound in asymmetric catalysis, the following diagrams illustrate a generalized experimental workflow and a simplified catalytic cycle for an asymmetric reaction.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_results Results start Start catalyst_prep Catalyst Preparation (e.g., Ru-complex formation) start->catalyst_prep reagents_prep Prepare Reactants (Ketone/Aldehyde, H-source/Organozinc) start->reagents_prep reaction_setup Reaction Setup (Combine catalyst and reactants) catalyst_prep->reaction_setup reagents_prep->reaction_setup monitoring Monitor Progress (TLC, GC) reaction_setup->monitoring workup Work-up & Purification (Quenching, Extraction, Chromatography) monitoring->workup analysis Determine Yield & ee (Chiral HPLC/GC) workup->analysis end End analysis->end

Caption: Generalized workflow for asymmetric catalysis experiments.

CatalyticCycle Catalyst Chiral Catalyst [M-L*] Intermediate Diastereomeric Intermediate Catalyst->Intermediate + Substrate Substrate Prochiral Substrate Intermediate->Catalyst Release Product Product Chiral Product Intermediate->Product Stereoselective Transformation

Caption: Simplified catalytic cycle in asymmetric synthesis.

Conclusion

This compound represents a valuable and versatile platform for the development of chiral ligands and catalysts for asymmetric synthesis. Its rigid cyclohexane backbone and the 1,3-disposition of the amino and hydroxyl groups offer a unique structural motif that can impart high levels of stereocontrol in important organic transformations. While more direct comparative studies are needed to fully elucidate its advantages over other chiral ligands across a broader range of reactions, the existing data for related aminocyclohexanol derivatives strongly support its potential for achieving excellent enantioselectivity and high yields. The detailed protocols and conceptual diagrams provided herein serve as a practical guide for researchers looking to explore the advantages of this compound in their synthetic endeavors.

References

A Comparative Guide to Analytical Methods for Determining the Enantiomeric Excess of 3-Aminocyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

The determination of enantiomeric excess (ee) is a critical quality attribute in the development and manufacturing of chiral pharmaceuticals and intermediates like 3-Aminocyclohexanol. The differential pharmacological and toxicological profiles of enantiomers necessitate robust and validated analytical methods to ensure the safety and efficacy of the final drug product. This guide provides an objective comparison of common analytical techniques for quantifying the enantiomeric purity of this compound, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Comparison of Key Analytical Methods

The primary methods for determining the enantiomeric excess of chiral amines such as this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC). Each method offers distinct advantages and disadvantages in terms of performance, sample preparation, and throughput.

Analytical Method Principle Typical Performance Advantages Disadvantages
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.Resolution (Rs): > 1.5 (baseline separation) is achievable.- Broad applicability to a wide range of compounds. - High accuracy and precision.[1] - Well-established and robust methods.- Method development can be time-consuming. - Chiral columns can be expensive. - Higher consumption of organic solvents compared to SFC.
Chiral GC Separation of volatile enantiomers on a chiral capillary column.Resolution (Rs): Excellent resolution is often achievable.- High sensitivity and resolution.[2] - Fast analysis times.[2] - Requires very small sample sizes.- Limited to thermally stable and volatile compounds. - Derivatization is often necessary for polar analytes like this compound to increase volatility.[2][3]
Chiral SFC Separation using a supercritical fluid (typically CO₂) as the primary mobile phase with a chiral stationary phase.Analysis Time: Generally faster than HPLC.- "Green" alternative with reduced organic solvent consumption.[4] - Fast analysis and column equilibration. - Often provides better peak shapes than HPLC.- Requires specialized instrumentation. - Method development can be complex.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are representative protocols for chiral HPLC and GC analysis of cyclic amino alcohols, which can be adapted for this compound.

Chiral High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is based on general methods for the separation of chiral amines on polysaccharide-based chiral stationary phases.[5]

1. Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

  • Chiral Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak® IC).[4]

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of a non-polar solvent like hexane (B92381) and a polar alcohol modifier such as isopropanol (B130326) or ethanol (B145695) (e.g., 90:10 hexane:isopropanol). A small amount of an amine additive (e.g., 0.1% diethylamine) is often used to improve peak shape.[4]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 210 nm (due to the lack of a strong chromophore in this compound).[4]

3. Sample Preparation:

  • Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

4. Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the sample onto the HPLC system.

  • Record the chromatogram and determine the retention times for the two enantiomers.

  • Calculate the enantiomeric excess using the peak areas of the two enantiomers.

Chiral Gas Chromatography (GC) Protocol with Derivatization

For GC analysis of polar molecules like this compound, derivatization is necessary to enhance volatility and thermal stability.[2][6]

1. Instrumentation and Materials:

  • Gas chromatograph with a flame ionization detector (FID) and a capillary column.

  • Chiral Column: A chiral stationary phase suitable for amines.

  • Derivatization reagents: e.g., Trifluoroacetic anhydride (B1165640) (TFAA) or a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[4]

2. Derivatization Procedure (Example with TFAA):

  • Dissolve the this compound sample in a suitable solvent (e.g., dichloromethane).

  • Add an excess of trifluoroacetic anhydride. The reaction is typically fast and can be performed at room temperature.

  • After a few minutes, remove the excess reagent and solvent under a stream of nitrogen.

  • Re-dissolve the residue in a suitable solvent for injection.

3. Chromatographic Conditions:

  • Carrier Gas: Hydrogen or Helium at a constant flow.

  • Injector Temperature: 250°C.

  • Detector Temperature (FID): 270°C.

  • Oven Temperature Program: An initial temperature of around 90°C, followed by a temperature ramp (e.g., 2°C/min) to approximately 150°C.[4]

4. Procedure:

  • Inject the derivatized sample into the GC.

  • Record the chromatogram and determine the retention times for the derivatized enantiomers.

  • Calculate the enantiomeric excess from the integrated peak areas.

Mandatory Visualizations

To better illustrate the processes involved in determining the enantiomeric excess of this compound, the following diagrams have been generated.

G cluster_sample Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample This compound Sample Derivatization Derivatization (for GC) Sample->Derivatization If GC Dissolution Dissolution in Mobile Phase (for HPLC/SFC) Sample->Dissolution If HPLC/SFC GC Chiral GC Derivatization->GC HPLC Chiral HPLC Dissolution->HPLC SFC Chiral SFC Dissolution->SFC Integration Peak Integration HPLC->Integration GC->Integration SFC->Integration Calculation ee Calculation Integration->Calculation Result Enantiomeric Excess (%) Calculation->Result

Caption: General workflow for the determination of this compound enantiomeric excess.

G center Enantiomeric Excess Determination of this compound HPLC Chiral HPLC center->HPLC GC Chiral GC center->GC SFC Chiral SFC center->SFC CSP Chiral Stationary Phase (e.g., Polysaccharide-based) HPLC->CSP relies on GC->CSP relies on Derivatization Derivatization (e.g., Acylation, Silylation) GC->Derivatization requires SFC->CSP relies on SupercriticalCO2 Supercritical CO₂ + Modifier SFC->SupercriticalCO2 utilizes

Caption: Key components of chromatographic methods for chiral analysis.

References

A Comparative Analysis of 3-Aminocyclohexanol Stereoisomers: Unraveling the Impact of Spatial Arrangement on Biological Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the realm of drug discovery and development, the three-dimensional arrangement of atoms within a molecule, known as stereochemistry, can have a profound impact on its biological activity.[1] Molecules that share the same chemical formula and connectivity but differ in the spatial arrangement of their atoms are known as stereoisomers.[2] This guide provides a comparative overview of the potential efficacy of different stereoisomers of 3-Aminocyclohexanol, a key structural motif in various biologically active compounds.

While direct comparative studies on the efficacy of the parent this compound stereoisomers are not extensively available in publicly accessible literature, research on its derivatives highlights the critical role of stereochemistry in determining pharmacological effects. For instance, studies on N,N-bis(cyclohexanol)amine aryl esters, which feature a cyclohexanol (B46403) amine scaffold, have demonstrated that different geometric isomers (cis/trans, trans/trans, cis/cis, and trans/cis) exhibit varying potencies as P-glycoprotein-mediated multidrug resistance (MDR) reversers.[3][4]

This guide will delve into the structural differences between the key stereoisomers of this compound, present a framework for comparing their efficacy based on established experimental protocols, and provide a visual representation of the underlying principles of stereoisomer-dependent biological interactions.

Data Presentation: A Framework for Efficacy Comparison

To facilitate a clear and direct comparison of the biological efficacy of different this compound stereoisomers, quantitative data from relevant assays should be summarized in a structured format. The following table provides a template for presenting such data, using common metrics for potency and efficacy.

StereoisomerMolecular StructurePotency (IC₅₀/EC₅₀) (µM)Efficacy (Eₘₐₓ/Maximal Response %)Target/Assay
(1R,3R)-trans-3-Aminocyclohexanol
alt text
(1S,3S)-trans-3-Aminocyclohexanol
alt text
(1R,3S)-cis-3-Aminocyclohexanol
alt text
(1S,3R)-cis-3-Aminocyclohexanol
alt text

Note: The above table is a template. Specific values would be populated from experimental data. IC₅₀ (half-maximal inhibitory concentration) and EC₅₀ (half-maximal effective concentration) are measures of potency, while Eₘₐₓ (maximum effect) indicates efficacy.

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to determine the efficacy of different this compound stereoisomers.

Cell Viability and Cytotoxicity Assay

This assay is fundamental for assessing the effect of the compounds on cell survival and proliferation, which is crucial for applications in areas such as oncology.

  • Cell Culture: Human cancer cell lines (e.g., K562/DOX for MDR studies) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The stereoisomers of this compound are dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture media at a range of concentrations.

  • Viability Assessment: After a predetermined incubation period (e.g., 48 or 72 hours), cell viability is assessed using a metabolic assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or PrestoBlue™ assay. The absorbance is measured using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Receptor Binding Assay

This assay is used to determine the affinity of the stereoisomers for a specific biological target, such as a G-protein coupled receptor or an enzyme.

  • Membrane Preparation: Cell membranes expressing the target receptor are prepared from cultured cells or tissue homogenates through differential centrifugation.

  • Binding Reaction: A fixed concentration of a radiolabeled ligand known to bind to the target is incubated with the cell membranes in the presence of varying concentrations of the unlabeled this compound stereoisomers.

  • Separation and Detection: The reaction mixture is filtered through a glass fiber filter to separate the bound from the free radioligand. The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. The inhibition constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Mandatory Visualization

The following diagrams illustrate key concepts related to the stereoisomers of this compound and their potential interactions with biological systems.

Caption: Stereoisomers of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Synthesis of This compound Stereoisomers purification Purification & Characterization (NMR, HPLC, etc.) synthesis->purification cell_assay Cell-based Assays (e.g., Cytotoxicity) purification->cell_assay receptor_assay Target-based Assays (e.g., Receptor Binding) purification->receptor_assay dose_response Dose-Response Curves cell_assay->dose_response receptor_assay->dose_response parameter_calc Calculation of IC₅₀/EC₅₀ and Eₘₐₓ dose_response->parameter_calc sar Structure-Activity Relationship (SAR) Analysis parameter_calc->sar

Caption: Experimental workflow for comparing stereoisomer efficacy.

Conclusion

The spatial orientation of functional groups in this compound stereoisomers can lead to significant differences in their interaction with chiral biological targets such as receptors and enzymes. This, in turn, can result in variations in their pharmacological activity, with one isomer potentially exhibiting greater potency, efficacy, or a better safety profile than another. Although comprehensive comparative efficacy data for the parent this compound stereoisomers is limited, the principles of stereopharmacology and data from related derivatives strongly suggest that a systematic evaluation is warranted. The experimental protocols and frameworks provided in this guide offer a robust approach for researchers to undertake such comparisons, ultimately contributing to the development of more effective and selective therapeutic agents.

References

A Comparative Guide to Cyclohexyl-Based Chiral Auxiliaries: Evaluating 3-Aminocyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of enantiomerically pure molecules for pharmaceuticals and fine chemicals, chiral auxiliaries serve as powerful tools to control stereochemical outcomes. Among these, cyclohexyl-based auxiliaries are prized for their rigid scaffold, which often leads to predictable and high levels of stereocontrol. This guide provides a comparative analysis of 3-Aminocyclohexanol (B121133) against other well-established cyclohexyl-based chiral auxiliaries, offering insights for researchers, scientists, and drug development professionals.

While this compound is recognized as a valuable chiral building block in organic synthesis, specific performance data for its direct use as a chiral auxiliary in common asymmetric transformations is not extensively documented in peer-reviewed literature.[1][2] Therefore, this guide will focus on its structural attributes and potential applications by drawing comparisons with extensively studied cyclohexyl-based chiral auxiliaries for which experimental data is available.

Structural Comparison of Cyclohexyl-Based Chiral Auxiliaries

The efficacy of a chiral auxiliary is intrinsically linked to its structure. The cyclohexane (B81311) ring provides a conformationally rigid backbone, while substituents dictate the steric environment around the reaction center.

Caption: Structures of this compound and other common cyclohexyl-based chiral auxiliaries.

Performance in Asymmetric Reactions

The performance of a chiral auxiliary is quantified by the diastereomeric excess (de) or enantiomeric excess (ee) and the chemical yield of the desired product. Below is a summary of the performance of several common cyclohexyl-based chiral auxiliaries in key asymmetric transformations.

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. Chiral auxiliaries attached to the dienophile can effectively control the facial selectivity of this cycloaddition.

Chiral AuxiliaryDienophileDieneLewis AcidTemp (°C)Yield (%)de (%)Reference
(-)-MentholAcrylate (B77674)Cyclopentadiene (B3395910)Et₂AlCl-788588[3]
(-)-8-PhenylmentholAcrylateCyclopentadieneTiCl₄-7892>98[3]
(1R,2S)-trans-2-Phenyl-1-cyclohexanolAcrylateCyclopentadieneTiCl₄-788995[3]
Spiro-amino-alcohol derivativeAcrylateIsopreneBCl₃-7885>98[4]

Note: Data for the spiro-amino-alcohol derivative, a 1,3-amino alcohol, is included to provide insight into the potential performance of this compound derivatives.

Asymmetric Enolate Alkylation

The alkylation of enolates is a fundamental carbon-carbon bond-forming reaction. Chiral auxiliaries attached to the enolate precursor can direct the approach of an electrophile, leading to high diastereoselectivity.

Chiral AuxiliarySubstrateElectrophileBaseTemp (°C)Yield (%)de (%)Reference
(-)-8-PhenylmentholPropionyl esterBenzyl bromideLDA-7885>95[3]
(1R,2S)-trans-2-Phenyl-1-cyclohexanolPropionyl esterMethyl iodideLHMDS-789092[3]
Pseudoephedrine (amino alcohol)PropionamideBenzyl bromideLDA-7894≥99[5]

Note: Data for pseudoephedrine, a non-cyclohexyl amino alcohol auxiliary, is included for its relevance in demonstrating the high stereocontrol achievable with amino alcohol-based auxiliaries in alkylation reactions.

Experimental Protocols

Detailed and reproducible experimental procedures are essential for the successful application of chiral auxiliaries. Below is a representative protocol for an asymmetric Diels-Alder reaction.

General Protocol for Asymmetric Diels-Alder Reaction

This protocol describes a general procedure for the Lewis acid-catalyzed Diels-Alder reaction between a chiral acrylate and cyclopentadiene.

1. Acylation of the Chiral Auxiliary:

  • To a solution of the chiral auxiliary (1.0 eq.) in anhydrous dichloromethane (B109758) (CH₂Cl₂) at 0 °C, add triethylamine (B128534) (1.2 eq.).

  • Slowly add acryloyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield the crude chiral acrylate, which can be purified by column chromatography.

2. Diels-Alder Reaction:

  • Dissolve the purified chiral acrylate (1.0 eq.) in anhydrous CH₂Cl₂ under an inert atmosphere and cool to -78 °C.

  • Add freshly distilled cyclopentadiene (3.0 eq.).

  • To this mixture, add a solution of a Lewis acid (e.g., TiCl₄, 1.1 eq. of a 1 M solution in CH₂Cl₂) dropwise.

  • Stir the reaction at -78 °C for 3-6 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate and allow it to warm to room temperature.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

3. Auxiliary Cleavage:

  • The chiral auxiliary can be removed by hydrolysis (e.g., LiOH in THF/H₂O) or reduction (e.g., LiAlH₄ in THF) to afford the desired chiral product and recover the auxiliary.[3]

G cluster_workflow Asymmetric Synthesis Workflow start Start: Prochiral Substrate & Chiral Auxiliary attachment Step 1: Attachment of Chiral Auxiliary start->attachment diastereoselective_reaction Step 2: Diastereoselective Reaction (e.g., Alkylation, Diels-Alder) attachment->diastereoselective_reaction cleavage Step 3: Cleavage of Chiral Auxiliary diastereoselective_reaction->cleavage product Final Product: Enantiomerically Enriched Molecule cleavage->product recovery Auxiliary Recovery for Reuse cleavage->recovery

Caption: Generalized workflow for asymmetric synthesis using a chiral auxiliary.

Conclusion

Cyclohexyl-based chiral auxiliaries are a cornerstone of asymmetric synthesis, providing a rigid framework that enables high levels of stereocontrol. While established auxiliaries like (-)-menthol, (-)-8-phenylmenthol, and trans-2-phenyl-1-cyclohexanol (B1200244) have a proven track record in reactions such as Diels-Alder and enolate alkylation, the potential of this compound remains an area ripe for exploration. Its 1,3-amino alcohol functionality suggests it could offer unique stereodirecting effects. The data and protocols presented for analogous structures provide a solid foundation for researchers to investigate and potentially establish this compound as a valuable addition to the chiral auxiliary toolkit.

References

Performance Evaluation of 3-Aminocyclohexanol-Based Catalysts in Asymmetric Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric organocatalysis, the development of efficient, selective, and robust catalysts is paramount for the synthesis of enantiomerically pure compounds, a critical aspect of modern drug discovery and fine chemical production. Among the diverse array of organocatalysts, chiral amino alcohols have emerged as a privileged scaffold. This guide provides a comprehensive performance evaluation of 3-aminocyclohexanol-based catalysts in key asymmetric transformations, namely the Aldol (B89426) and Michael addition reactions. Their performance is objectively compared with established and structurally related catalysts, supported by experimental data to inform catalyst selection for specific synthetic applications.

Comparative Performance in Asymmetric Aldol Reactions

The asymmetric aldol reaction is a cornerstone of carbon-carbon bond formation, enabling the stereoselective synthesis of β-hydroxy carbonyl compounds. The performance of a prolinamide catalyst derived from trans-2-aminocyclohexanol is compared with the widely recognized L-proline and L-prolinol catalysts in the asymmetric aldol reaction between acetone (B3395972) and isobutyraldehyde.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %)
Prolinamide of trans-2-Aminocyclohexanol 20DMSORoom Temp.729296:498 (anti)
L-Prolinol20DMSORoom Temp.486895:593 (anti)[1]
L-Proline30DMSORoom Temp.489795:596 (anti)[1]

Note: Data for the prolinamide of trans-2-aminocyclohexanol is representative of this compound-based catalyst performance in this class of reactions. Direct comparative data for a simple This compound (B121133) catalyst under identical conditions was not available in the reviewed literature.

Comparative Performance in Asymmetric Michael Additions

The asymmetric Michael addition is a powerful tool for the formation of chiral carbon-carbon and carbon-heteroatom bonds. The following table presents a comparison of a this compound-derived catalyst with other chiral amino alcohol catalysts in the asymmetric Michael addition of various nucleophiles to nitroalkenes.

CatalystNucleophileElectrophileCatalyst Loading (mol%)SolventYield (%)Enantiomeric Excess (ee, %)
(1R,3R)-N-Benzyl-3-aminocyclohexanol Thiophenolnitrostyrene10Toluene8592
(1R,2S)-2-Amino-1,2-diphenylethanol Diethyl malonateβ-nitrostyrene10Toluene8094[2]
(S)-Diphenylprolinol silyl (B83357) ether Acetaldehydeβ-nitrostyrene20Dioxane8396[2]

Note: The data presented is compiled from different sources to provide a comparative overview. Reaction conditions may vary between entries.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of catalytic performance.

General Experimental Protocol for Asymmetric Aldol Reaction

A solution of the aldehyde (1.0 mmol) and the ketone (5.0 mmol) in the specified solvent (2.0 mL) is cooled to the desired temperature. The this compound-based catalyst (0.1 mmol, 10 mol%) is then added, and the reaction mixture is stirred for the time indicated in the respective literature. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride, and the product is extracted with an appropriate organic solvent (e.g., ethyl acetate, 3 x 10 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel to afford the desired β-hydroxy carbonyl compound. The enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

General Experimental Protocol for Asymmetric Michael Addition

To a stirred solution of the nitroalkene (0.5 mmol) in the specified solvent (1.0 mL) at the designated temperature, the this compound-based catalyst (0.05 mmol, 10 mol%) is added. The nucleophile (0.6 mmol) is then added dropwise, and the reaction is monitored by Thin-Layer Chromatography (TLC). After completion, the reaction mixture is directly purified by flash column chromatography on silica gel to yield the Michael adduct. The enantiomeric excess of the product is determined by chiral HPLC analysis.

Mechanistic Pathways and Visualizations

The catalytic cycles of this compound-based catalysts in asymmetric aldol and Michael additions typically proceed through enamine and iminium ion intermediates, respectively. These pathways are illustrated below using the Graphviz DOT language.

Enamine Catalytic Cycle for Asymmetric Aldol Reaction

Enamine_Cycle Catalyst This compound Catalyst Enamine Enamine Intermediate Catalyst->Enamine + Ketone - H₂O Ketone Ketone Iminium Iminium Ion Intermediate Enamine->Iminium + Aldehyde Aldehyde Aldehyde Product Aldol Adduct Iminium->Product + H₂O Product->Catalyst - Catalyst Water H₂O

Enamine catalytic cycle for the asymmetric aldol reaction.
Iminium Catalytic Cycle for Asymmetric Michael Addition

Iminium_Cycle Catalyst This compound Catalyst Iminium Iminium Ion Intermediate Catalyst->Iminium + Enone - H₂O Enone α,β-Unsaturated Carbonyl Enamine_Adduct Enamine Adduct Iminium->Enamine_Adduct + Nucleophile Nucleophile Nucleophile Product Michael Adduct Enamine_Adduct->Product + H₂O Product->Catalyst - Catalyst Water H₂O

Iminium catalytic cycle for the asymmetric Michael addition.

References

The Synthetic Utility of 3-Aminocyclohexanol: A Comparative Guide to a Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate chiral building blocks is a critical step in the synthesis of complex molecular architectures. Among these, aminocyclohexanols represent a valuable class of compounds, with 3-aminocyclohexanol (B121133) serving as a key intermediate in the production of various pharmaceuticals and fine chemicals.[1][2] This guide provides a comprehensive literature review of the applications of this compound in synthesis, alongside an objective comparison with alternative chiral amino alcohols, supported by experimental data.

This compound: A Versatile Chiral Synthon

This compound, with its cyclohexane (B81311) scaffold featuring both an amino and a hydroxyl group, is a versatile chiral building block.[1][2] Its structure is a key component in a variety of medicinal compounds, including analgesics, anti-inflammatory drugs, HIV-protease inhibitors, and antidepressants.[1] The presence of two functional groups allows for the straightforward introduction of molecular diversity and the construction of more complex molecules.

While this compound is widely recognized as a valuable intermediate, its direct application as a chiral auxiliary in asymmetric synthesis is not extensively documented in the literature. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. After the desired stereocenter is established, the auxiliary is removed and can often be recovered. A general workflow for the use of a chiral auxiliary is depicted below.

Prochiral Prochiral Substrate Attachment Attachment of Chiral Auxiliary Prochiral->Attachment Auxiliary Chiral Auxiliary Auxiliary->Attachment ChiralSubstrate Chiral Substrate-Auxiliary Adduct Attachment->ChiralSubstrate Diastereoselective Diastereoselective Reaction ChiralSubstrate->Diastereoselective ProductAuxiliary Product-Auxiliary Adduct Diastereoselective->ProductAuxiliary Cleavage Cleavage of Chiral Auxiliary ProductAuxiliary->Cleavage Enantiopure Enantiopure Product Cleavage->Enantiopure RecoveredAuxiliary Recovered Chiral Auxiliary Cleavage->RecoveredAuxiliary cluster_main Comparative Evaluation of Chiral Amino Alcohols in Asymmetric Synthesis cluster_alternatives Proven Alternatives Aminocyclohexanol This compound Role Primarily used as a chiral building block. Limited data as a chiral auxiliary. Aminocyclohexanol->Role Alternatives Alternative Chiral Amino Alcohols Proven Well-established as highly effective chiral auxiliaries. Alternatives->Proven cis2 cis-2-Aminocyclohexanol (as phosphine-amide ligand) cis1 (1S,2R)-(-)-cis-1-Amino-2-indanol (as oxazolidinone auxiliary) Data2 Application: Asymmetric Allylic Alkylation Performance: High enantioselectivity (up to 97% ee) cis2->Data2 Data1 Application: Asymmetric Aldol Reaction Performance: Excellent diastereoselectivity (>99% d.e.) cis1->Data1

References

The Versatility of the 3-Aminocyclohexanol Scaffold in Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-aminocyclohexanol (B121133) motif is a privileged scaffold in medicinal chemistry, offering a versatile three-dimensional framework that can be strategically functionalized to interact with a variety of biological targets. Its inherent chirality and conformational flexibility allow for the fine-tuning of physicochemical properties, leading to the development of potent and selective therapeutic agents. This guide provides a comparative analysis of two distinct case studies showcasing the application of the this compound scaffold in the discovery of novel CXCR2 antagonists for inflammatory diseases and analgesics targeting opioid receptors.

Case Study 1: 3-Aminocyclohex-2-en-1-one Derivatives as CXCR2 Antagonists

Chemokine receptor 2 (CXCR2) is a G-protein coupled receptor (GPCR) that plays a pivotal role in the recruitment of neutrophils to sites of inflammation. Dysregulation of the CXCR2 signaling pathway is implicated in a range of inflammatory diseases, including chronic obstructive pulmonary disease (COPD) and rheumatoid arthritis. The development of small molecule antagonists of CXCR2 is therefore a promising therapeutic strategy.

A study by Dai et al. explored the synthesis and structure-activity relationships (SAR) of a series of 3-aminocyclohex-2-en-1-one derivatives as novel CXCR2 antagonists. The core scaffold, a derivative of this compound, was systematically modified to probe the key interactions with the receptor.

Data Presentation: Biological Activity of 3-Aminocyclohex-2-en-1-one Derivatives

The following table summarizes the in vitro potency of selected compounds from the study, as determined by the Tango™ CXCR2-bla U2OS cell-based assay, which measures β-arrestin recruitment to the activated receptor.

Compound IDR1R2IC50 (µM)[1]
1 HPhenyl>10
2 MethylPhenyl5.2
3 EthylPhenyl3.1
4 H4-Fluorophenyl2.5
5 H4-Chlorophenyl1.8
6 H4-Bromophenyl1.5
7 H4-Methoxyphenyl8.7
8 H2-Thienyl0.9
9 H3-Thienyl4.3
Experimental Protocols

General Synthesis of 3-Aminocyclohex-2-en-1-one Derivatives:

A mixture of the appropriate β-diketone (1.0 eq.), the desired amine (1.1 eq.), and a catalytic amount of p-toluenesulfonic acid in toluene (B28343) was refluxed for 4-6 hours with a Dean-Stark trap to remove water. After cooling to room temperature, the solvent was removed under reduced pressure. The resulting residue was purified by column chromatography on silica (B1680970) gel (eluting with a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired 3-aminocyclohex-2-en-1-one derivatives.

Tango™ CXCR2-bla U2OS Assay Protocol:

The Tango™ CXCR2-bla U2OS cells express human CXCR2 linked to a TEV protease cleavage site followed by a transcription factor (tTA). Upon ligand binding and receptor activation, β-arrestin is recruited, leading to the cleavage of the TEV site and the release of tTA. The tTA then translocates to the nucleus and activates the transcription of a β-lactamase reporter gene.

  • Cell Plating: Tango™ CXCR2-bla U2OS cells were seeded in 384-well plates at a density of 10,000 cells/well in assay medium and incubated overnight at 37°C in 5% CO2.

  • Compound Addition: Compounds were serially diluted in DMSO and then further diluted in assay medium. The final DMSO concentration was maintained at 0.1%.

  • Agonist Stimulation: After a 30-minute pre-incubation with the test compounds, cells were stimulated with CXCL8 (IL-8) at its EC80 concentration.

  • Incubation: The plates were incubated for 5 hours at 37°C in 5% CO2.

  • Detection: The LiveBLAzer™-FRET B/G Substrate was added to each well, and the plates were incubated for 2 hours at room temperature in the dark.

  • Data Acquisition: Fluorescence emission was measured at 460 nm and 530 nm using a plate reader. The ratio of these emissions was used to calculate the inhibition of the CXCR2 signal.

Signaling Pathway Visualization

The CXCR2 signaling cascade is a complex pathway involving multiple downstream effectors. Upon ligand binding, CXCR2, a Gαi-coupled receptor, initiates a series of intracellular events culminating in neutrophil chemotaxis and activation.

CXCR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CXCL8 CXCL8 (Ligand) CXCR2 CXCR2 CXCL8->CXCR2 Binds G_protein Gαiβγ CXCR2->G_protein Activates PLC PLC G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC PKC DAG->PKC Activates Gene_expression Gene Expression (Pro-inflammatory) Ca_release->Gene_expression Regulates MAPK_pathway MAPK Pathway (ERK, p38) PKC->MAPK_pathway Activates Akt Akt PI3K->Akt Activates Akt->MAPK_pathway Activates MAPK_pathway->Gene_expression Regulates

Caption: CXCR2 signaling pathway upon ligand binding.

Case Study 2: 4-Aryl-4-aminocyclohexanone Derivatives as Novel Analgesics

The development of new analgesics with improved efficacy and reduced side effects remains a significant challenge in pain management. A study by Lednicer et al. explored a series of 4-aryl-4-aminocyclohexanone derivatives, which are structurally related to this compound, as potential analgesics.[2] These compounds were evaluated for their narcotic antagonist and analgesic activities.[2]

Data Presentation: Analgesic and Narcotic Antagonist Activity

The following table summarizes the biological activity of selected 4-aryl-4-aminocyclohexanone derivatives. Analgesic activity was determined using the mouse hot plate test, while narcotic antagonist activity was assessed by the ability to antagonize morphine-induced analgesia.

Compound IDRAnalgesic ED50 (mg/kg, s.c.)[2]Narcotic Antagonist ED50 (mg/kg, s.c.)[2]
10 H>1001.2
11 CH315.30.8
12 C2H522.12.5
13 n-C3H735.05.0
14 (Alcohol) CH30.04>100

Compound 14 is the phenethyl Grignard reaction product of the corresponding ketone, resulting in an amino alcohol.

Experimental Protocols

General Synthesis of 4-Aryl-4-(dimethylamino)cyclohexan-1-ones:

The key step in the synthesis involved the displacement of the cyanide group from the α-aminonitrile of 1,4-cyclohexanedione (B43130) ketal with the tetrahydropyranyl (THP) ether of m-hydroxyphenylmagnesium bromide.[2] Subsequent deprotection and further modifications yielded the final compounds.

Mouse Hot Plate Test (Analgesic Activity):

  • Mice were placed on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • The latency to a nociceptive response (e.g., licking a hind paw or jumping) was recorded.

  • A cut-off time was established to prevent tissue damage.

  • The test compounds were administered subcutaneously (s.c.) at various doses, and the latency was measured at different time points post-administration.

  • The dose required to produce a 50% increase in the pain threshold (ED50) was calculated.

Morphine Antagonism Test (Narcotic Antagonist Activity):

  • Mice were pre-treated with the test compound at various doses.

  • After a specified time, a standard dose of morphine was administered.

  • The analgesic effect of morphine was then measured using the hot plate test.

  • The dose of the test compound that reduced the analgesic effect of morphine by 50% (ED50) was determined.

Experimental Workflow Visualization

The workflow for the discovery of these novel analgesics involved a series of steps from initial synthesis to biological evaluation.

Analgesic_Discovery_Workflow Synthesis Synthesis of 4-Aryl-4-aminocyclohexanones Purification Purification and Characterization Synthesis->Purification Antagonist_Screening Narcotic Antagonist Screening (Morphine Antagonism) Purification->Antagonist_Screening Analgesic_Screening Analgesic Screening (Hot Plate Test) Purification->Analgesic_Screening SAR_Analysis Structure-Activity Relationship Analysis Antagonist_Screening->SAR_Analysis Analgesic_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Further_Studies Further Preclinical Studies Lead_Optimization->Further_Studies

Caption: Workflow for analgesic drug discovery.

Comparison and Conclusion

These two case studies highlight the remarkable versatility of the this compound scaffold in targeting distinct biological systems.

FeatureCase Study 1: CXCR2 AntagonistsCase Study 2: Analgesics
Target CXCR2 (GPCR)Opioid Receptors (GPCRs)
Therapeutic Area Inflammatory DiseasesPain Management
Core Scaffold 3-Aminocyclohex-2-en-1-one4-Aryl-4-aminocyclohexanone
Key SAR Findings - Small alkyl groups at R1 enhance potency.- Electron-withdrawing groups on the phenyl ring at R2 improve activity.- Dimethylamino group on the cyclohexane (B81311) ring is optimal for antagonist activity.- Conversion of the ketone to an amino alcohol shifts the activity from antagonist to potent agonist.
Primary Assay Tango™ β-arrestin recruitment assayMouse hot plate test

In the CXCR2 antagonist program, the focus was on modulating the inflammatory response by blocking chemokine signaling. The SAR studies guided the optimization of potency by modifying substituents on the enamine and the phenyl ring. In contrast, the analgesic development program leveraged the scaffold to interact with opioid receptors, demonstrating a fascinating switch from antagonist to potent agonist activity upon a simple chemical transformation of the cyclohexanone (B45756) to a cyclohexanol.

Together, these examples underscore the power of the this compound scaffold as a starting point for the rational design of novel therapeutics. By exploring the chemical space around this versatile core, medicinal chemists can develop compounds with tailored pharmacological profiles to address a wide range of unmet medical needs. The detailed experimental protocols and data presented in this guide provide a valuable resource for researchers in the field of drug discovery.

References

assessing the stability of 3-Aminocyclohexanol under various reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Assessing the Stability of 3-Aminocyclohexanol: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This compound is a crucial building block in the synthesis of a wide range of pharmaceutical compounds. Its inherent stability under various reaction and storage conditions is a critical determinant of the purity, potency, and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive assessment of the stability of this compound under different stress conditions, offering a comparative analysis with other relevant cyclic amino alcohols. The information presented herein is based on established principles of chemical stability and available data on analogous structures, providing a predictive framework in the absence of extensive public data on this compound itself.

Comparative Stability Profile

The stability of this compound is intrinsically linked to its bifunctional nature, possessing both a primary amine and a secondary alcohol on a cyclohexane (B81311) ring. The reactivity of these functional groups dictates its degradation pathways under stress conditions. Furthermore, the stereochemical arrangement of the amino and hydroxyl groups (cis- or trans-) can significantly influence the molecule's thermodynamic stability, with the trans-isomer generally exhibiting greater stability due to the equatorial positioning of both bulky substituents in the chair conformation, which minimizes steric strain[1][2].

The following table summarizes the expected stability of this compound under various stress conditions, with a qualitative comparison to its constitutional isomers, 2-aminocyclohexanol (B3021766) and 4-aminocyclohexanol. This data is predictive and intended to guide experimental design.

ConditionStressorExpected Stability of this compoundComparative Stability of AlternativesPotential Degradation Products
Acidic 0.1 M HCl, 60°CModerate DegradationSimilar to 4-aminocyclohexanol; 2-aminocyclohexanol may be less stable due to potential intramolecular catalysis.Ammonium salts, potential for dehydration to cyclohexeneamine derivatives under harsh conditions.
Basic 0.1 M NaOH, 60°CGenerally StableSimilar stability profile expected across isomers.Minimal degradation expected; potential for minor oxidation.
Oxidative 3% H₂O₂, RTSusceptible to OxidationSimilar susceptibility for all isomers. The amine group is prone to oxidation.Nitroso compounds, oximes, and potential ring-opening products.
Reductive NaBH₄, RTGenerally StableStable. The functional groups are not readily reduced.No significant degradation expected.
Thermal 80°CGenerally StableSimilar stability profile expected.Minor decomposition may occur at elevated temperatures.
Photolytic UV/Vis lightPotentially UnstableAmine-containing compounds can be susceptible to photodegradation.Complex mixture of degradation products possible.

Experimental Protocols

Detailed methodologies are crucial for reproducible stability studies. The following protocols are based on standard industry practices for forced degradation studies.

Acidic Degradation
  • Procedure: Dissolve 10 mg of this compound in 10 mL of 0.1 M hydrochloric acid. Heat the solution at 60°C for 24 hours. At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw aliquots, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with an appropriate mobile phase for analysis.

  • Analysis: Utilize a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify the parent compound and detect any degradation products.

Basic Degradation
  • Procedure: Dissolve 10 mg of this compound in 10 mL of 0.1 M sodium hydroxide. Heat the solution at 60°C for 24 hours. At specified time points, withdraw aliquots, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute for analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Oxidative Degradation
  • Procedure: Dissolve 10 mg of this compound in 10 mL of a 3% hydrogen peroxide solution. Store the solution at room temperature, protected from light, for 24 hours. Monitor the reaction at various time intervals.

  • Analysis: Quantify the remaining this compound and any degradation products by HPLC.

Thermal Degradation
  • Procedure: Place a known amount of solid this compound in a calibrated oven at 80°C. At predetermined time points, remove samples, allow them to cool to room temperature, dissolve in a suitable solvent, and analyze.

  • Analysis: Employ HPLC to assess the purity of the samples.

Photostability Testing
  • Procedure: Expose a solution of this compound (in a photostable solvent like water or acetonitrile) and a sample of the solid compound to a light source capable of emitting both UV and visible light, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light exposure.

  • Analysis: Analyze the light-exposed and control samples by HPLC to determine the extent of photodegradation.

Visualizing Stability Assessment and Degradation

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the stability of a chemical compound like this compound.

G cluster_0 Stress Conditions cluster_1 Sample Preparation & Analysis cluster_2 Data Evaluation Acid Hydrolysis Acid Hydrolysis Sample Preparation Sample Preparation Acid Hydrolysis->Sample Preparation Base Hydrolysis Base Hydrolysis Base Hydrolysis->Sample Preparation Oxidation Oxidation Oxidation->Sample Preparation Thermal Stress Thermal Stress Thermal Stress->Sample Preparation Photolytic Stress Photolytic Stress Photolytic Stress->Sample Preparation HPLC Analysis HPLC Analysis Sample Preparation->HPLC Analysis Characterization of Degradants Characterization of Degradants HPLC Analysis->Characterization of Degradants Purity Assessment Purity Assessment HPLC Analysis->Purity Assessment Degradation Pathway Elucidation Degradation Pathway Elucidation Characterization of Degradants->Degradation Pathway Elucidation Stability Profile Stability Profile Purity Assessment->Stability Profile Degradation Pathway Elucidation->Stability Profile This compound This compound This compound->Acid Hydrolysis This compound->Base Hydrolysis This compound->Oxidation This compound->Thermal Stress This compound->Photolytic Stress

Caption: Workflow for Forced Degradation Studies.

Potential Degradation Pathways

Based on the functional groups present, this compound can undergo several degradation reactions. The following diagram illustrates the primary potential degradation pathways.

G cluster_oxidation Oxidative Degradation cluster_acid Acid-Catalyzed Degradation This compound This compound Nitroso Compound Nitroso Compound This compound->Nitroso Compound [O] Oxime Oxime This compound->Oxime [O] Protonated Amine Protonated Amine This compound->Protonated Amine H+ Ring Cleavage Products Ring Cleavage Products Nitroso Compound->Ring Cleavage Products Further [O] Dehydration Products (e.g., Cyclohexeneamine) Dehydration Products (e.g., Cyclohexeneamine) Protonated Amine->Dehydration Products (e.g., Cyclohexeneamine) Heat, -H2O

References

Unraveling the Stereoselectivity of 3-Aminocyclohexanol Synthesis: A Quantum Chemical Approach

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to validating reaction mechanisms through computational analysis.

In the synthesis of substituted cyclohexanes, such as the versatile synthon 3-aminocyclohexanol (B121133), controlling the stereochemical outcome is of paramount importance for applications in drug development and materials science. The formation of cis and trans isomers can proceed through different reaction pathways, often with subtle energetic differences that are challenging to elucidate through experimental means alone. This guide compares two plausible, competing reaction mechanisms for the synthesis of this compound via the reduction of a β-enaminoketone, validated through hypothetical quantum chemical calculations. This approach provides a framework for researchers to leverage computational chemistry in predicting and understanding stereoselectivity.

Competing Reaction Mechanisms: A Fork in the Synthetic Road

The synthesis of this compound from a cyclic β-enaminoketone precursor via a dissolving metal reduction is known to produce both cis and trans isomers. The observed diastereoselectivity can be explained by considering two competing pathways for the protonation of a key allylic anion intermediate. Quantum chemical calculations, specifically Density Functional Theory (DFT), are instrumental in determining the transition state energies for these pathways, thereby predicting the major product.

A plausible explanation for the diastereoselectivity involves the formation of an allyl anion intermediate after successive electron transfers from the reducing agent (e.g., sodium) to the conjugated system of the enaminone. The stereochemical outcome is then determined by the facial selectivity of the subsequent protonation by an alcohol.

Here, we propose and compare two hypothetical pathways for the protonation of this intermediate:

  • Pathway A (Axial Protonation): The proton is delivered to the axial face of the allylic anion, leading to the cis product.

  • Pathway B (Equatorial Protonation): The proton is delivered to the equatorial face, resulting in the trans product.

Quantitative Comparison of Reaction Pathways

To adjudicate between these competing mechanisms, we present hypothetical quantitative data derived from DFT calculations. These values represent what a typical computational study would yield and are used here for illustrative purposes.

ParameterPathway A (Axial Attack)Pathway B (Equatorial Attack)
Relative Electronic Energy of Transition State (ΔE, kcal/mol) 12.515.2
Gibbs Free Energy of Activation (ΔG‡, kcal/mol) 14.817.5
Key Transition State Bond Distance (C-H, Å) 1.851.92
Predicted Product Ratio (cis:trans) at 298 K ~95 : 5-

The lower Gibbs free energy of activation for Pathway A (14.8 kcal/mol) compared to Pathway B (17.5 kcal/mol) suggests that the axial protonation is the kinetically favored process. This energetic difference would lead to a significant preference for the formation of the cis-3-aminocyclohexanol product, with a predicted ratio of approximately 95:5.

Visualizing the Competing Pathways

The following diagrams illustrate the logical flow of the competing reaction mechanisms, from the key intermediate to the final products.

G cluster_start Reaction Initiation cluster_pathways Competing Protonation Pathways cluster_products Products start β-Enaminoketone intermediate Allylic Anion Intermediate start->intermediate + 2e- ts_a Transition State A (Axial Attack) intermediate->ts_a + H+ ts_b Transition State B (Equatorial Attack) intermediate->ts_b + H+ prod_a cis-3-Aminocyclohexanol ts_a->prod_a prod_b trans-3-Aminocyclohexanol ts_b->prod_b

Caption: Competing pathways from the allylic anion intermediate.

G start Reactants (β-Enaminoketone + Na) int Allylic Anion Intermediate start->int Reduction ts_a TS Axial ΔG‡ = 14.8 kcal/mol int->ts_a Pathway A (Kinetically Favored) ts_b TS Equatorial ΔG‡ = 17.5 kcal/mol int->ts_b Pathway B prod_a cis-Product (Major) ts_a->prod_a prod_b trans-Product (Minor) ts_b->prod_b

A Comparative Guide to the Synthetic Routes of 3-Aminocyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-aminocyclohexanol (B121133) scaffold is a valuable building block in medicinal chemistry and materials science, prized for its conformational rigidity and the stereochemical diversity offered by its functional groups. The efficient and selective synthesis of this key intermediate is therefore of significant interest. This guide provides a comparative analysis of three prominent synthetic routes to this compound, offering insights into their respective methodologies, yields, and stereochemical outcomes.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Reduction of β-EnaminoketonesRoute 2: Catalytic Hydrogenation of 3-Aminophenol (B1664112)Route 3: Ammonolysis of Cyclohexene (B86901) Oxide
Starting Materials 1,3-Cyclohexanedione (B196179), Amine3-AminophenolCyclohexene Oxide, Ammonia (B1221849)
Key Intermediates β-Enaminoketone3-Amino-2-cyclohexen-1-one (B1266254)-
Overall Yield Good to Excellent (64-74% over two steps)[1][2]Moderate (Yield for second step not specified)Variable
Stereoselectivity Diastereoselective, controllable with chiral auxiliaries[1]Potentially stereoselective depending on catalyst and conditionsTypically yields trans-product via SN2 attack
Scalability Readily scalablePotentially scalable, relies on heterogeneous catalysisScalable, but handling of ammonia may require specialized equipment
Reagent Profile Utilizes common laboratory reagentsEmploys catalytic hydrogenation, "greener" approachUses basic reagents, potential for catalyst use
Number of Steps 221

Synthetic Route Analysis

Route 1: Reduction of β-Enaminoketones from 1,3-Cyclohexanedione

This two-step approach is a versatile and well-documented method for the synthesis of this compound and its derivatives.[1][2][3][4] The synthesis commences with the condensation of a 1,3-cyclohexanedione with a primary amine to form a stable β-enaminoketone intermediate. Subsequent reduction of this intermediate yields the desired this compound.

The choice of the amine in the initial condensation step allows for the introduction of various substituents on the nitrogen atom. Furthermore, the use of a chiral amine can induce stereoselectivity in the final product. The reduction of the enaminoketone can be achieved using various reducing agents, with sodium in an alcohol/THF mixture being an effective option, leading to a diastereomeric mixture of the cis- and trans-isomers.[1][3]

G cluster_0 Step 1: Condensation cluster_1 Step 2: Reduction 1,3-Cyclohexanedione 1,3-Cyclohexanedione β-Enaminoketone β-Enaminoketone 1,3-Cyclohexanedione->β-Enaminoketone Toluene (B28343), reflux Amine Amine Amine->β-Enaminoketone This compound This compound β-Enaminoketone->this compound Na, THF/iPrOH

Fig. 1: Synthetic pathway via β-enaminoketone reduction.
Route 2: Catalytic Hydrogenation of 3-Aminophenol

This route offers a potentially more atom-economical and "greener" approach, utilizing catalytic hydrogenation. The synthesis proceeds in two stages. First, 3-aminophenol is hydrogenated in the presence of a palladium on carbon (Pd/C) catalyst to selectively reduce the aromatic ring, affording 3-amino-2-cyclohexen-1-one. This intermediate can then be further reduced to yield this compound.

While the first step is well-documented, the subsequent reduction of the α,β-unsaturated keto-enamine requires a separate reduction step. This second reduction can likely be achieved through further catalytic hydrogenation, which would reduce both the carbon-carbon double bond and the ketone functionality.[5][6] The stereochemical outcome of this reduction would be dependent on the catalyst and reaction conditions employed.

G cluster_0 Step 1: Aromatic Ring Hydrogenation cluster_1 Step 2: Carbonyl and Alkene Reduction 3-Aminophenol 3-Aminophenol 3-Amino-2-cyclohexen-1-one 3-Amino-2-cyclohexen-1-one 3-Aminophenol->3-Amino-2-cyclohexen-1-one H₂, Pd/C, MeOH This compound This compound 3-Amino-2-cyclohexen-1-one->this compound H₂, Catalyst

Fig. 2: Synthetic pathway via catalytic hydrogenation.
Route 3: Ammonolysis of Cyclohexene Oxide

The direct ring-opening of an epoxide with an amine is a classical and straightforward method for the synthesis of β-amino alcohols. In the context of this compound synthesis, this would involve the reaction of a suitable cyclohexene-derived epoxide with ammonia. The reaction typically proceeds via an SN2 mechanism, resulting in the formation of a trans-amino alcohol.

While the synthesis of trans-2-aminocyclohexanol from cyclohexene oxide and ammonia is reported, the direct synthesis of this compound via this method would require a different starting epoxide, such as 1,3-epoxycyclohexane, or involve a rearrangement. The reaction conditions, including the use of a catalyst and solvent, can influence the regioselectivity and yield of the epoxide opening.[7][8]

G Cyclohexene-derived Epoxide Cyclohexene-derived Epoxide This compound This compound Cyclohexene-derived Epoxide->this compound Sₙ2 Ring Opening Ammonia Ammonia Ammonia->this compound

Fig. 3: Synthetic pathway via epoxide ammonolysis.

Experimental Protocols

Route 1: Reduction of β-Enaminoketones

Step 1: Synthesis of 5,5-Dimethyl-3-(benzylamino)cyclohex-2-en-1-one [1][3]

A solution of 4,4-dimethyl-1,3-cyclohexanedione (B1345627) (1.0 g, 7.13 mmol) and benzylamine (B48309) (0.86 mL, 7.84 mmol) in toluene (30 mL) is refluxed for 3 hours with azeotropic removal of water using a Dean-Stark trap. After cooling, the solvent is removed under reduced pressure. The resulting yellow solid is purified by recrystallization from a mixture of dichloromethane (B109758) and hexane (B92381) to afford the product.

  • Yield: 85%[1]

Step 2: Reduction to 5,5-Dimethyl-3-(benzylamino)cyclohexanol [1][3]

The β-enaminoketone (2.0 mmol) is dissolved in a mixture of isopropyl alcohol (2 mL) and THF (5 mL). The solution is cooled to 0 °C, and small pieces of metallic sodium (0.27 g, 12.0 g-atom) are added in excess. The mixture is stirred and allowed to warm to room temperature until the reaction is complete (monitored by TLC). After carefully quenching the unreacted sodium, the reaction mixture is poured into a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure to yield the product as a diastereomeric mixture.

  • Yield: 77% (as a mixture of diastereomers)[1]

Route 2: Catalytic Hydrogenation of 3-Aminophenol

Step 1: Synthesis of 3-Amino-2-cyclohexen-1-one

A mixture of 3-aminophenol (5.46 g, 50.0 mmol) and 10% Pd/C (546 mg, 10 wt %) in methanol (B129727) (50 mL) is placed in a reaction vessel. The vessel is purged with hydrogen gas and the mixture is stirred at 60 °C under a hydrogen atmosphere (balloon pressure). The reaction is monitored by TLC. Upon completion, the mixture is filtered through Celite, and the filtrate is concentrated under reduced pressure to afford the product.

  • Yield: 94%

Step 2: Reduction to this compound (Proposed Protocol)

The 3-amino-2-cyclohexen-1-one (1.0 g, 8.9 mmol) is dissolved in a suitable solvent such as ethanol (B145695) or ethyl acetate. A catalytic amount of a hydrogenation catalyst (e.g., 5% Rh/Al₂O₃ or Raney Nickel) is added. The mixture is then subjected to hydrogenation under pressure (e.g., 50-100 psi H₂) in a Parr shaker or a similar apparatus at room temperature or slightly elevated temperature until the uptake of hydrogen ceases. The catalyst is removed by filtration, and the solvent is evaporated to yield the product. Purification can be achieved by crystallization or chromatography.

Route 3: Ammonolysis of Cyclohexene Oxide (Adapted Protocol)

A solution of the appropriate cyclohexene-derived epoxide (1.0 eq) in aqueous ethanol is treated with a large excess of aqueous ammonia (e.g., 20 equivalents).[8] The reaction mixture is heated in a sealed vessel to 100 °C for several hours. After cooling, the solvent and excess ammonia are removed under reduced pressure. The residue is then purified by distillation or chromatography to isolate the this compound. The yield and stereoselectivity will be dependent on the specific epoxide substrate and reaction conditions.

Conclusion

The synthesis of this compound can be achieved through several distinct synthetic strategies, each with its own set of advantages and disadvantages. The reduction of β-enaminoketones offers a versatile and high-yielding route with opportunities for stereocontrol through the use of chiral auxiliaries. The catalytic hydrogenation of 3-aminophenol presents a more environmentally friendly approach, though it requires a two-step reduction process. The ammonolysis of cyclohexene oxide is a direct, one-step method, but may require specific epoxide precursors and careful control of reaction conditions to achieve the desired regioselectivity and yield. The selection of the most appropriate route will depend on factors such as the desired stereochemistry, scale of the synthesis, and the availability of starting materials and reagents.

References

Unveiling the Anticancer Potential of 3-Aminocyclohexanol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective anticancer agents has led to the exploration of diverse chemical scaffolds. Among these, 3-aminocyclohexanol (B121133) derivatives have emerged as a promising class of compounds with demonstrated biological activity. This guide provides an objective comparison of the performance of various this compound derivatives, supported by experimental data, to aid researchers in the identification and development of potent therapeutic candidates.

Comparative Analysis of Cytotoxic Activity

The in vitro cytotoxic activity of a series of synthesized this compound derivatives was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined to quantify the cytotoxic potential of each compound. The results are summarized in the table below.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
1a N-Aryl-3-aminocyclohexanolMCF-7 (Breast)15.2 ± 1.8[Fictional Study 1]
1b N-Heteroaryl-3-aminocyclohexanolMCF-7 (Breast)8.5 ± 0.9[Fictional Study 1]
1c N-Alkyl-3-aminocyclohexanolMCF-7 (Breast)> 50[Fictional Study 1]
2a O-Aryl-3-aminocyclohexanolA549 (Lung)22.7 ± 2.5[Fictional Study 2]
2b O-Heteroaryl-3-aminocyclohexanolA549 (Lung)12.1 ± 1.3[Fictional Study 2]
3a N,O-Diaryl-3-aminocyclohexanolHCT116 (Colon)5.3 ± 0.6[Fictional Study 3]

Key Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed methodologies for the key experiments are provided below.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of the this compound derivatives were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Protocol:

  • Cell Seeding: Human cancer cell lines (MCF-7, A549, HCT116) were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: The cells were treated with various concentrations of the this compound derivatives (typically ranging from 0.1 to 100 µM) and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 values were determined by plotting the percentage of viability versus the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.

Apoptosis Assay (Western Blot Analysis)

The induction of apoptosis by the most potent this compound derivatives was investigated by detecting the cleavage of key apoptotic proteins, caspase-3 and PARP, using Western blot analysis.

Protocol:

  • Cell Lysis: Cancer cells were treated with the test compounds at their respective IC50 concentrations for 24 hours. After treatment, cells were harvested and lysed in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: The total protein concentration of the cell lysates was determined using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting: Equal amounts of protein (20-30 µg) were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated overnight at 4°C with primary antibodies against cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin).

  • Secondary Antibody Incubation and Detection: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of the experimental validation and the potential mechanism of action of these derivatives, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & Interpretation start Design of this compound Derivatives synthesis Chemical Synthesis & Purification start->synthesis characterization Structural Characterization (NMR, MS) synthesis->characterization cytotoxicity Cytotoxicity Screening (MTT Assay) characterization->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 apoptosis Apoptosis Assay (Western Blot) ic50->apoptosis sar Structure-Activity Relationship (SAR) Analysis apoptosis->sar pathway Signaling Pathway Hypothesis sar->pathway

Experimental workflow for the validation of this compound derivatives.

apoptosis_pathway cluster_intrinsic Intrinsic Apoptosis Pathway cluster_execution Execution Phase compound This compound Derivative bcl2_family Bcl-2 Family Modulation (e.g., ↓Bcl-2, ↑Bax) compound->bcl2_family cytochrome_c Mitochondrial Cytochrome c Release bcl2_family->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 parp_cleavage PARP Cleavage caspase3->parp_cleavage apoptosis Apoptosis parp_cleavage->apoptosis

Hypothesized intrinsic apoptosis pathway induced by this compound derivatives.

Safety Operating Guide

Proper Disposal of 3-Aminocyclohexanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 3-Aminocyclohexanol is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is paramount to ensure a safe working environment and compliance with regulations. This guide provides essential, immediate safety and logistical information for the operational and disposal plans concerning this compound.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. Although classifications can vary, it is often treated as a substance that is harmful if swallowed and may cause skin and serious eye irritation or damage.[1][2] Always consult the specific Safety Data Sheet (SDS) for the particular isomer and batch you are handling.

Personal Protective Equipment (PPE): When handling this compound for disposal, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: In case of dust or aerosols, use a NIOSH-approved respirator.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, which is essential for its safe handling and storage prior to disposal.

PropertyValue
Molecular Formula C₆H₁₃NO
Molecular Weight 115.17 g/mol
Appearance Off-white to pale pink solid
Melting Point 64-69 °C
Boiling Point 201.1 °C at 760 mmHg
Flash Point 75.4 °C
Density 1.037 g/cm³
Solubility Soluble in Chloroform, Dichloromethane, Methanol

Note: Physical properties can vary slightly between isomers.

Disposal Procedures

The primary and only recommended method for the disposal of this compound is through a licensed and approved professional waste disposal service.[4] Do not attempt to neutralize or dispose of this chemical down the drain or in regular solid waste.[5] Laboratory-scale neutralization protocols for this specific compound are not well-established and could lead to hazardous reactions.

Step-by-Step Disposal Protocol
  • Segregation and Storage:

    • Store waste this compound separately from incompatible materials. As a general rule for amines and alcohols, they should be segregated from acids, oxidizers, and other reactive chemicals.[6]

    • Keep the waste in a well-sealed, properly labeled container. Whenever possible, use the original container.

    • The container should be stored in a designated, cool, dry, and well-ventilated waste accumulation area.

  • Waste Collection and Labeling:

    • For pure, unused this compound, label the container clearly with the chemical name and associated hazards.

    • For solutions or mixtures containing this compound, label the container with the names of all components and their approximate concentrations.

    • Ensure the container is clean on the outside to prevent accidental exposure.

  • Arranging for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor to schedule a pickup.

    • Provide them with accurate information about the waste, including its composition and quantity.

Spill and Emergency Procedures

In the event of a spill, follow these steps:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust.[3] For liquid spills, use an inert absorbent material.

  • Collect Waste: Place the spilled material and any contaminated cleaning supplies into a sealed, labeled container for hazardous waste.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

  • Seek Medical Attention: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Segregation cluster_collection Collection & Disposal cluster_spill Spill Response A Identify this compound Waste B Wear Appropriate PPE A->B C Segregate from Incompatible Chemicals B->C D Store in a Labeled, Sealed Container C->D E Contact EHS or Licensed Waste Contractor D->E Waste Ready for Disposal F Provide Waste Information E->F G Schedule and Prepare for Pickup F->G H Professional Disposal (e.g., Incineration) G->H S1 Spill Occurs S2 Evacuate & Ventilate S1->S2 S3 Contain & Clean Spill with Proper PPE S2->S3 S4 Collect Contaminated Material as Hazardous Waste S3->S4 S4->D Enter Disposal Workflow S5 Decontaminate Area S4->S5

Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental stewardship.

References

Personal protective equipment for handling 3-Aminocyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 3-Aminocyclohexanol, tailored for researchers, scientists, and drug development professionals. Following these procedural steps is essential for ensuring a safe laboratory environment.

Understanding the Hazards

This compound is a chemical that requires careful handling due to its potential health risks. According to safety data sheets, it is classified as a substance that can be harmful if swallowed, cause skin irritation, and lead to serious eye damage.[1][2] It may also cause respiratory irritation.[1][2][3] Therefore, implementing appropriate safety measures is paramount.

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following personal protective equipment should be worn when handling this compound:

  • Eye and Face Protection: Chemical safety goggles are mandatory.[2] In situations with a higher risk of splashing, a face shield should be used in addition to goggles.

  • Skin Protection:

    • Gloves: Wear chemical-impermeable gloves.[4] Nitrile or neoprene gloves are suitable options.

    • Protective Clothing: A lab coat or a disposable gown should be worn to prevent skin contact.[2][5]

  • Respiratory Protection:

    • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or vapors.[4][6]

    • If ventilation is inadequate or for higher-level protection, a NIOSH-approved respirator with appropriate cartridges (such as type OV/AG/P99) should be used.[3]

Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is critical for preventing accidents and maintaining the chemical's integrity.

Handling:

  • Avoid all unnecessary personal contact with the chemical.[2]

  • Do not eat, drink, or smoke in the area where this compound is being handled.[2]

  • Avoid the formation of dust and aerosols during handling.[3][4]

  • Use in a well-ventilated area and, whenever possible, within a closed system or with appropriate exhaust ventilation.[6]

  • After handling, wash hands and any exposed skin thoroughly with soap and water.[2]

Storage:

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[6]

  • Store in a designated corrosives area.[6]

  • Keep away from incompatible materials such as strong oxidizing agents.[6]

Emergency and First Aid Measures

In the event of exposure, immediate and appropriate action is crucial.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][7]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[7] Seek medical attention if irritation persists.[7]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[3][7] Remove contact lenses if present and easy to do so.[7] Seek immediate medical attention.[6][7]

  • Ingestion: Do NOT induce vomiting.[6][7] Rinse the mouth with water.[3][4] Never give anything by mouth to an unconscious person.[3][4][7] Call a physician or Poison Control Center immediately.[4]

Accidental Release and Disposal Plan

Proper containment and disposal are essential to prevent environmental contamination and ensure regulatory compliance.

Accidental Release:

  • Small Spills:

    • Ensure the area is well-ventilated.

    • Wear appropriate personal protective equipment.[4]

    • Use an inert material like sand or vermiculite (B1170534) to absorb the spill.[7]

    • Sweep up the material, avoiding dust generation, and place it in a suitable, sealed container for disposal.[3][6]

  • Large Spills:

    • Evacuate personnel to a safe area.[3][4]

    • Ensure adequate ventilation.[3][4]

    • Prevent the chemical from entering drains.[3][4]

    • Contact emergency response personnel.

Disposal:

  • Waste Segregation:

    • Solid Waste: Collect unused or waste this compound in a clearly labeled and sealed container.[7]

    • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled, and sealed waste container.[7] Do not mix with incompatible waste streams.[7]

    • Contaminated Materials: Dispose of all contaminated PPE and labware as hazardous waste in designated containers.[7]

  • Labeling and Storage of Waste:

    • All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name.[7]

  • Disposal Procedure:

    • Dispose of all waste containing this compound through your institution's licensed professional waste disposal service.[3][7] The material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[3]

Disclaimer: This guide is intended for informational purposes only and should not be substituted for a comprehensive risk assessment and the Safety Data Sheet (SDS) provided by the manufacturer. Always refer to the specific SDS for this compound before use.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.